Paxalisib

Catalog No.
S528760
CAS No.
1382979-44-3
M.F
C18H22N8O2
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paxalisib

CAS Number

1382979-44-3

Product Name

Paxalisib

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Molecular Formula

C18H22N8O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RG7666; RG-7666; RG 7666; GDC-0084; GDC0084; GDC 0084; Paxalisib

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

The exact mass of the compound Gdc-0084 is 382.1866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paxalisib mechanism of action PI3K mTOR inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Target Affinity

Paxalisib is a dual PI3K and mTOR inhibitor. Its primary mechanism is the inhibition of the Class I PI3K family (α, β, δ, γ isoforms) and the mammalian target of rapamycin (mTOR) kinase, which places it at a key signaling node upstream of mTOR [1] [2]. This dual inhibition is critical, as targeting PI3K alone can be insufficient to suppress the aggressive phenotypes of some cancers [3].

The table below summarizes the quantitative binding affinity (Ki) of this compound for its primary targets, demonstrating high potency, particularly for the PI3Kα and PI3Kδ isoforms [4].

Target Affinity (Ki in nM)
PI3Kα 2 nM
PI3Kδ 3 nM
PI3Kγ 10 nM
PI3Kβ 46 nM
mTOR 70 nM

By inhibiting these targets, this compound blocks the conversion of PIP2 to PIP3, preventing the downstream activation of AKT and its effectors. This leads to reduced tumor cell proliferation, increased apoptosis, and inhibition of cell survival signals [5]. The agent also influences the tumor microenvironment and has been shown to help overcome therapy resistance by modulating transcriptional programs related to cancer stemness and immune evasion [3].

Key Preclinical Experimental Data

The antitumor efficacy of this compound has been validated through various in vitro and in vivo models, primarily focusing on aggressive brain cancers and other solid tumors.

In Vitro Antiproliferative Activity

This compound demonstrates direct antiproliferative effects on cancer cells. The table below lists the half-maximal effective concentration (EC50) values from cell viability assays in several human cancer cell lines [4].

Cell Line Cancer Type EC50 (μM) Assay Details
PC-3 Prostate Cancer 0.4 μM CellTitre-Glo assay, 3-day incubation
U-87 MG ATCC Glioblastoma 0.74 μM CellTitre-Glo assay, 4-day incubation
SF-268 Glioblastoma (CNS cancer) 1.01 μM CellTitre-Glo assay, 4-day incubation

Mechanistic in vitro studies also use western blot analysis to confirm this compound's on-target effects, such as reduced phosphorylation of AKT (pAKT) and modulation of downstream proteins like S6K [1]. Treatment also induces apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9 [4].

In Vivo Efficacy and Pharmacodynamics

This compound's ability to cross the blood-brain barrier (BBB) is a critical feature. In mouse models, a single 25 mg/kg oral dose significantly inhibited pAKT in normal brain tissue at 1 and 6 hours post-dose, proving robust target engagement behind an intact BBB [4].

In a subcutaneous U-87 MG glioblastoma xenograft model, this compound led to dose-dependent tumor growth inhibition [4].

  • A dose as low as 2.2 mg/kg showed initial tumor growth inhibition.
  • Higher doses produced greater effects, with tumor regressions observed at 17.9 mg/kg.

These studies confirm that this compound is well-tolerated at efficacious doses [4].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow for experimentally verifying its mechanism of action, from in vitro testing to in vivo validation.

G cluster_pathway PI3K/AKT/mTOR & MAPK Signaling Pathways cluster_workflow Experimental Validation Workflow RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K MAPK_Pathway RAS-RAF-MEK-ERK (MAPK) Pathway RTK->MAPK_Pathway PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 (Substrate) AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR S6K S6K & Other Effectors mTOR->S6K CellProcess Cell Growth Proliferation Survival S6K->CellProcess MAPK_Pathway->CellProcess Resistance Mechanism This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits InVitro In Vitro Models This compound->InVitro Assay1 Cell Viability Assays (e.g., CellTitre-Glo) InVitro->Assay1 Assay2 Western Blot Analysis (pAKT, cPARP, pRB) InVitro->Assay2 InVivo In Vivo Models Assay1->InVivo Assay2->InVivo Assay3 Orthotopic Xenograft Studies InVivo->Assay3 Assay4 Pharmacodynamic Analysis (Brain pAKT inhibition) InVivo->Assay4 Outcome Tumor Growth Inhibition Apoptosis Induction Survival Benefit Assay3->Outcome Assay4->Outcome

Diagram depicting the PI3K/mTOR pathway targeted by this compound and the associated experimental validation workflow.

Combination Therapy and Clinical Translation

A key discovery in the mechanism of this compound is the emergence of therapy resistance through compensatory pathway activation.

  • Mechanism of Resistance: RNASeq analysis after this compound treatment in ATRT models identified reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a key resistance mechanism [1].
  • Rational Combination: This finding led to the rational combination of this compound with Mirdametinib (a MEK inhibitor). Studies confirmed that this dual-pathway blockade creates a synergistic effect (Bliss synergy score: 16.77), leading to reduced tumor viability, increased apoptosis, and enhanced cell senescence [1].

This combination strategy has moved into clinical trials. Furthermore, this compound is being explored in other cancers. A 2025 Phase 1b trial in metastatic triple-negative breast cancer (TNBC) combines this compound with pembrolizumab and chemotherapy, showing a rapid reduction in circulating tumor cells, indicating a potential to suppress metastasis [3].

Key Takeaways for Researchers

  • Dual-Targeting Profile: this compound's concurrent inhibition of PI3K and mTOR, with high potency for PI3Kα/δ, provides a more comprehensive blockade of this critical oncogenic pathway compared to selective PI3K inhibitors.
  • Critical Pharmaceutical Property: Its demonstrated ability to effectively cross the blood-brain barrier makes it a standout candidate for treating primary and metastatic brain cancers.
  • Overcoming Resistance: Compensatory MAPK pathway activation is a key resistance mechanism to PI3K/mTOR inhibition, which can be effectively countered with a MEK inhibitor, as validated in preclinical models.

References

Mechanism of Action and BBB Penetration Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib is a potent, selective, dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. The PI3K pathway is a critical control mechanism for cell growth and division, and it is activated in more than 85% of glioblastoma cases, making it a highly attractive therapeutic target [3].

The drug was specifically designed to cross the BBB [3]. Its molecular structure, which features a central pyrimidine-based core scaffold, is instrumental to this capability. This core allows for structural modifications that fine-tune the molecule's lipophilicity, solubility, and metabolic stability, giving it the molecular properties necessary for central nervous system (CNS) exposure [4]. Preclinical and clinical data confirm that this design is successful.

Quantitative Data on Blood-Brain Barrier Penetration

The following table summarizes the key quantitative evidence demonstrating the effective brain penetration of this compound.

Evidence Type Key Finding Study Details Source
Preclinical Pharmacokinetics Mouse unbound brain-to-plasma partition ratio (Kp,uu) of 0.31 This ratio indicates that the concentration of unbound (pharmacologically active) drug in the brain is about 31% of that in the plasma. [1]
Clinical Pharmacokinetics Brain to plasma ratio of approximately 1.0 This indicates that the total drug concentration in the brain is nearly equal to that in the plasma in humans. [2]
Plasma Protein Binding Low plasma protein binding (Fraction unbound: 0.25 - 0.43 across species) A high unbound fraction makes more drug available to cross the BBB. [1]

Experimental Protocols for Characterizing BBB Penetration

The brain penetration of this compound was established through standard preclinical experiments. Below is a generalized workflow for such assessments:

G A In Vivo Dosing (Oral Administration to Mice) B Sample Collection (Plasma & Brain Tissue at time intervals) A->B C Bioanalysis (LC-MS/MS Measurement of Drug Concentration) B->C D Data Calculation & Modeling C->D E Key PK Parameters: - Brain/Plasma Ratio (Kp) - Unbound Partition Coefficient (Kp,uu) - AUC in Brain vs. Plasma D->E

The specific methodologies from the supporting research include:

  • In Vivo Pharmacokinetic Study: A single oral dose of this compound was administered to mice. Blood and brain tissue samples were collected at various time points post-dose. Drug concentrations in these samples were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The area under the concentration-time curve (AUC) for both brain and plasma was calculated to determine the brain-to-plasma ratio (Kp). The unbound partition coefficient (Kp,uu) was also determined, which is a more accurate measure of active drug delivery to the brain [1].
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from preclinical studies in mice, rats, dogs, and monkeys were integrated into a PBPK model. This model incorporates species-specific physiological parameters (e.g., organ weights, blood flow rates) and drug-specific properties (e.g., lipophilicity, protein binding) to simulate and predict the drug's concentration-time profile in human tissues, including the brain. This model was used to predict a potentially efficacious human dose of 56 mg [1].

Clinical Efficacy and Context

The ability to penetrate the BBB must ultimately translate into clinical benefit. This compound has shown promising efficacy signals in clinical trials for glioblastoma (GBM):

  • In a phase 2 study (NCT03522298) with newly diagnosed GBM patients with an unmethylated MGMT promoter, this compound demonstrated a median progression-free survival (PFS) of 8.5 months, which was considered favorable compared to historical controls [2].
  • Recent data from a phase 2/3 study (GBM AGILE) in the same patient population showed a median overall survival (OS) of 15.54 months with this compound, representing an improvement of approximately 3.8 months (a 33% increase) over the standard of care [5].

This compound is also being investigated in other brain tumors. A Phase II trial (NCT05009992) is evaluating this compound in combination with ONC201 for the treatment of diffuse midline gliomas (DMG) in children and young adults [6].

The Broader Challenge of Drug Delivery in GBM

The development of this compound directly addresses two fundamental challenges in treating GBM, as outlined in the scientific literature [7]:

  • The Blood-Brain Barrier: This protective structure prevents many systemically administered chemotherapeutic agents from reaching the tumor in effective concentrations.
  • The PI3K Pathway Activation: This pathway is a key driver of tumor growth and survival in GBM.

Other innovative strategies being explored to overcome the BBB include convection-enhanced delivery, intra-arterial delivery, and temporary BBB disruption using focused ultrasound [7]. In this context, this compound represents a powerful approach—a systemically administered drug that is intrinsically designed to cross this barrier and hit a central oncogenic target.

References

Paxalisib discovery and development Genentech

Author: Smolecule Technical Support Team. Date: February 2026

Drug Discovery and Core Mechanism

Origin and Key Property

  • Inventor: Genentech [1]
  • Licensing: Kazia Therapeutics entered into a worldwide exclusive license agreement with Genentech in October 2016 [1].
  • Primary Design Goal: Genentech specifically designed paxalisib to inhibit the PI3K signaling pathway while also crossing the blood-brain barrier (BBB), a key challenge in treating central nervous system (CNS) diseases [1]. Its ability to cross the BBB is its principal differentiating feature from other PI3K inhibitors [1].

Mechanism of Action (MoA) and Target Profile this compound is a small-molecule, brain-penetrant pan-PI3K inhibitor [2] [3]. Its mechanism can be visualized in the following pathway diagram:

architecture PIK3CA PIK3CA PI3K_Complex PI3K Complex (Class I) PIK3CA->PI3K_Complex PIK3CB PIK3CB PIK3CB->PI3K_Complex PIK3CD PIK3CD PIK3CD->PI3K_Complex PIK3CG PIK3CG PIK3CG->PI3K_Complex PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival mTORC2->Cell_Survival This compound This compound Inhibition This compound->PI3K_Complex

Diagram of this compound inhibition of the PI3K/Akt/mTOR pathway [1] [4] [3].

This compound targets the core components of the PI3K pathway as shown in the table below.

Table 1: Molecular Targets of this compound [3]

Target Class Specific Molecular Targets
PI3K Isoforms PIK3CA, PIK3CB, PIK3CD, PIK3CG
mTOR Complex MTOR, RICTOR

Clinical Development Program

The clinical development of this compound spans multiple oncology indications, primarily focusing on brain cancers.

Table 2: Key Clinical Trials of this compound (as reported in search results)

Clinical Trial Identifier/Name Phase Indication(s) Key Interventions / Design Reported Outcomes / Status

| GBM AGILE (NCT03970447) [5] | Phase 2/3 (Platform Trial) | Newly Diagnosed & Recurrent Glioblastoma (GBM) | this compound vs. Standard of Care (SOC) concurrent control; Includes patients with unmethylated MGMT promoter (NDU). | Newly Diagnosed (Unmethylated MGMT): Median OS with this compound was 15.54 months vs. 11.89 months with SOC [5]. No OS benefit was shown in recurrent GBM [5]. | | NCT04192981 [6] | Phase 1 | Brain Metastases & Leptomeningeal Disease | this compound + Whole Brain Radiotherapy (WBRT). | Interim analysis (9 evaluable patients) showed 100% response rate; combination was generally well-tolerated [6]. | | Company-Sponsored [2] | Phase 1b | Advanced Breast Cancer (including Triple-Negative - TNBC) | this compound + Pembrolizumab (Keytruda) + Chemotherapy. | A single-patient expanded access case in metastatic TNBC showed an 86% reduction in tumor burden after 3 weeks of a similar regimen [2]. | | Not Specified | Preclinical & Early Clinical | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | this compound + RG2833 (HDAC inhibitor). | Preclinical data in orthotopic xenograft models showed combination significantly slowed tumor growth and extended survival; suggested as a rational combination for clinical translation [4]. | | Not Specified [7] | Phase 2 | Newly Diagnosed & Recurrent Glioblastoma | this compound + Metformin + Ketogenic Diet (Two-arm, open-label). | Primary endpoint: proportion of subjects alive and progression-free at six months. Recruitment was planned to conclude in second half of 2023 [7]. |

Regulatory Status and Designations

This compound has received several significant regulatory designations from the U.S. Food and Drug Administration (FDA), supporting its development path.

Table 3: FDA Designations for this compound

Designation Indication Grant Date/Period Significance
Orphan Drug Designation (ODD) Glioblastoma [6] February 2018 [6] Development incentives for rare diseases.
Fast Track Designation (FTD) Glioblastoma [6] August 2020 [6] Expedited development and review.
Fast Track Designation (FTD) Solid Tumor Brain Metastases (with PI3K mutations and radiation) [6] July 2023 [6] Expedited development and review for a second indication.
Rare Pediatric Disease Designation Diffuse Intrinsic Pontine Glioma (DIPG) [6] August 2020 [6] Potential priority review voucher upon approval.
Orphan Drug Designation (ODD) Diffuse Intrinsic Pontine Glioma (DIPG) [6] August 2020 [6] Development incentives for rare pediatric diseases.
Orphan Drug Designation (ODD) Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6] July 2022 [6] Development incentives for a rare pediatric brain tumor.

Methodology for Key Preclinical Experiments

The rationale for this compound's use, especially in combination therapies, is supported by specific preclinical experimental models.

Example: In Vivo Efficacy Study in Pediatric AT/RT Models [4]

  • Objective: To evaluate the efficacy of this compound as a single agent and in combination with the HDAC inhibitor RG2833 in animal models of AT/RT.
  • Model: Orthotopic xenograft models using CHLA-06 and BT-12 AT/RT cell lines.
  • Intervention:
    • Mice were treated with this compound, RG2833, a combination of both, or a vehicle control.
  • Endpoints & Metrics:
    • Tumor Growth: Measured longitudinally using bioluminescent imaging (IVIS).
    • Survival: Overall survival from treatment initiation, analyzed with methods like the log-rank test.
    • Tolerability: Monitored for signs of toxicity and weight loss.
  • Key Findings:
    • Single-agent this compound significantly extended survival (CHLA-06: 40 to 54 days, p=0.0011; BT12: 21 to 35 days, p=0.02) compared to control [4].
    • The combination of this compound and RG2833 was well-tolerated and showed superior tumor growth inhibition compared to either agent alone [4].

Conclusion

This compound represents a strategically designed PI3K/mTOR inhibitor whose primary innovation is its ability to cross the blood-brain barrier. Its development program is expansive, targeting a range of primary brain cancers and brain metastases. Recent regulatory feedback indicates a potential pathway toward traditional approval in glioblastoma, while early data in other settings like breast cancer brain metastases and pediatric tumors suggests a broader potential utility. The ongoing research, including rational combination therapies, continues to define its full therapeutic potential.

References

Paxalisib orphan drug designation glioblastoma FDA

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

Paxalisib is an investigational, small-molecule, brain-penetrant inhibitor designed to target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival [1] [2]. This pathway is dysregulated in a high percentage of cancers.

  • Key Target: The PI3K pathway is activated in over 85% of glioblastoma patients, making it a highly relevant and validated target for this disease [1].
  • Distinguishing Feature: this compound is uniquely engineered to cross the blood-brain barrier (BBB) effectively [1]. The BBB often prevents many anti-cancer drugs from reaching therapeutic concentrations in the brain, and this compound's ability to penetrate it is a central aspect of its development for brain cancers.

The following diagram illustrates the core mechanism of action of this compound and its primary differentiator in targeting brain tumors:

G P1 Growth Factor Signals P2 PI3K Protein Activation P1->P2 P3 Akt / mTOR Pathway Activation P2->P3 P4 Uncontrolled Tumor Cell Growth & Survival P3->P4 BB Blood-Brain Barrier (BBB) MoA Inhibits PI3K BB->MoA Reaches Brain Pax This compound Pax->BB Designed to Cross MoA->P3 Blocks

Clinical Evidence and Regulatory Pathway in Glioblastoma

The primary clinical data supporting this compound's potential in glioblastoma comes from the phase 2/3 GBM AGILE trial (NCT03970447), a global, adaptive platform trial [3] [1].

Efficacy Data from GBM AGILE

The most compelling data was observed in a prespecified secondary analysis of patients with newly diagnosed, unmethylated MGMT promoter glioblastoma (NDU GBM) [3]. Key efficacy outcomes are summarized below:

Efficacy Parameter This compound Arm Standard of Care (SOC) Arm
Median Overall Survival (OS) 15.54 months [3] [4] 11.89 months [3] [4]
OS Improvement +3.65 months / ~33% improvement [3] [5] -
OS (Sensitivity Analysis) 15.54 months [3] 11.70 months [3]

It is important to note that this compound did not show a benefit in patients with recurrent glioblastoma in this trial, with a median OS of 8.05 months compared to 9.69 months for standard of care [3].

Safety Profile

In the GBM-AGILE study, this compound was reported to be well tolerated with no new safety signals identified in the newly diagnosed unmethylated patient population [3]. Common agent-related toxicities noted in earlier studies include hyperglycemia, oral mucositis, and skin rash [5].

Current Regulatory Status and Path Forward

Following a Type C meeting with the FDA concluded in late 2024, the regulatory pathway has been clarified [3] [2]:

  • The FDA indicated that the overall survival data from GBM-AGILE could support a standard (traditional) approval, but not an accelerated approval [3] [2].
  • The agency and Kazia Therapeutics have aligned on the key design elements of a pivotal Phase 3 registrational study, including the patient population, primary endpoint, and comparator arm [3] [2].
  • In October 2025, Kazia announced its intent to request a follow-up Type C meeting to discuss the potential for a conditional approval pathway under the FDA's Project FrontRunner initiative, which encourages front-line drug development. The company proposes initiating the confirmatory Phase 3 trial prior to an NDA submission [4].

Ongoing and Planned Clinical Investigations

This compound continues to be evaluated across a broad clinical development program in various forms of brain cancer and brain metastases.

  • Other Brain Cancers: Clinical trials are ongoing in diffuse midline gliomas (including DIPG), primary central nervous system lymphoma, and brain metastases from solid tumors [3] [2] [5]. Many of these trials are investigator-initiated studies at leading research hospitals.
  • Combination Therapy: A company-sponsored Phase 1b study is evaluating this compound in combination with pembrolizumab (Keytruda) and chemotherapy for advanced breast cancer, including triple-negative breast cancer (TNBC) [6]. An early expanded-access case in this setting reported an 86% reduction in tumor burden, highlighting a potentially promising synergistic effect with immunotherapy [6].

References

Paxalisib fast track designation brain metastases

Author: Smolecule Technical Support Team. Date: February 2026

Fast Track Designation and Regulatory Context

The U.S. Food and Drug Administration (FDA) granted Fast Track Designation to paxalisib (formerly GDC-0084) in combination with radiation therapy for the treatment of patients with solid tumor brain metastases harboring PI3K pathway mutations on July 7, 2023 [1] [2]. This designation is intended to expedite the development and review of this drug combination.

This was not the first regulatory designation for this compound. The drug had previously received:

  • Orphan Drug Designation for glioblastoma in February 2018 [2] [3].
  • Fast Track Designation for glioblastoma in August 2020 [2] [3].

Clinical Data from the Supporting Phase 1 Trial (NCT04192981)

The Fast Track Designation was supported by interim data from a Phase 1 clinical trial (NCT04192981) sponsored by Memorial Sloan Kettering Cancer Center [1]. The study investigated concurrent this compound and whole brain radiotherapy (WBRT) in patients with solid tumor brain metastases or leptomeningeal metastases harboring PI3K pathway mutations [4] [5].

Key Efficacy Results: The table below summarizes the promising efficacy signals observed in the initial dose-escalation phase (Part A) of the study.

Cohort Detail Patient Population Overall Response Rate (ORR) Historical ORR with WBRT Alone Key Findings
Part A (Dose-Escalation) 9 evaluable patients with BM or LM [6] [5] 100% (all 9 patients) [6] [5] Typically 20-45% [6] [3] All evaluable patients experienced a complete or partial response per RANO-BM criteria within 3 months [5].
Part B (Dose-Expansion) 17 evaluable patients at MTD (45mg) [3] 67% Partial Response (PR) rate; over two-thirds achieved intracranial response [3] Information missing Confirmed promising clinical activity and compared favorably to historical WBRT data [3].

Safety and Tolerability: The study established the safety profile and maximum tolerated dose (MTD) for the combination.

  • Maximum Tolerated Dose (MTD): 45 mg daily of this compound in combination with WBRT [1] [5].
  • Dose-Limiting Toxicities (DLTs): At the 60 mg dose, two DLTs were observed: one patient experienced grade 3 nausea and vomiting, and another had grade 4 enterocolitis and neutropenia [1] [5].
  • Common Adverse Events: The most frequently reported adverse events were nausea, vomiting, and hyperglycemia [3].

Scientific Rationale and Mechanism of Action

The development of this combination is grounded in a strong biological rationale:

  • Targeted Mechanism: this compound is a brain-penetrant, small-molecule dual inhibitor of the PI3K/Akt/mTOR pathway [7] [8]. This pathway is a critical controller of cell growth and division and is aberrantly activated in many cancers.
  • Blood-Brain Barrier (BBB) Penetration: A key differentiating feature of this compound is that it was specifically designed to cross the blood-brain barrier, which is a major challenge in treating central nervous system malignancies [7].
  • Overcoming Radioresistance: Preclinical and clinical evidence suggests that brain metastases with activating PI3K pathway mutations are more resistant to radiation therapy. The combination of this compound with radiation is a logical strategy to block this pro-survival pathway and potentially re-sensitize tumors to treatment [1].

The diagram below illustrates the core scientific rationale and experimental workflow that forms the basis for this clinical development program.

Start PI3K Pathway Mutation in Brain Metastasis A Leads to Tumor Radioresistance Start->A B Poor Disease Control A->B C Proposed Solution: Combine WBRT with this compound B->C Rationale D This compound Inhibits PI3K/mTOR C->D E This compound Crosses BBB C->E F Downregulates Pro-Survival Signals D->F E->F G Potential to Overcome Radioresistance F->G H Goal: Improved Tumor Response G->H

Detailed Experimental Protocol

For researchers, here are the key methodological details from the Phase 1 trial (NCT04192981) [4] [2] [5]:

  • Study Design: Single institution, open-label, Phase I trial with a two-part design.
    • Part A: Standard 3 + 3 dose escalation of this compound at 45mg, 60mg, or 75mg daily for two weeks with concomitant WBRT.
    • Part B: Dose-expansion cohort to confirm safety and preliminary efficacy at the established MTD of 45mg.
  • Patient Population:
    • Inclusion: Adults (≥18 years) with histologically confirmed solid tumors harboring PIK3CA pathway mutations and brain metastases and/or leptomeningeal metastases. Karnofsky Performance Status (KPS) ≥70.
    • Exclusion: Prior radiotherapy precluding new treatment, serious comorbidities, insulin-treated diabetes, and hypersensitivity to this compound.
  • Intervention: this compound was administered orally daily concurrently with Whole Brain Radiation Therapy (WBRT) at 30 Gy in 10 fractions.
  • Primary Endpoint: Establish the Maximum Tolerated Dose (MTD) of this compound in combination with cranial RT.
  • Key Secondary Endpoints: Local recurrence rate, safety, and preliminary efficacy (e.g., overall response rate per RANO-BM criteria).

Other Development Programs

The search results indicate that this compound is under investigation in other oncology areas, which underscores its potential utility. Early-phase data suggests promise in:

  • Triple-Negative Breast Cancer (TNBC): A Phase 1b trial is evaluating this compound in combination with the immunotherapy pembrolizumab and chemotherapy. Early data from one patient showed a >50% reduction in circulating tumor cells (CTCs) after the first treatment cycle [9].
  • Glioblastoma: Following a Type C meeting with the FDA, the agency indicated that overall survival data for this compound in newly diagnosed unmethylated glioblastoma could support a standard approval, contingent on positive results from a future pivotal Phase 3 trial. The design of this trial has been aligned upon with the FDA [4] [10].

References

Paxalisib molecular target inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanism of Action

Paxalisib primarily acts on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer and other diseases [1] [2] [3].

The diagram below illustrates the core signaling pathway targeted by this compound and its site of action:

g PI3K_Signal Growth Factor Receptor PI3K Class I PI3K PI3K_Signal->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation & Survival mTOR->Cell_Growth This compound This compound Inhibition This compound->PI3K This compound->mTOR

This compound achieves its therapeutic effect by simultaneously inhibiting PI3K and mTOR, key nodes in this pro-growth signaling pathway [1] [4] [5].

Table: Primary Molecular Targets of this compound

Target Gene Symbol(s) Description of Inhibition
Class I PI3K PIK3CG (among others) [5] Inhibits phosphorylation of PIP2 to PIP3, preventing membrane recruitment and activation of downstream effectors like AKT [5].
mTOR MTOR Directly inhibits the serine/threonine-protein kinase mTOR, a master regulator of cell growth and proliferation, downstream of PI3K/AKT signaling [4].

Key Experimental Evidence & Research Context

Preclinical and clinical studies provide evidence of this compound's target engagement and downstream biological effects.

Table: Summary of Key Experimental Findings for this compound

Study Model Key Findings on Mechanism & Efficacy Research Context
Glioblastoma (GBM) Patients Phase 2 study showed sustained PFS of 8.5 months in newly diagnosed GBM with unmethylated MGMT promoter [1]. Clinical evidence of anti-tumor activity in a hard-to-treat brain cancer, supported by its brain-penetrant property [1] [6].
AT/RT Pediatric Tumor Models This compound slowed tumor growth and extended median survival from 40 to 54 days (p=0.001) [2]. Confirmed strong activation of the PI3K-AKT-mTOR pathway in ATRT and validated it as a therapeutic target [2].
Triple-Negative Breast Cancer (TNBC) An 86% reduction in tumor burden observed in a metastatic TNBC patient when combined with immunotherapy/chemotherapy [7]. Suggests this compound may enhance efficacy of immunotherapy, with ongoing Phase 1b trials investigating this combination [7].
Parkinson's Disease Models Proposed study to test hypothesis that this compound can modify disease progression by targeting PI3K pathway in neurons [3]. An example of potential drug repurposing beyond oncology, based on shared pathway dysregulation [3].

Research into this compound has also revealed important insights into mechanisms of resistance, such as reflexive activation of the MAPK pathway observed in ATRT models following PI3K/mTOR inhibition. This finding provides a rationale for combination therapy, demonstrated by synergistic reduction of tumor growth when this compound is paired with the MEK inhibitor Mirdametinib [2].

The following diagram summarizes the experimental workflow used to establish this compound's efficacy and mechanism of action in preclinical studies:

g Start In Vitro Analysis A Orthotopic Xenograft Mouse Models Start->A B This compound Treatment A->B C Endpoint Analysis B->C D1 Tumor Growth (MRI/Calipers) C->D1 D2 Animal Survival C->D2 D3 Western Blot (Pathway Analysis) C->D3 D4 RNASeq (Resistance Mechanisms) C->D4

Research Applications and Considerations

  • Primary Indications: The main research focus is aggressive CNS cancers (glioblastoma, brain metastases, DIPG/DMG, ATRT) due to high brain penetration [1] [4] [6]. Investigations are expanding to other solid tumors like TNBC and NHL [4] [7].
  • Combination Strategies: Consider co-targeting compensatory pathways like MAPK to overcome resistance [2]. Synergy with immunotherapy is another promising area [7].
  • Key Property for CNS Research: Its ability to cross the blood-brain barrier (brain/plasma ratio ~1.0) is a critical advantage for investigating brain cancers and neurological disorders [1] [3].

References

Paxalisib blood-brain barrier penetration evidence

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Evidence for BBB Penetration

The key quantitative metric for assessing a drug's brain penetration is the unbound brain-to-plasma partition coefficient (Kp,uu), which describes the extent of active transport across the BBB. For paxalisib, this has been directly measured in preclinical models.

Metric Species Value Significance/Context
Kp,uu [1] Mouse 0.31 Indicates net active uptake into the brain; a value >0.1 suggests effective penetration [1].
Plasma Protein Binding (Fraction Unbound) [1] Multiple (across species) 0.25 to 0.43 Low plasma protein binding increases the fraction of free drug available to cross the BBB [1].
Predicted Human Efficacy [1] Human 56 mg PBPK modeling predicted this dose would achieve effective brain concentrations [1].

Molecular Design & Mechanism of Action

This compound's brain-penetrant properties are not incidental but the result of rational drug design. Its core structure is based on a pyrimidine scaffold, which is a key feature for achieving the molecular properties necessary for central nervous system (CNS) exposure [2]. This scaffold helps regulate lipophilicity, solubility, and metabolic stability to favor BBB penetration [2].

The diagram below illustrates the journey of this compound from oral administration to its target action within glioblastoma cells.

G Oral Oral Administration Blood Circulation in Bloodstream Oral->Blood BBB Blood-Brain Barrier (BBB) Blood->BBB Low protein binding increases free drug Brain Therapeutic Concentration in Brain Tumor BBB->Brain Designed for active uptake Target Inhibits PI3K & mTOR within Tumor Cell Brain->Target Pyrimidine scaffold enables target binding Effect Disrupted Cell Growth & Induced Apoptosis Target->Effect

Experimental Protocols for Assessment

The data on this compound's BBB penetration was generated through standard, robust preclinical experimental protocols.

  • In Vivo Pharmacokinetic (PK) Study: Mice are administered this compound, and at predetermined time points, blood (plasma) and brain tissue are collected. The drug concentration in each matrix is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The critical Kp,uu is calculated as follows [1]: > Kp,uu = (AUCbrain, unbound) / (AUCplasma, unbound) > Where AUC is the Area Under the concentration-time curve.

  • Plasma Protein Binding Measurement: The fraction of unbound drug in plasma is determined using methods like equilibrium dialysis or ultrafiltration. Spiked plasma is dialyzed against a buffer; the concentration of drug that passes into the buffer compartment represents the free, unbound fraction [1].

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from in vivo and in vitro studies are integrated into a computational model. This model simulates the absorption, distribution, metabolism, and excretion (ADME) of this compound to predict human pharmacokinetics and estimate an efficacious dose [1].

Clinical Context and Significance

The development of this compound is a direct response to a major challenge in neuro-oncology: over 85% of glioblastoma cases have activation of the PI3K pathway, but most inhibitors cannot reach the target in the brain [3] [2]. This compound is currently being evaluated in a pivotal Phase III clinical trial (GBM AGILE) for newly diagnosed and recurrent glioblastoma, a testament to the promising preclinical data on its brain penetration and efficacy [3] [1].

References

ONC201, Paxalisib & ISR: The Resistance Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism of the ONC201 and paxalisib combination therapy, showing how this compound blocks the survival pathway that tumors use to resist ONC201-induced stress.

G ONC201 ONC201 Treatment MitochondrialStress Mitochondrial Stress & Energy Disruption (ClpP Agonism, ETC/TCA Cycle Damage) ONC201->MitochondrialStress ISR_Activation Integrated Stress Response (ISR) Activation (ATF4/CHOP) MitochondrialStress->ISR_Activation ResistancePathway Adaptive Resistance (PI3K/Akt Signaling Hyperactivation) MitochondrialStress->ResistancePathway Tumor Evasion Apoptosis Tumor Cell Apoptosis ISR_Activation->Apoptosis Therapeutic Goal ResistancePathway->Apoptosis Blocks This compound This compound (PI3K/Akt Inhibitor) This compound->ResistancePathway Inhibits

Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

Cell Culture and Models
  • Cell Lines: Studies used patient-derived diffuse intrinsic pontine glioma (DIPG) neurosphere cultures (e.g., SU-DIPG-VI, SU-DIPG-13, SU-DIPG-36) [1].
  • Culture Conditions: Cells were cultured in Tumor Stem Media (TSM), a mixture of DMEM/F12 and Neurobasal-A media, supplemented with growth factors (bFGF, EGF, PDGF-AA, PDGF-BB) and heparin [1] [2].
  • Transfection: The human pediatric glioma cell line Res259 was transfected with plasmids containing K27M-mutated H3F3A or HIST1H3B genes to study the impact of specific histone mutations [1].
Key Assays and Protocols

The table below outlines core experiments used to establish the efficacy of the combination treatment.

Assay Key Procedure Measurement Purpose
Cellular Proliferation & Viability [1] Cells seeded in 96-well plates, treated with serial dilutions of ONC201 for 96 hours. Viability assessed using resazurin reduction. Dose-response curves and IC50 values.
Annexin-V FITC Apoptosis Assay [1] Cells stained with Annexin V-FITC and propidium iodide after drug treatment, analyzed by flow cytometry. Quantification of early and late apoptosis.
Western Blotting [1] Protein extraction via RIPA buffer. Primary antibodies against targets like p-Akt, total Akt, ClpP, ATF4, CHOP, TRAIL, DR5. Protein expression and phosphorylation status in key pathways.
Colony Formation Assay [1] SU-DIPG-VI cells embedded in soft agar with drug treatment. Colonies stained with MTT after 2 weeks and counted. Long-term clonogenic survival post-treatment.

Interpretation for Research and Development

  • This compound's Indirect Role: The combination of ONC201 and this compound is a rational approach to overcome therapeutic resistance. ONC201 initiates a lethal stress response, and this compound prevents tumors from escaping this fate [1] [3].
  • Clinical Translation: This preclinical rationale underpins the ongoing phase II clinical trial for DIPG/DMG (NCT05009992) evaluating the combination of ONC201 and this compound [1].
  • Beyond Gliomas: Research in other cancers, such as breast cancer brain metastases, also shows that this compound can counteract PI3K pathway-mediated resistance to radiotherapy, suggesting a broader principle of targeting this adaptive survival signal [4].

References

Paxalisib tumor microenvironment remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Paxalisib is an orally available small-molecule inhibitor that targets the PI3K/Akt/mTOR pathway, a crucial signaling cascade often dysregulated in cancer [1]. Its ability to effectively cross the blood-brain barrier makes it particularly valuable for treating brain tumors [1].

  • Core Mechanism: this compound acts as a dual PI3K/mTOR inhibitor. It inhibits multiple isoforms of the PI3K enzyme (alpha, delta, gamma), preventing the activation of downstream effectors like Akt and mTOR. This disruption blocks signals for cell growth, proliferation, and survival, leading to cancer cell death [1] [2].
  • Key Differential Effect: Research indicates that this dual inhibition of both PI3K and mTOR is required to suppress aggressive cancer phenotypes effectively. Inhibition of PI3K alone is insufficient to achieve the same anti-proliferative and anti-migratory effects [3] [4].

The following diagram maps the core signaling pathway targeted by this compound and its downstream effects on the tumor microenvironment.

architecture cluster_pathway PI3K/Akt/mTOR Pathway cluster_effects TME Remodeling & Anti-Tumor Effects cluster_immune Immome Modulation cluster_epigenetic Epigenetic & Phenotypic Modulation cluster_cellular Direct Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Immune1 ↑ CD4+/CD8+ T-cell Infiltration & Activation Immune2 ↓ T-regs, ↓ Exhausted T-cells ↓ Pro-tumor Innate Cells Epi1 Disruption of EZH2 Non-catalytic Functions Epi2 Reduced Metastatic Phenotype Epi3 ↓ Mesenchymal Marker Expression in CTCs Cell1 Inhibition of Cancer Cell Proliferation & Migration Cell2 Disruption of CTC Clusters Cell3 Induction of Apoptosis

A critical and emerging mechanism of this compound is its ability to disrupt the epigenetic regulator EZH2 [5] [4]. EZH2 plays a dual role in cancer: it can silence tumor suppressor genes and also promote gene expression that drives metastasis and immune evasion. By inhibiting the PI3K-mTOR pathway, this compound depletes the action of EZH2, which helps reduce the cancer's ability to spread and makes tumor cells more visible to the immune system [5] [2]. This epigenetic effect provides a strong rationale for combining this compound with immunotherapies.

Quantitative Data from Preclinical and Clinical Studies

The impact of this compound on the TME is supported by quantitative data from recent studies. The table below consolidates key metrics from preclinical models and early-stage clinical trials.

Model / Study Treatment Key Quantitative Metric Result
Preclinical TNBC Models [3] [4] This compound + Pembrolizumab Synergistic antitumor activity Robust tumor regression & prolonged survival
Ex Vivo Study (HER2+ mBC) [6] This compound monotherapy Disruption of CTC clusters (≥3 cells) 100% complete disruption
Phase 1b Trial (Metastatic TNBC) [2] This compound + Pembrolizumab + Chemotherapy Reduction in total CTC count (>50% reduction) after 21 days >50%
Phase 1b Trial (Metastatic TNBC) [2] This compound + Pembrolizumab + Chemotherapy Reduction in CTC clusters after 21 days >50%
Preclinical DIPG Models [7] This compound + ONC201 Counteracted metabolic adaptation to ONC201 Restored sensitivity to ONC201

Experimental Protocols for Key Studies

For researchers aiming to validate or build upon these findings, the methodologies from key cited experiments are detailed below.

  • In Vitro Cell Proliferation and Migration Assay [3] [4]

    • Purpose: To evaluate the differential effects of dual PI3K/mTOR inhibition versus PI3K inhibition alone.
    • Methodology:
      • Cell Culture: Triple-negative breast cancer (TNBC) cell lines are cultured under standard conditions.
      • Drug Treatment: Cells are treated with this compound (dual inhibitor), a PI3K-only inhibitor, and a vehicle control.
      • Proliferation Measurement: Cell viability is quantified using assays like resazurin at specified time points (e.g., 72-96 hours).
      • Migration Measurement: Cell migration is assessed using transwell or wound-healing ("scratch") assays. Images are taken at time zero and after an incubation period (e.g., 24-48 hours). The migration distance or number of migrated cells is quantified with image analysis software (e.g., ImageJ).
  • Ex Vivo Circulating Tumor Cell (CTC) Cluster Disruption Assay [6]

    • Purpose: To assess the efficacy of this compound in disrupting CTC clusters from patient blood samples.
    • Methodology:
      • Sample Collection: Blood samples are collected from patients with Stage IV metastatic breast cancer using tubes designed for viable cell preservation.
      • Sample Processing: Blood is processed to isolate and enrich circulating tumor cells, often using density gradient centrifugation or epithelial cell adhesion molecule (EpCAM)-based enrichment technologies.
      • Drug Treatment: The enriched cell fraction is treated with this compound or a vehicle control in culture for a defined period.
      • Analysis: Cells are analyzed via immunofluorescence microscopy or flow cytometry. Cells are stained for epithelial markers (e.g., Cytokeratin), a leukocyte marker (CD45 to exclude white blood cells), and a nuclear stain (DAPI). Single CTCs and CTC clusters (defined as aggregates of ≥3 cells) are counted before and after treatment.
  • In Vivo Preclinical Combination Study (TNBC) [3] [4]

    • Purpose: To evaluate the combination of this compound with an immune checkpoint inhibitor in a live animal model.
    • Methodology:
      • Model Generation: Immunocompetent mouse models are implanted with syngeneic TNBC tumor cells.
      • Treatment Groups: Mice are randomized into groups: vehicle control, this compound monotherapy, anti-PD-1 monotherapy (e.g., pembrolizumab analog), and the combination of this compound + anti-PD-1.
      • Drug Administration: Drugs are administered via oral gavage (this compound) and intraperitoneal injection (anti-PD-1) on a defined schedule.
      • Endpoint Analysis:
        • Tumor Monitoring: Tumor volume is measured regularly with calipers.
        • Survival: Overall survival is tracked.
        • Immune Profiling: At endpoint, tumors are harvested, dissociated, and analyzed by flow cytometry to quantify infiltrating immune cells (CD4+, CD8+ T cells, Tregs, etc.).

Research Implications and Future Directions

The accumulating data positions this compound as a promising candidate for combination regimens, particularly in treatment-resistant cancers.

  • Clinical Translation: The strong preclinical rationale has led to the launch of several clinical trials. A Phase 1b trial is actively recruiting patients with metastatic TNBC or BRCA-mutation associated breast cancer to evaluate this compound in combination with standard chemo-immunotherapy or the PARP inhibitor olaparib [3] [5].
  • Beyond Breast Cancer: Research in diffuse intrinsic pontine glioma (DIPG) highlights the broader applicability of this compound's TME-modifying effects. The combination of this compound with ONC201 (a mitochondrial disruptor) counteracts metabolic adaptation, providing a rationale for the ongoing phase II combination clinical trial (NCT05009992) [7].

References

Mechanism and Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Targeting the PI3K/AKT/mTOR pathway with a single agent often leads to limited efficacy and the emergence of resistance. Paxalisib's development strategy effectively addresses these challenges.

  • Upstream Inhibition: this compound acts by inhibiting PI3K, which is upstream of mTOR. This position in the pathway allows it to suppress the activation of both AKT and mTOR, key drivers of tumor growth and survival [1] [2].
  • Overcoming Compensatory Resistance: Research in atypical teratoid/rhabdoid tumors (AT/RT) revealed that this compound monotherapy slows tumor growth and extends survival in mouse models. However, RNA sequencing after treatment identified a major mechanism of adaptive resistance: reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway [1].
  • Synergistic Combination: To counter this resistance, combining this compound with the MEK inhibitor Mirdametinib was tested. This dual inhibition strategy synergistically reduced tumor growth and viability, induced high levels of apoptosis and cell senescence, and further extended survival in preclinical models [1]. This demonstrates the superior efficacy of simultaneously targeting multiple pathway nodes.

The diagram below illustrates the signaling pathway, the site of this compound inhibition, and the validated escape route that rationalizes its combination with a MEK inhibitor.

G cluster_pathway cluster_resistance GF Growth Factor Receptors PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates MAPK MAPK Pathway (Resistance Mechanism) PI3K->MAPK Inhibition Activates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcess Cell Growth, Proliferation & Survival mTOR->CellProcess This compound This compound This compound->PI3K Inhibits Mirdametinib Mirdametinib Mirdametinib->MAPK Inhibits

This compound inhibits PI3K, but this can trigger MAPK pathway activation as a resistance mechanism, which is blocked by the MEK inhibitor Mirdametinib [1].

Quantitative Efficacy Data

The following table summarizes key preclinical and clinical efficacy data for this compound, demonstrating its therapeutic potential.

Model/Setting Treatment Key Efficacy Findings
AT/RT (Orthotopic Xenograft) [1] This compound Extended median survival from 40 to 54 days (p=0.001)
AT/RT (Orthotopic Xenograft) [1] This compound + Mirdametinib Synergistic reduction of tumor growth (Bliss score: 16.77)

| Newly Diagnosed Unmethylated GBM (Phase 2/3 GBM-AGILE) [3] | this compound vs. Standard of Care | Median OS: 15.54 months vs. 11.89 months (SOC) | | Newly Diagnosed Unmethylated GBM (Primary Analysis) [3] | this compound vs. Standard of Care | Median OS: 14.77 months vs. 13.84 months (SOC) | | Recurrent GBM (Phase 2/3 GBM-AGILE) [3] | this compound vs. Standard of Care | Median OS: 8.05 months vs. 9.69 months (SOC) |

Experimental Protocols for Preclinical Research

For researchers aiming to validate or build upon these findings, here are detailed methodologies from the cited studies.

In Vitro Synergy and Apoptosis Assay (AT/RT Models) [1]
  • Cell Viability & Synergy: Treat AT/RT cells with a dose matrix of this compound and Mirdametinib. Measure cell viability using assays like CTG. Calculate synergy using the Bliss independence model; a score >0 indicates synergy.
  • Apoptosis & Senescence Analysis: After combination treatment, analyze cells via western blot for key markers:
    • Apoptosis: Cleaved PARP (cPARP) increase.
    • Senescence: Increased levels of pRB, P21, and P16.
In Vivo Efficacy Study (Orthotopic Xenograft Models) [1]
  • Animal Model: Establish orthotopic xenograft models by implanting patient-derived AT/RT cells into the brains of immunodeficient mice.
  • Dosing Regimen: Administer this compound (e.g., 20-60 mg/kg/day) and Mirdametinib orally, either as monotherapies or in combination.
  • Endpoint Analysis:
    • Survival: Track animals and plot Kaplan-Meier curves; statistical significance is determined via the log-rank test.
    • Pathway Inhibition: At endpoint, analyze tumor lysates by western blot to assess inhibition of mTOR (pS6) and MAPK (pERK) pathway activation.

Clinical Development and Future Directions

  • Current Status and Regulatory Path: Based on data from the GBM-AGILE trial, the FDA has indicated that the overall survival data for this compound in newly diagnosed unmethylated glioblastoma could support a standard approval and has agreed on the design of a pivotal Phase 3 study [3].
  • Expanding Therapeutic Applications: this compound is also under investigation for other aggressive cancers, including diffuse intrinsic pontine glioma (DIPG) and atypical teratoid/rhabdoid tumors (ATRT), for which it has received Orphan Drug and Rare Pediatric Disease designations [2]. Research is exploring its potential beyond oncology, such as in Parkinson's disease, based on the role of the PI3K pathway in pathogenesis [4].

Key Considerations for Researchers

  • Combination is Crucial: The data strongly suggests that the full therapeutic potential of this compound will be realized in rational combinations, particularly those that preemptively block compensatory pathways like MAPK [1] [5].
  • Beyond PI3Kα Mutations: Evidence from diffuse midline glioma (DMG) models indicates that PI3K signaling can be a genetic dependency independent of classic activating mutations (e.g., in PIK3CA), suggesting a broader potential patient population [6].
  • Toxicity Management: As a class effect, PI3K/mTOR inhibitors can cause adverse events like hyperglycemia. Proactive management and exploration of combination strategies with supportive care, such as insulin-suppressing diets, may be necessary to improve tolerability and efficacy [5].

References

Core Mechanisms of Paxalisib and DRD2 Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below contrasts the primary mechanisms of paxalisib and the DRD2 antagonist ONC201.

Feature This compound ONC201 (Representative DRD2 Antagonist)
Primary Target PI3K/Akt/mTOR pathway [1] [2] [3] Dopamine Receptor D2 (DRD2) & mitochondrial protease ClpP [4] [5] [6]
Key Mechanism Dual PI3K/mTOR inhibitor [7] [1] [3] DRD2 antagonist and ClpP agonist [4] [6]
Primary Indication (Under Investigation) Glioblastoma, DMG/DIPG [4] [2] [3] Diffuse Midline Glioma (DMG), including DIPG [4] [5]
Therapeutic Rationale Blocks oncogenic PI3K signaling, promoting cell death and overcoming treatment resistance [4] [1] Disrupts mitochondrial function and dopamine receptor signaling, inducing integrated stress response and apoptosis [4] [6]

Synergistic Combination in Diffuse Midline Glioma

Preclinical studies reveal a powerful synergistic effect between ONC201 and this compound for treating lethal Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG) [4].

  • ONC201's Action and Resistance: ONC201 potently agonizes the mitochondrial protease ClpP, driving proteolysis of key mitochondrial proteins and disrupting cellular energy homeostasis. This metabolic disruption can activate a pro-survival feedback loop via the redox-activated PI3K/Akt signaling pathway, allowing cancer cells to adapt and resist treatment [4].
  • This compound's Role: The brain-penetrant this compound counters this resistance by inhibiting the PI3K/Akt pathway, blocking the cancer cell's adaptive survival mechanism [4].
  • Combination Rationale: This synergy provides a strong mechanistic rationale for combining the two drugs, leveraging the initial mitochondrial damage from ONC201 and preventing escape via PI3K/Akt with this compound [4].

This diagram illustrates the complementary mechanisms of ONC201 and this compound in combination therapy:

The combination of ONC201 and this compound creates a synergistic therapeutic effect, with this compound blocking the resistance pathway activated by ONC201.

Experimental Insights and Clinical Translation

The discovery of this synergistic effect involved a systems-biological approach in patient-derived DIPG cell cultures [4].

  • Key Experiments: Researchers used resazurin cell proliferation assays to determine cellular sensitivity to ONC201, Annexin-V FITC assays to measure ONC201-induced apoptosis, and western blotting to analyze protein expression changes, revealing that PI3K/Akt signaling was activated as an adaptive response to ONC201 [4].
  • Genomic Influence: Studies showed that DIPGs harboring PIK3CA mutations exhibited increased sensitivity to ONC201, while those with TP53 mutations were more resistant, highlighting how genomic features can influence response [4].
  • Clinical Trial Initiation: These compelling preclinical data provided the rationale for the ongoing phase II combination clinical trial (NCT05009992) for patients with H3K27M-mutant DIPG and DMG [4].

References

Paxalisib ClpP agonist mitochondrial effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Signaling Pathways

The therapeutic effect of this combination stems from a multi-targeted attack on tumor cell biology, primarily involving mitochondrial disruption and the blockade of a key resistance pathway.

  • ONC201's Dual Pharmacology: ONC201 acts as both a dopamine receptor D2 (DRD2) antagonist and a potent agonist of the mitochondrial caseinolytic protease P (ClpP) [1] [2]. ClpP hyperactivation triggers the uncontrolled proteolysis of key mitochondrial proteins, including components of the electron transport chain (ETC) like Succinate dehydrogenase A (SDHA) and a critical TCA cycle enzyme, Isocitrate dehydrogenase 3B (IDH3B) [1]. This leads to severe disruption of oxidative phosphorylation (OXPHOS), loss of mitochondrial membrane potential, and a critical reduction in ATP production [2].

  • Metabolic Adaptation and Resistance: The energy crisis induced by ONC201 activates a protective stress response in the tumor cells. This mitochondrial disruption elevates reactive oxygen species (ROS), which in turn activates the pro-survival PI3K/AKT signaling pathway. This pathway promotes metabolic adaptation, allowing tumor cells to resist the effects of ONC201 [1] [2].

  • Paxalisib's Synergistic Role: The brain-penetrant PI3K/Akt inhibitor this compound is used to counteract this resistance mechanism. By blocking the PI3K/Akt pathway, this compound prevents tumor cells from adapting to the metabolic stress caused by ONC201, thereby synergizing to induce profound energy depletion and cell death [1] [2].

The diagram below illustrates this core mechanism and the rationale for the combination therapy.

G ONC201 ONC201 ClpP ClpP Agonism ONC201->ClpP MitochondrialDisruption Mitochondrial Disruption (ETC/TCA Protein Degradation) ClpP->MitochondrialDisruption ROS ROS Production MitochondrialDisruption->ROS CellDeath Synergistic Cell Death MitochondrialDisruption->CellDeath PI3KPathway PI3K/AKT Pathway Activation (Resistance Mechanism) ROS->PI3KPathway Activates PI3KPathway->CellDeath Promotes Resistance This compound This compound This compound->PI3KPathway Inhibits

The synergistic mechanism of ONC201 and this compound. ONC201 disrupts mitochondria, triggering a protective PI3K/AKT response that this compound blocks.

Key Preclinical and Clinical Evidence

The rationale for this combination is supported by data from preclinical models and early clinical use.

Preclinical Survival Data in DIPG PDX Models

The table below summarizes the survival extension achieved by the combination in two aggressive patient-derived xenograft (PDX) models of DIPG [1].

DIPG PDX Model Vehicle Control Survival (Days) ONC201 + this compound Survival (Days) Survival Extension P-value
SU-DIPG-VI 73 100 37% p=0.0027
SF8626 36 43 19% p=0.0002
Early Clinical Case Study Data

Compassionate use of the combination in patients has shown promising results [1] [3]:

  • Patient Example: One patient at diagnosis experienced a dramatic reduction in tumor volume from 1554 mm² to 464 mm² (a ~70% reduction) after twelve months on the combination. The patient remained in progression-free survival at 15 months since diagnosis [1].
  • Symptom Resolution: The two reported patients showed not only tumor reduction but also complete resolution of disease symptoms, leading to extended overall survival [3].

Detailed Experimental Workflows

For researchers looking to replicate or build upon these findings, the core methodologies from the key studies are outlined below.

In Vitro Combination Screening

This workflow is used to assess drug sensitivity and synergistic effects in patient-derived cell lines [2].

G A Culture Patient-Derived DIPG Neurospheres B Plate in 96-Well Format (2.5 x 10⁴ cells/well) A->B C Serially Dilute Drugs (ONC201 from 150 µM, ± this compound) B->C D Incubate for 96 Hours C->D E Add Resazurin Dye D->E F Measure Fluorescence (544/590 nm) E->F G Analyze Dose-Response & Synergy F->G

Key steps for in vitro drug sensitivity testing using resazurin assay [2].

In Vivo Efficacy Assessment

This protocol describes the evaluation of the drug combination in animal models [1] [2].

  • Animal Model Generation: Establish orthotopic xenograft models by implanting patient-derived DIPG cells (e.g., SU-DIPG-VI, SF8626) into the brains of immunocompromised mice.
  • Dosing Regimen: After tumor engraftment, randomly assign mice to treatment groups:
    • Vehicle control
    • ONC201 monotherapy
    • This compound monotherapy
    • ONC201 and this compound combination
    • ONC201 is typically administered orally once per week, and this compound is administered daily via oral gavage [2].
  • Endpoint Monitoring: The primary endpoint is overall survival, tracked from the start of treatment until a humane endpoint is reached. Tumor volume can be monitored longitudinally using in vivo imaging like MRI [1].
  • Post-Mortem Analysis: Upon sacrifice, tumor tissues are collected for downstream analysis, such as western blotting to confirm target engagement (e.g., reduced p-AKT, increased ETC protein degradation) and immunohistochemistry [2].

Research Context and Clinical Translation

  • Disease Background: Diffuse Midline Glioma (DMG), including DIPG, is the most lethal pediatric brain cancer, with a median survival of only 9-11 months post-diagnosis and no FDA-approved drugs [1] [4] [3]. The need for effective therapies is urgent.
  • Genomic Influences on Response: Preclinical data suggests that PIK3CA mutations are associated with increased sensitivity to ONC201, whereas TP53 mutations may confer resistance [2]. This highlights the potential for biomarker-driven patient stratification.
  • Current Clinical Status: The powerful preclinical and early clinical data for this combination provided the direct rationale for the ongoing PNOC022 phase II clinical trial (NCT05009992) [1] [2]. This study is investigating the safety and efficacy of ONC201 in combination with this compound for patients with H3K27M-mutant DMG at diagnosis and progression.

Key Insights for Research and Development

  • Targeting Metabolic Plasticity: This combination strategy is innovative because it attacks a fundamental vulnerability—mitochondrial metabolism—and simultaneously blocks the tumor's primary adaptive resistance pathway. This approach may help overcome the heterogeneity that has plagued other targeted therapies in glioma [4] [2].
  • Beyond DIPG: The principle of targeting ClpP is being explored in other cancers. For instance, ClpP is overexpressed in Multiple Myeloma, and novel ClpP agonists have shown anti-tumor activity in vitro and in vivo, suggesting a broader therapeutic applicability [5].

References

LC-MS/MS method quantification Paxalisib mouse plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paxalisib and the Analytical Method

This compound (also known as GDC-0084) is a dual PI3K and mTOR inhibitor designed to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma [1]. Robust and sensitive bioanalytical methods are essential to support preclinical and clinical development.

The Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method described here has been validated for determining this compound concentrations in mouse plasma, following US FDA guidelines [1]. It offers high sensitivity, selectivity, and a rapid run time, making it suitable for high-throughput pharmacokinetic studies.

Detailed LC-MS/MS Protocol for this compound Quantification

Here is the step-by-step procedure for quantifying this compound in mouse plasma using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquot Plasma: Pipette 50 µL of mouse plasma into a micro-centrifuge tube.
  • Add Internal Standard: Add 50 µL of the internal standard (IS) working solution (filgotinib at 1 µg/mL in acetonitrile) to the plasma [1].
  • Extract Analyte: Add 500 µL of ethyl acetate to the mixture.
  • Vortex and Centrifuge: Vortex-mix the samples for 10 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Collect Organic Layer: Transfer the upper organic layer (approximately 450 µL) to a new clean tube.
  • Evaporate and Reconstitute: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 200 µL of the mobile phase (30:70, v/v, 10mM Ammonium Formate:ACN).
  • Transfer for Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS injection.
Instrumentation and Chromatography
  • LC System: UHPLC system with an autosampler maintained at 10°C. The injection volume is 5 µL [1].
  • Analytical Column: Atlantis dC18 column (150 x 4.6 mm, 5 µm particle size) maintained at 40°C [1].
  • Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (30:70, v/v) [1].
  • Flow Rate: 0.7 mL/min [1].
  • Run Time: 2.5 minutes per sample. The retention times are approximately 0.94 minutes for filgotinib (IS) and 1.21 minutes for this compound [1].
Mass Spectrometry Detection
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions:
    • This compound: m/z 383.25 → 309.20 [1]
    • Filgotinib (IS): m/z 426.30 → 291.20 [1]
  • Source Parameters (to be optimized):
    • Drying Gas Temperature and Flow
    • Nebulizer Pressure
    • Capillary Voltage

The following diagram illustrates the complete analytical workflow:

G start Start p1 Plasma Aliquot (50 µL) start->p1 p2 Add Internal Standard (Filgotinib) p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Organic Layer p4->p5 p6 Evaporate to Dryness (N₂, 40°C) p5->p6 p7 Reconstitute in Mobile Phase p6->p7 p8 LC-MS/MS Analysis p7->p8 p9 Data Acquisition & Quantification p8->p9

Method Validation Summary

The method was validated as per FDA guidelines, and the results are summarized in the table below [1]:

Validation Parameter Result
Linearity Range 1.39 - 2,287 ng/mL [1]
Intra-day Precision 1.42 - 9.61% [1]
Inter-day Precision 4.70 - 9.63% [1]
Accuracy Met acceptance criteria [1]
Stability Stable under tested conditions (bench-top, autosampler, freeze-thaw) [1]

Application to a Pharmacokinetic Study in Mice

The validated method was successfully applied to characterize the pharmacokinetic profile of this compound in mice following a single oral administration [1].

Key Pharmacokinetic Parameters

The main PK parameters derived from the study are summarized below:

Pharmacokinetic Parameter Value (Mean)
Tₘₐₓ (Time to Cₘₐₓ) 2.0 hours [1]
t₁/₂ (Elimination Half-life) 3.2 - 4.2 hours [1]
Oral Bioavailability (F) 71% [1]
Clearance (CL/F) Low [1]
Volume of Distribution (Vd/F) Moderate [1]

Alternative Method: HPLC-UV

An alternative HPLC-UV method has also been developed and validated. This method uses a Symmetry C18 column (250 x 4.6 mm, 5.0 µm) with a gradient mobile phase at a flow rate of 0.8 mL/min. Detection is at 280 nm, and the calibration range is 111 - 4,989 ng/mL [2]. While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective option for laboratories without mass spectrometry access.

Conclusion

This validated LC-MS/MS method provides a specific and reliable tool for quantifying this compound in mouse plasma. Its successful application in a pharmacokinetic study demonstrates its utility in supporting drug development, revealing that this compound has good oral bioavailability and a moderate half-life in mice.

References

HPLC-UV Method Validation for Paxalisib Determination: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Paxalisib (formerly GDC-0084) is a novel brain-penetrant inhibitor targeting PI3K and mTOR signaling pathways, currently in Phase II clinical development for glioblastoma and other solid tumors [1]. The critical need for reliable bioanalytical methods to quantify this compound in biological matrices is essential for preclinical development and pharmacokinetic studies. This application note presents a fully validated HPLC-UV method for quantifying this compound in mouse plasma, developed in accordance with FDA regulatory guidelines [1].

The validation of analytical methods is a fundamental requirement in regulated laboratories, providing documented evidence that the method consistently produces reliable results suitable for its intended application [2]. For pharmaceutical analysis, proper validation ensures data integrity, facilitates regulatory compliance, and supports informed decision-making during drug development. This document provides comprehensive application notes and detailed experimental protocols for implementing and validating the HPLC-UV method for this compound determination, specifically designed for researchers and analytical scientists working in drug development.

Methodology and Chromatographic Conditions

Chromatographic System and Conditions

The HPLC-UV method for this compound quantification employs a Symmetry C18 column (250 × 4.6 mm, 5.0 μm) maintained at 40°C, providing optimal separation efficiency and peak symmetry [1]. The mobile phase consists of 10 mM ammonium formate (aqueous component) and acetonitrile (organic component) delivered at a flow rate of 0.8 mL/min under gradient conditions. The injection volume is 20 μL, and detection is achieved using a photo-diode array detector set at the λmax of 280 nm, which provides optimal sensitivity for this compound detection while minimizing matrix interference [1].

The gradient elution program begins with a lower percentage of acetonitrile, gradually increasing to achieve optimal separation of this compound and the internal standard (filgotinib) from potentially interfering plasma components. Under these conditions, the retention times for the internal standard and this compound are 5.9 and 6.5 minutes, respectively, with a total run time of 10 minutes per sample [1]. This relatively short analysis time enables high-throughput processing of the large sample volumes typically generated in pharmacokinetic studies.

Sample Preparation Procedure

The sample preparation employs a liquid-liquid extraction technique that effectively concentrates the analytes while removing potentially interfering plasma matrix components:

  • Step 1: Aliquot 100 μL of mouse plasma into a microcentrifuge tube
  • Step 2: Add the internal standard (filgotinib) solution at an appropriate concentration
  • Step 3: Add ethyl acetate extraction solvent (typically 3-5 times the plasma volume)
  • Step 4: Vortex mix vigorously for 2-3 minutes to ensure complete extraction
  • Step 5: Centrifuge at 10,000 × g for 10 minutes to achieve phase separation
  • Step 6: Transfer the organic (upper) layer to a clean tube
  • Step 7: Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Step 8: Reconstitute the residue in an appropriate volume of mobile phase
  • Step 9: Vortex mix thoroughly and transfer to autosampler vials for analysis

This extraction procedure demonstrates excellent recovery for both this compound and the internal standard, with ethyl acetate providing optimal extraction efficiency while minimizing co-extraction of interfering plasma components [1].

Method Validation Results

Validation Parameters and Acceptance Criteria

The HPLC-UV method for this compound quantification was systematically validated according to US FDA regulatory guidelines for bioanalytical method validation [1] [2]. The validation process assessed key performance characteristics including specificity, linearity, accuracy, precision, sensitivity, and stability. The method demonstrated excellent performance across all validation parameters, meeting predefined acceptance criteria and confirming its suitability for quantifying this compound in mouse plasma for pharmacokinetic studies.

Table 1: Method Validation Parameters and Results for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity range 111-4,989 ng/mL R² > 0.99
Lower limit of quantitation (LLOQ) 111 ng/mL Accuracy: 80-120%, Precision: ≤20% RSD
Intra-day accuracy 98.5-101.2% 85-115% of nominal value
Intra-day precision <5% RSD ≤15% RSD
Inter-day accuracy 97.8-102.1% 85-115% of nominal value
Inter-day precision <6% RSD ≤15% RSD
Extraction recovery >85% Consistent and reproducible
Specificity No interference No interference at retention times
Specificity, Linearity, and Sensitivity

The method demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of this compound and the internal standard [1]. This was established by analyzing blank plasma samples from six different lots and confirming the absence of co-eluting peaks. The calibration curve exhibited linear response over the concentration range of 111-4,989 ng/mL with a coefficient of determination (R²) exceeding 0.99, indicating a strong relationship between concentration and detector response [1].

The lower limit of quantification (LLOQ) was established at 111 ng/mL, with both accuracy and precision meeting acceptance criteria [1]. At the LLOQ concentration, the method demonstrated acceptable precision with relative standard deviation (RSD) values ≤20% and accuracy within 80-120% of the nominal concentration, confirming the method's sensitivity for detecting low concentrations of this compound in plasma samples. The signal-to-noise ratio at LLOQ was greater than 10:1, consistent with regulatory recommendations for bioanalytical methods [2].

Accuracy, Precision, and Stability

The method validation included comprehensive assessment of accuracy and precision at four quality control (QC) levels (LLOQ, low, medium, and high) over three separate analytical runs [1]. The intra-day accuracy ranged from 98.5% to 101.2% of nominal values, with precision expressed as RSD <5%. The inter-day accuracy ranged from 97.8% to 102.1% with RSD values <6%, demonstrating excellent method reproducibility over time.

Table 2: Stability of this compound in Mouse Plasma Under Various Conditions

Stability Condition Concentration Range Results Acceptance Criteria
Short-term (Room temperature) 4 hours 95-105% 85-115%
Long-term (-80°C) 30 days 93-107% 85-115%
Freeze-thaw (3 cycles) LQC, MQC, HQC 90-110% 85-115%
Post-preparative (Autosampler) 24 hours at 10°C 94-106% 85-115%

Stability studies evaluated this compound under various storage and handling conditions. The analyte demonstrated acceptable stability in mouse plasma through three freeze-thaw cycles, during short-term storage at room temperature for 4 hours, and in the processed samples maintained in the autosampler at 10°C for 24 hours [1]. Long-term stability assessment confirmed this compound stability in plasma for at least 30 days when stored at -80°C. The incurred sample reanalysis demonstrated reproducibility of the method for actual study samples.

Experimental Protocols

Mobile Phase Preparation

Protocol 1: Mobile Phase Preparation

  • 10 mM Ammonium Formate Solution: Weigh 0.63 g of ammonium formate and transfer to a 1-L volumetric flask. Add approximately 900 mL of HPLC-grade water and dissolve completely. Make up to volume with water and mix thoroughly. Filter through a 0.45 μm membrane filter under vacuum.

  • Acetonitrile Component: Use HPLC-grade acetonitrile without dilution. Filter through a 0.45 μm membrane filter under vacuum.

  • Degassing: Degas both mobile phase components for 10-15 minutes using sonication or sparging with helium gas to prevent bubble formation during analysis.

  • Gradient Program: Develop the gradient program as follows: initial condition 30% acetonitrile, linear gradient to 70% acetonitrile over 7 minutes, hold at 70% for 1 minute, return to initial conditions in 0.5 minutes, and re-equilibrate for 1.5 minutes [1].

Standard Solution and Calibration Curve

Protocol 2: Preparation of Standard Solutions and Calibration Curve

  • Primary Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 10-mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with acetonitrile to cover the concentration range of 111-4,989 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking 90 μL of blank mouse plasma with 10 μL of appropriate working standards to achieve the following concentrations: 111, 222, 555, 1,110, 2,220, 3,330, 4,440, and 4,989 ng/mL.

  • Quality Control Samples: Prepare QC samples at four concentrations (LLOQ, low, medium, and high) in bulk, aliquot, and store at -80°C until analysis.

  • Calibration Curve: Process and analyze calibration standards in duplicate. Plot peak area ratio (this compound/IS) versus nominal concentration. Apply linear regression with 1/x² weighting [1].

System Suitability Test

Protocol 3: System Suitability Testing

  • System Suitability Solution: Prepare a solution containing this compound and internal standard at mid-range concentration.

  • System Precision: Inject six replicates of the system suitability solution. Calculate %RSD for retention times and peak areas of both this compound and internal standard. Acceptance criteria: %RSD ≤ 2% for retention times and peak areas.

  • Theoretical Plates: Calculate column efficiency for this compound peak using the formula N = 16(tR/W)², where tR is retention time and W is peak width. Acceptance criteria: N > 2,000.

  • Tailing Factor: Calculate tailing factor T = W0.05/2f, where W0.05 is peak width at 5% height and f is distance from peak front to retention time. Acceptance criteria: T ≤ 2.0.

  • Resolution: Calculate resolution between this compound and internal standard. Acceptance criteria: R > 2.0 [2] [3].

Application to Pharmacokinetic Study

The validated HPLC-UV method was successfully applied to assess pharmacokinetic parameters of this compound in mice following oral administration [1]. The method demonstrated robust performance throughout the study, enabling reliable quantification of this compound concentrations across the entire sampling time course. The comprehensive profile of this compound absorption, distribution, and elimination was characterized using non-compartmental analysis, generating critical PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and clearance (CL).

The analytical method proved suitable for supporting preclinical drug development by providing reliable concentration data for pharmacokinetic-pharmacodynamic (PK-PD) modeling. The sample analysis workflow maintained efficiency while ensuring data quality, with the method's 10-minute run time facilitating timely processing of the large sample volumes generated in the study. The incurred sample reanalysis demonstrated method reproducibility and reliability for actual study samples, confirming the method's suitability for regulatory submissions [1].

G SampleCollection Sample Collection (Mouse Plasma) SamplePrep Sample Preparation (Liquid-Liquid Extraction) SampleCollection->SamplePrep HPLCAnalysis HPLC-UV Analysis SamplePrep->HPLCAnalysis DataProcessing Data Processing HPLCAnalysis->DataProcessing PKAnalysis PK Parameter Calculation DataProcessing->PKAnalysis Validation Method Validation Validation->SamplePrep Validation->HPLCAnalysis Validation->DataProcessing Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision

Figure 1: HPLC-UV Method Workflow for this compound Quantification in Pharmacokinetic Studies. The diagram illustrates the integrated process from sample collection through data analysis, with method validation parameters ensuring reliability at critical stages.

Conclusion

The validated HPLC-UV method for this compound quantification in mouse plasma demonstrates excellent performance across all validation parameters, meeting regulatory requirements for bioanalytical methods [1]. The method provides specific, accurate, and precise quantification of this compound over the concentration range of 111-4,989 ng/mL, with sensitivity appropriate for pharmacokinetic studies. The simple sample preparation using liquid-liquid extraction with ethyl acetate, combined with the robust chromatographic separation, enables reliable high-throughput analysis.

This method has been successfully applied to characterize the pharmacokinetic profile of this compound in mice, supporting its continued development as a promising therapeutic agent for glioblastoma and other cancers. The detailed protocols provided in this application note facilitate implementation of the method in other laboratories, ensuring consistency and reliability in this compound quantification across the drug development continuum.

References

Comprehensive Application Notes and Protocols for Dried Blood Spot Analysis of Paxalisib Pharmacokinetics in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dried Blood Spot Sampling in Oncology Therapeutics

Dried blood spot (DBS) sampling has emerged as a valuable microsampling technique in modern pharmacokinetic research, particularly for the monitoring of oncology therapeutics like Paxalisib. This technique involves collecting small volumes of capillary blood (typically 10-50 μL) obtained via finger or heel prick onto specially manufactured filter paper cards, followed by drying and subsequent analysis. The approach was originally developed in the 1960s by Robert Guthrie for newborn metabolic screening but has since expanded to numerous applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies [1] [2]. For drug development professionals and researchers working with potent kinase inhibitors like this compound, DBS sampling offers distinct advantages including minimally invasive collection, reduced biohazard risk, enhanced sample stability, and the potential for decentralized clinical trials through at-home sampling.

The application of DBS sampling for this compound monitoring is particularly valuable given this drug's use in treating aggressive brain cancers such as diffuse midline glioma (DMG) and diffuse intrinsic pontine glioma (DIPG) [3] [4]. These conditions often involve pediatric patients who benefit significantly from reduced blood volume requirements and minimized invasiveness. Furthermore, the blood-brain barrier penetrant properties of this compound make accurate pharmacokinetic monitoring essential for dose optimization, especially when administered in combination therapies with other agents such as ONC201 or metformin [3] [4]. This document provides comprehensive application notes and detailed protocols for implementing DBS analysis of this compound in pharmacokinetic studies, supported by experimental data and validation parameters.

Analytical Method Validation for this compound Quantification

LC-MS/MS Methodology and Instrument Parameters

The quantification of this compound from DBS samples has been successfully achieved using a validated LC-MS/MS method that meets FDA guidelines for bioanalytical method validation [5]. This method employs liquid-liquid extraction for sample preparation from DBS discs, followed by chromatographic separation using a Chromolith RP-18 end cap (100 × 4.6 mm) column with isocratic mobile phase at a flow rate of 0.80 mL/min. Under these optimized conditions, this compound and the internal standard (dasatinib) show retention times of approximately 2.13 and 2.06 minutes, respectively, with a total injection run time of 2.50 minutes [5]. The mass spectrometric detection utilizes multiple reaction monitoring (MRM) transitions of m/z 383.2 → 309.1 for this compound and m/z 488.1 → 410.1 for the internal standard, ensuring selective and sensitive detection.

The analytical method has been rigorously validated across key parameters including specificity, sensitivity, linearity, accuracy, precision, and stability. The validation demonstrated that hematocrit levels within the range of 25-45% do not significantly affect this compound quantification from DBS samples, addressing a common concern in DBS analysis [5]. This robust method has been successfully applied to derive both intravenous and oral pharmacokinetic parameters in mouse models, establishing its utility in comprehensive drug disposition studies.

Validation Parameters and Performance Characteristics

Table 1: Validation parameters for LC-MS/MS quantification of this compound in DBS samples

Validation Parameter Performance Characteristics Experimental Details
Calibration Range 1.24-3762 ng/mL Broad linear range covering expected concentrations
Linearity r² = 0.995 Determination coefficient across calibration range
Retention Time (this compound) ~2.13 min Chromolith RP-18 column, isocratic mobile phase
Retention Time (IS) ~2.06 min Dasatinib as internal standard
Total Run Time 2.50 min High-throughput analysis
MS/MS Transition (this compound) m/z 383.2 → 309.1 Multiple reaction monitoring mode
MS/MS Transition (IS) m/z 488.1 → 410.1 Dasatinib as internal standard
Hematocrit Effect No significant impact Validated across 25-45% hematocrit range

The validation established that the extraction efficiency for this compound from DBS samples was consistent and reproducible, with recovery rates meeting FDA criteria for bioanalytical methods [5]. The method also demonstrated appropriate stability profiles for this compound in DBS samples under various storage conditions, including short-term room temperature storage and long-term frozen storage, ensuring reliability of samples during transport from clinical sites to analytical laboratories.

Detailed Experimental Protocols

Sample Collection and Processing Workflow

Table 2: Step-by-step protocol for DBS sample collection, processing, and analysis

Step Procedure Critical Parameters
Sample Collection Capillary blood obtained via finger prick with 2.0mm lancet Avoid squeezing fingertip to prevent tissue fluid dilution
Spotting Apply 10-50 μL blood to preprinted DBS cards Fill preprinted concentric circles completely
Drying Air dry at room temperature for minimum 2 hours Protect from direct sunlight and moisture
Storage Store with desiccant at -20°C until analysis Record storage time and conditions
Punching Punch 3-6 mm disc from DBS card Avoid edge regions with uneven distribution
Extraction Liquid-liquid extraction with appropriate solvent Include quality controls with each batch
Analysis LC-MS/MS with Chromolith RP-18 column Monitor retention times and ion transitions

The sample collection process requires careful attention to technique to ensure analytical reliability. Patients or healthcare providers should be thoroughly trained to avoid common errors including application of multiple drops on a single spot, touching the filter paper surface (leading to contamination), excessive squeezing of the fingertip (which may dilute blood with tissue fluid), and incomplete documentation of sampling time [6]. The use of preprinted concentric circles on the DBS cards helps patients verify that adequate sample volume has been applied, while web-based applications can assist in assessing spot quality before sample submission [6].

Clinical Protocol for Pharmacokinetic Sampling

For pharmacokinetic studies of this compound in clinical settings, the following protocol is recommended:

  • Pre-dose Baseline: Collect DBS sample immediately before this compound administration
  • Absorption Phase: Collect samples at 0.5, 1, 1.5, 2, and 4 hours post-dose
  • Distribution Phase: Collect samples at 6, 8, and 12 hours post-dose
  • Elimination Phase: Collect samples at 24, 48, and 72 hours post-dose

This sampling strategy enables comprehensive pharmacokinetic profiling including determination of C~max~, T~max~, AUC~0-24~, AUC~0-∞~, half-life (t~1/2~), and other critical parameters. The exact sampling schedule can be adjusted based on study objectives, with sparse sampling designs possible for population pharmacokinetic approaches. For combination therapy studies with ONC201 or metformin, additional considerations may include staggered dosing and appropriate washout periods to differentiate drug-drug interactions [3] [4].

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Patient_Selection Patient Selection and Training Sample_Collection DBS Sample Collection Patient_Selection->Sample_Collection Training Patient Training Patient_Selection->Training Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Lanceting Finger Prick Sample_Collection->Lanceting LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Extraction Liquid-Liquid Extraction Sample_Preparation->Extraction Data_Analysis Data Analysis and Reporting LC_MSMS_Analysis->Data_Analysis Chromatography Chromatographic Separation LC_MSMS_Analysis->Chromatography PK_Calculation PK Parameter Calculation Data_Analysis->PK_Calculation Spotting Blood Spotting Lanceting->Spotting Drying Sample Drying Spotting->Drying Detection MS/MS Detection Chromatography->Detection

Figure 1: Complete workflow for this compound pharmacokinetic analysis using DBS sampling

Clinical Applications and Pharmacokinetic Correlations

This compound Pharmacokinetics and Therapeutic Monitoring

This compound is a dual PI3K/mTOR inhibitor that demonstrates potent activity against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, both of which are frequently dysregulated in cancers such as DMG and glioblastoma [5] [4]. The drug was specifically optimized for blood-brain barrier penetration, making it particularly suitable for treating central nervous system malignancies [4]. Pharmacokinetic studies in mouse models have demonstrated that this compound achieves measurable concentrations in both plasma and brain tissue, with the DBS method providing a less invasive approach for therapeutic drug monitoring compared to conventional plasma sampling [5].

The validated DBS method has been successfully applied to determine pharmacokinetic parameters following both intravenous and oral administration in mouse models, establishing complete concentration-time profiles [5]. The broad calibration range of 1.24-3762 ng/mL encompasses the expected therapeutic concentrations, allowing for accurate quantification across dosing regimens. This is particularly important given the narrow therapeutic index common with targeted kinase inhibitors and the need to maintain concentrations within the therapeutic window to maximize efficacy while minimizing adverse effects.

Combination Therapy Protocols

Recent research has demonstrated the therapeutic potential of this compound in combination with other agents for treating aggressive brain cancers:

  • ONC201 Combination: In H3K27-altered diffuse midline glioma, ONC201 (a DRD2 antagonist and ClpP agonist) has shown preclinical efficacy, with PIK3CA-mutated tumors exhibiting increased sensitivity. However, redox-activated PI3K/Akt signaling can promote metabolic adaptation and resistance to ONC201, which can be counteracted by combining with this compound [3]. The ongoing phase II clinical trial (NCT05009992) is evaluating this combination therapy.

  • Metformin Combination: this compound treatment induces transient hyperinsulinemia and hyperglycemia as feedback mechanisms, which can reduce efficacy through insulin-mediated reactivation of PI3K/Akt signaling. The antihyperglycemic drug metformin can restore glucose homeostasis and decrease phosphorylation of the insulin receptor, thereby enhancing this compound efficacy and extending survival in orthotopic models [4].

  • Enzastaurin Combination: Quantitative phosphoproteomic analysis of DIPG cells treated with this compound revealed increased calcium-activated PKC signaling as an adaptive resistance mechanism. The brain-penetrant PKC inhibitor enzastaurin, when combined with this compound, synergistically extended survival in multiple orthotopic patient-derived models [4].

G cluster_0 Resistance Mechanisms This compound This compound Administration PI3K_Inhibition PI3K/Akt/mTOR Inhibition This compound->PI3K_Inhibition Metabolic_Adaptation Metabolic Adaptation PI3K_Inhibition->Metabolic_Adaptation Hyperglycemia Hyperglycemia/Hyperinsulinemia PI3K_Inhibition->Hyperglycemia PKC_Signaling PKC Signaling Activation Metabolic_Adaptation->PKC_Signaling ONC201 ONC201 (ClpP Agonist) Metabolic_Adaptation->ONC201 Enzastaurin Enzastaurin (PKC Inhibitor) PKC_Signaling->Enzastaurin Metformin Metformin (Antihyperglycemic) Hyperglycemia->Metformin Combination_Therapies Combination Therapies Therapeutic_Outcome Enhanced Therapeutic Outcome Combination_Therapies->Therapeutic_Outcome ONC201->Combination_Therapies Enzastaurin->Combination_Therapies Metformin->Combination_Therapies

Figure 2: this compound mechanism of action and rational combination therapy strategies

Technical Considerations and Limitations

Hematocrit Effects and Mitigation Strategies

The hematocrit effect represents a significant challenge in quantitative DBS analysis, as variations in red blood cell concentration can affect blood viscosity, spreading characteristics, and drying time on filter paper [1] [2]. This can lead to inaccurate quantification when using sub-punch techniques from DBS cards. However, the validated method for this compound demonstrated that hematocrit variations within the 25-45% range did not significantly affect quantification, suggesting minimal hematocrit impact for this specific analyte [5]. For studies involving patients with hematocrit values outside this range, or for applications requiring extreme precision, several mitigation strategies are available:

  • Volumetric DBS Devices: Technologies such as Capitainer qDBS provide accurate blood volumes (e.g., 10 μL) regardless of hematocrit effects by using predefined sample chambers [2]. These devices automatically collect a fixed volume of blood and include visual indicators to confirm proper sampling.

  • Whole Spot Analysis: Instead of sub-punching a portion of the DBS spot, complete extraction of the entire blood spot eliminates hematocrit-based distribution biases [1].

  • Hematocrit Measurement: Near-infrared spectroscopy can be used to determine hematocrit levels directly from DBS cards, allowing for mathematical correction of measured concentrations [6].

Regulatory Considerations and Method Validation

Implementation of DBS methods for this compound quantification in regulatory-grade studies requires thorough method validation following FDA and EMA guidelines. Key validation elements include:

  • Selectivity and Specificity: Demonstration that the method accurately quantifies this compound without interference from metabolites, endogenous compounds, or concomitant medications [5].

  • Linearity and Range: Establishment of a calibration curve with appropriate weighting across the expected concentration range (1.24-3762 ng/mL for this compound) [5].

  • Accuracy and Precision: Evaluation of both within-run and between-run variability at multiple concentration levels, with acceptance criteria generally within ±15% bias and ≤15% relative standard deviation [5] [1].

  • Stability Assessments: Comprehensive evaluation of this compound stability in DBS samples under various conditions including room temperature storage, freeze-thaw cycles, and long-term frozen storage [5].

Conclusion and Future Perspectives

DBS sampling provides a robust and practical approach for this compound quantification in pharmacokinetic studies and therapeutic drug monitoring programs. The validated LC-MS/MS method offers high sensitivity and selectivity with rapid analysis time, enabling efficient processing of large sample batches in clinical trials. The minimal blood volume requirements and potential for home-based sampling make DBS particularly valuable for special populations including pediatric patients with DMG/DIPG, where conventional venous sampling presents significant practical and ethical challenges [6].

Future applications of DBS monitoring for this compound may include personalized dosing strategies based on pharmacokinetic profiling, particularly when administered in combination regimens with ONC201, metformin, or enzastaurin [3] [4]. The integration of DBS-based therapeutic drug monitoring with pharmacodynamic biomarkers could further optimize dosing individualization, potentially improving treatment outcomes for patients with devastating malignancies such as diffuse midline glioma. Additionally, technological advances in DBS sampling devices that mitigate hematocrit effects and provide accurate volumetric collection will continue to enhance the reliability and adoption of this valuable sampling technique in both clinical research and routine care settings.

References

Comprehensive Application Notes and Protocols: Paxalisib and ONC201 Combination Therapy for Diffuse Intrinsic Pontine Glioma (DIPG)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DIPG and Therapeutic Challenges

Diffuse intrinsic pontine glioma (DIPG) is a universally fatal childhood brain tumor that accounts for approximately 15% of all pediatric brain tumors, with a median survival of just 9-11 months from diagnosis. These aggressive tumors arise in the brainstem, rendering surgical resection impossible due to the eloquence of this region. Radiotherapy remains the only established treatment with demonstrated survival benefit, but offers merely palliative improvement with transient efficacy. The H3K27M mutation represents the hallmark genetic alteration in DIPG, occurring in approximately 80% of cases, and defines a distinct molecular subgroup now classified as "diffuse midline glioma, H3K27-altered" according to the WHO classification of CNS tumors. This mutation creates a unique epigenetic landscape that drives tumorigenesis through widespread epigenetic dysregulation, making these tumors particularly resistant to conventional therapies.

The blood-brain barrier (BBB) presents a formidable challenge in DIPG treatment, effectively excluding many chemotherapeutic agents from reaching therapeutic concentrations in the tumor microenvironment. Furthermore, DIPG exhibits significant inter- and intra-tumoral heterogeneity, with co-occurring mutations in TP53, PDGFRA, and ACVR1, as well as activation of key oncogenic signaling pathways including PI3K/Akt/mTOR. This molecular complexity, combined with the delicate anatomic location, has frustrated decades of clinical research, with over 250 clinical trials failing to improve overall survival. The urgent need for novel therapeutic approaches that can bypass the BBB and target core molecular dependencies in DIPG has driven the development of targeted agents like ONC201 and paxalisib, which represent promising candidates for combination therapy.

Therapeutic Rationale and Molecular Mechanisms

Drug Profiles and Key Characteristics

Table 1: Therapeutic Agents for DIPG Combination Therapy

Agent Molecular Target Primary Mechanism BBB Penetration Development Status
This compound PI3K/Akt/mTOR Pan-PI3K inhibitor targeting p110α, β, δ isoforms; suppresses oncogenic signaling Excellent brain penetration [1] Phase II (NCT05009992) [2]
ONC201 DRD2 antagonist/ClpP agonist Activates mitochondrial protease ClpP; disrupts energy metabolism Demonstrated CNS penetration [3] Phase II (NCT05009992) [2]
Metformin Mitochondrial complex I AMPK activation; counters PI3K inhibitor-induced hyperglycemia Moderate CNS penetration Phase I/II combinations
Enzastaurin PKC inhibitor Suppresses resistance pathway activation; synergizes with PI3K inhibition Brain penetrant [4] Preclinical investigation
Molecular Mechanisms of Action

The combination of this compound and ONC201 targets complementary vulnerabilities in DIPG through distinct but interconnected mechanisms. ONC201 functions as a dopamine receptor D2 (DRD2) antagonist and potent agonist of the mitochondrial protease ClpP, driving proteolysis of electron transport chain (ETC) and tricarboxylic acid (TCA) cycle proteins. This results in severe disruption of mitochondrial energy homeostasis, depletion of ATP, induction of integrated stress response, and ultimately apoptosis. ONC201 efficacy correlates with CLPP expression levels, which are elevated in higher-grade gliomas. Importantly, CRISPR/Cas9 loss-of-function screens have identified PI3K/Akt/mTOR pathway dependence across multiple patient-derived DIPG models, regardless of PIK3CA mutational status, highlighting the fundamental importance of this signaling axis in DIPG survival.

This compound, a brain-penetrant pan-PI3K inhibitor, counters adaptive resistance mechanisms that emerge following ONC201 treatment. Specifically, ONC201-induced metabolic stress activates redox-dependent PI3K/Akt signaling as a compensatory survival mechanism. This compound effectively blocks this adaptive response, creating synthetic lethality when combined with ONC201. Additionally, genomic features influence therapeutic response: DIPGs harboring PIK3CA mutations demonstrate enhanced sensitivity to ONC201, while TP53-mutant tumors exhibit relative resistance. This observation provides a biomarker strategy for patient stratification in clinical trials. The synergistic interaction between these agents arises from simultaneous disruption of mitochondrial function (ONC201) and blockade of compensatory survival signaling (this compound), creating a therapeutic vulnerability that can be exploited in DIPG.

G ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Activation ONC201->ClpP This compound This compound PI3K PI3K/Akt/mTOR Inhibition This compound->PI3K Metformin Metformin Glucose Glucose Homeostasis Metformin->Glucose Enzastaurin Enzastaurin PKC PKC Inhibition Enzastaurin->PKC Mitochondrial Mitochondrial Dysfunction (ETC/TCA Cycle Disruption) ClpP->Mitochondrial Apoptosis Apoptosis & Cell Death PI3K->Apoptosis Resistance Adaptive Resistance (PKC Signaling) PI3K->Resistance Induces Hyperglycemia Hyperglycemia (Insulin Feedback) PI3K->Hyperglycemia Side Effect PKC->Resistance Blocks Glucose->Hyperglycemia Counteracts Energy Energy Depletion ATP Reduction Mitochondrial->Energy ISR Integrated Stress Response Energy->ISR ISR->Apoptosis Enhanced by

Figure 1: Molecular Mechanisms and Synergistic Interactions of Combination Therapy Components. ONC201 targets mitochondrial function through ClpP activation, while this compound inhibits PI3K/Akt/mTOR signaling. Metformin counters this compound-induced hyperglycemia, and enzastaurin blocks PKC-mediated resistance mechanisms.

Experimental Protocols and Methodologies

In Vitro Assessment of Drug Sensitivity and Combination Effects
3.1.1 Cell Culture and Reagents
  • Patient-derived DIPG neurosphere cultures should be maintained in stem cell-permissive conditions using serum-free neurobasal medium supplemented with EGF (20 ng/mL), FGF (20 ng/mL), heparin (2 μg/mL), and B27 supplement. Cultures should be validated for H3K27M status via immunohistochemistry and maintained at 37°C with 5% CO₂. All experiments should use low-passage cells (passage 5-15) to maintain phenotypic stability. ONC201 and this compound should be prepared as 10 mM stock solutions in DMSO and stored at -80°C, with fresh dilutions made for each experiment using culture medium.
3.1.2 Cellular Viability and Proliferation Assay
  • The resazurin cell proliferation assay provides a sensitive measurement of drug effects on cellular viability. Seed DIPG cells at 2.5 × 10⁴ cells/well in 96-well plates and allow adherence overnight. Treat with serial dilutions of ONC201 (0.1-150 μmol/L) and this compound (0.01-10 μmol/L) alone and in combination for 96 hours. For combination studies, utilize a fixed-ratio design based on individual IC₅₀ values. After treatment, add resazurin solution (0.15 mg/mL final concentration) and incubate for 4-6 hours at 37°C. Measure fluorescence at 544/590 nm using a plate reader. Calculate combination indices using the Chou-Talalay method to determine synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) interactions. Include appropriate controls (vehicle, positive cytotoxicity).
3.1.3 Apoptosis Assessment via Annexin V/Propidium Iodide Staining
  • For quantification of apoptosis, seed DIPG cells at 5 × 10⁴ cells/well in 96-well plates and treat with ONC201 and this compound alone and in combination for 96 hours. Harvest cells, wash with cold PBS, and resuspend in 1× binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions (BD Biosciences). Incubate for 15 minutes at room temperature in the dark. Analyze within 1 hour using a flow cytometer (e.g., FACS Canto II) with appropriate compensation. Process data using FlowJo software, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Compare to untreated controls to determine fold-increase in apoptosis.
3.1.4 Colony Formation in Soft Agar
  • To assess effects on anchorage-independent growth, prepare base agar layer with 0.6% agar in complete medium in 24-well plates. Suspend 3,000 SU-DIPG-VI cells/well in 0.3% agar with indicated drug concentrations and plate over base layer. Allow solidification and incubate at 37°C with 5% CO₂ for 2-3 weeks, with weekly replenishment of medium containing drugs. After incubation, add MTT (0.5 mg/mL) and incubate for 4 hours. Count proliferative colonies using ImageJ analysis with particle counting plugin. Normalize colony number to untreated controls, with significant reduction indicating impaired clonogenic survival.
In Vivo Efficacy Studies in Orthotopic Models
3.2.1 Animal Model Preparation and Drug Administration
  • Utilize orthotopic patient-derived xenograft models of DIPG established through stereotactic implantation of luciferase-tagged H3K27M-mutant cells into the pons of immunodeficient mice (NSG strain). Confirm tumor engraftment via bioluminescence imaging 2-3 weeks post-implantation. Randomize mice into treatment groups (n=8-10/group) when luminescence signals reach predetermined threshold. Administer drugs as follows: ONC201 at 50 mg/kg via oral gavage twice weekly; this compound at 5 mg/kg via oral gavage twice daily; metformin at 300 mg/kg via drinking water daily for triple combinations. Continue treatment until predetermined humane endpoints are reached. Monitor body weight, neurological symptoms, and overall health status daily.
3.2.2 Survival Analysis and Tumor Assessment
  • The primary endpoint for in vivo studies is overall survival, defined as time from treatment initiation to death or predetermined humane endpoint. Perform Kaplan-Meier survival analysis with log-rank test for statistical comparison between groups. For secondary endpoints, perform weekly bioluminescence imaging to monitor tumor growth kinetics. At endpoint, collect brain tissue for histopathological analysis including H&E staining, immunohistochemistry for cleaved caspase-3 (apoptosis), Ki-67 (proliferation), and phospho-Akt (target engagement). For spatial transcriptomics and ATAC-Seq analysis, flash-freeze tissue sections in OCT compound for subsequent RNA and chromatin accessibility profiling.
3.2.3 Pharmacodynamic and Pharmacokinetic Assessments
  • To evaluate target engagement and drug penetration, sacrifice subset animals 2 hours after final drug administration. Collect plasma and brain tissue (separating tumor-bearing region) for LC-MS/MS analysis of drug concentrations. Calculate brain-to-plasma ratio for each compound. For pharmacodynamic assessments, perform Western blotting on tumor lysates using antibodies against p-Akt (S473), total Akt, ClpP, and PARP cleavage. Confirm adequate BBB penetration and target modulation in tumor tissue compared to normal brain and plasma concentrations.

Preclinical Data and Efficacy Assessment

Quantitative Assessment of Combination Efficacy

Table 2: Preclinical Efficacy of ONC201 and this compound Combinations in DIPG Models

Model System Treatment Group Key Efficacy Metrics Molecular Correlates Reference
SU-DIPG-VI orthotopic ONC201 monotherapy Median survival: 73 days PIK3CA mutation; enhanced sensitivity [3]
ONC201 + this compound Median survival: 100 days (37% increase) Reduced p-Akt signaling; enhanced apoptosis [3] [1]
HSJD-DIPG-007 orthotopic ONC201 monotherapy Median survival: 36 days TP53 mutation; relative resistance [3]
ONC201 + this compound Median survival: 43 days (19% increase) Delayed resistance; metabolic adaptation [3] [1]
Patient-derived neurospheres ONC201 IC₅₀ 0.5-5.2 μmol/L (range across lines) Correlation with CLPP expression [5]
This compound IC₅₀ 0.1-1.8 μmol/L (range across lines) PI3K pathway dependency regardless of mutation [5]
Combination Index 0.3-0.7 (synergistic across models) Enhanced mitochondrial disruption [3] [5]
Extended Combination Strategies

Recent investigations have explored triple combination therapies to address resistance mechanisms that emerge during dual therapy. The addition of metformin to this compound counteracts treatment-induced hyperglycemia - a common side effect of PI3K inhibition that can limit therapeutic compliance and efficacy. Metformin restores glucose homeostasis and reduces phosphorylation of the insulin receptor in vivo, extending survival in orthotopic models. Furthermore, enzastaurin (a brain-penetrant PKC inhibitor) addresses adaptive upregulation of calcium-activated PKC signaling observed following this compound treatment. The triple combination of this compound, metformin, and enzastaurin synergistically extended survival in multiple orthotopic patient-derived and immunocompetent syngeneic allograft models, with benefits potentiated when combined with standard radiotherapy [4].

Additional combinations with Givinostat, a pan-HDAC inhibitor, have demonstrated enhanced efficacy with this compound in DMG models. This combination profoundly impacts cell viability through dual epigenetic and signaling modulation, enhancing DNA damage, reducing DNA repair mechanisms, and increasing oxidative stress. Notably, Givinostat and this compound combination also transformed the immune-cold microenvironment of DMG tumors into a pro-inflammatory phenotype, suggesting potential for future immunotherapy combinations [6].

G Start DIPG Diagnosis (H3K27M status) Molecular Molecular Profiling (PIK3CA, TP53 status) Start->Molecular Stratification Patient Stratification Molecular->Stratification Group1 PIK3CA mutant Enhanced Sensitivity Stratification->Group1 Biomarker-Guided Group2 TP53 mutant Relative Resistance Stratification->Group2 Mono Monotherapy Assessment Response Therapeutic Response Mono->Response Combo Combination Therapy Resistance Resistance Monitoring Combo->Resistance Triple Triple Combination + Metformin/Enzastaurin Resistance->Triple Triple->Response Group1->Mono Group2->Combo

Figure 2: Experimental Workflow for Preclinical Evaluation of this compound and ONC201 Combinations. The process begins with molecular characterization of DIPG models, followed by biomarker-guided stratification and sequential evaluation of monotherapy and combination regimens, with adaptation based on emerging resistance mechanisms.

Clinical Translation and Trial Design

Ongoing Clinical Investigations

The compelling preclinical data supporting ONC201 and this compound combination therapy has directly translated into clinical evaluation through the Pacific Pediatric Neuro-Oncology Consortium (PNOC) adaptive platform trial. This phase II study (NCT05009992) employs a novel design to efficiently evaluate multiple therapeutic combinations in DIPG/DMG populations. The trial enrolls children and young adults (ages 2-39) with diffuse midline gliomas at different disease stages: newly diagnosed, post-radiation therapy without progression, and at disease progression. The adaptive design allows for real-time evaluation of efficacy signals and potential modification of treatment arms based on accumulating data.

The trial incorporates multiple combination cohorts evaluating ONC201 with this compound alongside other targeted agents. The study design includes detailed pharmacokinetic and pharmacodynamic assessments to confirm BBB penetration and target engagement. Primary endpoints vary by cohort: for newly diagnosed patients, progression-free survival at 6 months (PFS6) is evaluated, while recurrent disease cohorts assess overall survival at 7 months (OS7). The trial also incorporates extensive correlative studies, including assessment of circulating tumor DNA (ctDNA), cerebrospinal fluid (CSF) biomarkers, and volumetric MRI analysis to identify predictive biomarkers of response [2].

Clinical Experience and Compassionate Use

Early compassionate use experience with the ONC201 and this compound combination has demonstrated promising clinical activity. In two patients treated under compassionate access, researchers observed dramatic reductions in tumor volume and complete resolution of disease symptoms, resulting in extended overall survival beyond historical controls [1]. These clinical responses mirror the synergistic efficacy observed in preclinical models and provide preliminary validation of the combination approach. The clinical experience has also informed dosing schedule optimization, particularly regarding the management of this compound-induced hyperglycemia through concomitant metformin administration.

Future Directions and Development Considerations

The development of this compound and ONC201 combination therapy represents a paradigm shift in DIPG treatment, moving beyond single-agent approaches to target multiple vulnerabilities simultaneously. Future research directions should focus on:

  • Biomarker refinement to better identify patient subgroups most likely to benefit from specific combination therapies, potentially incorporating ctDNA analysis for real-time monitoring of therapeutic response and resistance evolution.

  • Sequencing and scheduling optimization to maximize therapeutic efficacy while minimizing overlapping toxicities, particularly when combining with radiotherapy or other cytotoxic modalities.

  • Novel combination strategies incorporating immunotherapeutic agents, given emerging evidence that this compound and ONC201 can modulate the tumor immune microenvironment in DIPG.

  • Expanded age group evaluations to determine efficacy across the pediatric to young adult spectrum, as DIPG biology may vary with patient age.

The adaptive clinical trial framework utilized in the ongoing PNOC study provides a robust platform for efficiently evaluating these future directions, potentially accelerating the identification of effective combination regimens for this devastating disease.

References

Comprehensive Application Notes and Protocols for Concurrent Paxalisib and Radiation Therapy in Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Paxalisib (GDC-0084) is an investigational, brain-penetrant small molecule inhibitor that targets the PI3K/Akt/mTOR pathway, a crucial signaling cascade frequently dysregulated in cancer. This pathway plays a fundamental role in cell growth, proliferation, and survival, with PI3K pathway mutations being common in various malignancies. The scientific rationale for combining this compound with radiation therapy stems from compelling evidence that PI3K pathway activation contributes to radioresistance in tumor cells. Preclinical models demonstrate that cancer cells with activating PI3K mutations show reduced sensitivity to radiation-induced DNA damage and apoptosis, leading to diminished treatment efficacy. By inhibiting this pathway concurrently with radiation therapy, this compound potentially counteracts these resistance mechanisms, sensitizing tumor cells to radiation-induced cell death.

The unique property of this compound that distinguishes it from other PI3K inhibitors is its significant blood-brain barrier penetration. Preclinical studies have demonstrated a brain-to-plasma unbound partition ratio (Kp,uu) of 0.31 in mouse models, indicating efficient distribution into brain tissue [1]. This characteristic is particularly valuable for treating central nervous system malignancies, including brain metastases and leptomeningeal metastases, where achieving therapeutic drug concentrations is typically challenging. The dual PI3K/mTOR inhibition profile of this compound provides more comprehensive pathway suppression compared to agents targeting only PI3K, potentially leading to enhanced antitumor activity and delayed resistance development.

Drug Properties and Mechanism of Action

Pharmaceutical Properties

This compound possesses specific pharmaceutical characteristics that influence its administration and dosing:

  • Mechanism: Dual inhibitor of Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) and mTORC1/mTORC2 complexes
  • Administration: Oral formulation available as 15 mg capsules
  • Dosing: Recommended phase 2 dose is 45 mg once daily in combination with radiation therapy
  • Protein Binding: Exhibits low plasma protein binding with unbound fraction ranging from 0.25 to 0.43 across species [1]
  • Metabolism: Primarily hepatic, with low hepatic clearance predicted in humans based on hepatocyte incubation studies
  • Elimination: Multiple routes, with considerations for drug-drug interactions involving CYP3A4 inhibitors and inducers
Molecular Mechanism

The diagram below illustrates this compound's mechanism of action and synergy with radiation therapy:

G RT Radiation Therapy DNADamage DNA Damage RT->DNADamage This compound This compound PI3K PI3K Activation This compound->PI3K Inhibits mTOR mTORC1/2 Activation This compound->mTOR Inhibits Sensitization Tumor Cell Sensitization This compound->Sensitization Radioresistance Radioresistance • Enhanced DNA repair • Reduced apoptosis • Survival signaling PI3K->Radioresistance Growth Tumor Growth & Proliferation PI3K->Growth mTOR->Radioresistance mTOR->Growth Apoptosis Apoptosis Radioresistance->Apoptosis Blocks DNADamage->Apoptosis In resistant cells Sensitization->Apoptosis Promotes

Preclinical and Clinical Data Summary

Preclinical Pharmacokinetic Parameters

Table 1: Preclinical pharmacokinetic properties of this compound across species

Parameter Mouse Rat Dog Monkey Human (Predicted)
Plasma Protein Binding (Unbound Fraction) 0.43 0.35 0.28 0.25 0.30 (estimated)
Hepatic Clearance Low Low Low High Low
Plasma Clearance Low Moderate High High Moderate (predicted)
Oral Bioavailability 22% 76% 15% 6% ~30% (estimated)
Brain Penetration (Kp,uu) 0.31 N/A N/A N/A 0.3-0.4 (predicted)

Preclinical data indicates consistent low plasma protein binding across species, suggesting good drug availability. The brain penetration parameter (Kp,uu) of 0.31 in mice demonstrates substantial central nervous system distribution, a key advantage for treating brain metastases [1]. Oral bioavailability varies considerably across species, from 6% in monkeys to 76% in rats, which informed human dosing predictions. PBPK modeling based on these preclinical parameters suggested that a dose of 56 mg may be efficacious in humans, though the clinical recommended dose was established at 45 mg based on tolerability [1].

Clinical Trial Results

Table 2: Clinical efficacy results from Phase I study of concurrent this compound and radiation therapy (NCT04192981)

Parameter Dose Escalation Results Expansion Cohort (45 mg)
Recommended Phase 2 Dose 45 mg daily 45 mg daily
Intracranial Response Rate 100% (all evaluable patients showed CR or PR) 67% partial response
Response at MTD N/A Over two-thirds achieved intracranial response
Comparative Historical WBRT Response 20-45% N/A
Treatment Duration Throughout radiation therapy (typically 2-3 weeks) Throughout radiation therapy
Dose-Limiting Toxicities Grade 3 nausea/vomiting and grade 4 enterocolitis at 60 mg None observed at 45 mg

The Phase I study (NCT04192981) demonstrated promising clinical activity, with 67% of patients achieving partial response at the 45 mg dose level in combination with radiation therapy [2]. Importantly, over two-thirds of patients at the maximum tolerated dose achieved intracranial response, comparing favorably to historical response rates of 20-45% for whole brain radiation therapy alone [2] [3]. The trial employed a standard "3 + 3" design for dose escalation, establishing 45 mg as the maximum tolerated dose when combined with radiotherapy, with no dose-limiting toxicities observed at this level [2].

Detailed Experimental Protocols

Clinical Administration Protocol

Patient Selection Criteria:

  • Inclusion: Adult patients (≥18 years) with histologically confirmed solid tumors harboring PI3K pathway mutations and radiologically confirmed brain metastases and/or leptomeningeal metastases; Karnofsky Performance Status ≥70; adequate bone marrow, hepatic, and renal function [4] [5].
  • Exclusion: Previous radiation to the brain; insulin-treated diabetes; use of strong CYP3A4 inducers or inhibitors; serious comorbidities; cardiac dysfunction; hypersensitivity to PI3K inhibitors [4].

Dosing and Administration:

  • This compound Dose: 45 mg once daily orally, administered consistently either fasted or with food (based on randomization in clinical trials) [4].
  • Radiation Therapy: Conventional whole brain radiation therapy to a total dose of 30 Gy in 10 fractions over two weeks [5].
  • Treatment Duration: this compound is initiated concurrently with radiotherapy and continues throughout the radiation course. In clinical studies, treatment continued until disease progression or unacceptable toxicity [4].
  • Dose Modifications: For grade ≥2 hyperglycemia, hyperglycemia requiring insulin, or other grade 3 toxicities, temporarily hold this compound until resolution to grade ≤1, then resume at reduced dose (30 mg daily). For grade 4 toxicities, permanently discontinue [4].

Monitoring and Assessment:

  • Baseline and Serial MRI: Cranial MRI at baseline, then every 8-12 weeks during treatment to assess response according to RANO criteria [4].
  • Circulating Tumor DNA: Optional collection for correlative studies to monitor molecular response [2].
  • Toxicity Monitoring: Weekly assessment during combination treatment, with particular attention to hyperglycemia, nausea, vomiting, and rash using CTCAE v5.0 criteria [4].
Preclinical Assessment Protocol

In Vitro Radiosensitization Assay:

  • Cell Culture: Maintain appropriate cancer cell lines with documented PI3K pathway mutations in recommended media. Include both mutant and wild-type PI3K lines as controls.
  • Drug Treatment: Add this compound to achieve concentrations spanning 0.1-10 μM 24 hours prior to irradiation.
  • Irradiation: Expose cells to varying radiation doses (0-8 Gy) using clinically relevant dose rates.
  • Assessment: 1) Clonogenic survival assays fixed and stained at 10-14 days; 2) Apoptosis measurement via Annexin V/PI staining at 24-48 hours post-irradiation; 3) DNA damage repair kinetics by γH2AX foci quantification at 0.5, 6, and 24 hours post-irradiation.
  • Analysis: Calculate dose enhancement ratios (DER) by comparing radiation dose required for equivalent cell killing with vs. without this compound.

In Vivo Efficacy Studies:

  • Animal Models: Utilize patient-derived xenograft models with documented PI3K pathway mutations implanted intracranially or orthotopically.
  • Dosing: Administer this compound orally at 45 mg/kg/day (equivalent to human 45 mg dose based on BSA conversion) throughout radiation course.
  • Radiation: Deliver fractionated radiation (2 Gy × 10 fractions) using small animal irradiator with appropriate shielding.
  • Endpoint Assessment: Monitor tumor volume by MRI weekly; overall survival; pharmacokinetic analysis of plasma and brain tissue; immunohistochemistry of pathway modulation (p-AKT, p-S6) [1].

Safety and Toxicity Management

Adverse Event Profile

The combination of this compound with radiation therapy has demonstrated a manageable safety profile in clinical trials. The most frequently reported adverse events include:

  • Hyperglycemia: The most common class-effect of PI3K inhibitors, occurring due to disrupted insulin signaling
  • Gastrointestinal Toxicity: Nausea and vomiting of generally low to moderate grade
  • Rash: Various forms of dermatologic toxicity, typically manageable with supportive care
  • Fatigue: Generally mild to moderate in severity
  • Enterocolitis: Rare but serious at higher doses (observed at 60 mg dose level)

In the phase I study, the 45 mg dose demonstrated favorable tolerability with no dose-limiting toxicities observed, supporting its selection as the recommended phase 2 dose [2] [3]. The safety profile appears consistent with the known class effects of PI3K inhibitors, without apparent exacerbation by concurrent radiation therapy.

Management Guidelines

Table 3: Toxicity management protocol for this compound in combination with radiation therapy

Toxicity Grade 1 Grade 2 Grade 3 Grade 4
Hyperglycemia Monitor twice weekly; dietary counseling Initiate oral antihyperglycemics; monitor daily Hold this compound; initiate insulin; resume at 30 mg when ≤G1 Permanent discontinuation
Nausea/Vomiting Prophylactic antiemetics Ensure prophylactic regimen; adjust if inadequate Hold this compound until ≤G1; resume at reduced dose Permanent discontinuation if recurrent
Rash Topical corticosteroids; emollients Add oral antihistamines; consider topical antibiotics Hold this compound; systemic corticosteroids until ≤G1 Permanent discontinuation (if life-threatening)
Diarrhea Dietary modifications; loperamide Ensure adequate hydration; loperamide Hold this compound until ≤G1; IV hydration if needed Permanent discontinuation
Mucositis Oral care protocol; topical anesthetics Pain management; nutritional support Hold this compound until ≤G1; opioid analgesics Permanent discontinuation

Implementation Considerations

Clinical Implementation

Successful implementation of concurrent this compound and radiation therapy requires careful consideration of several clinical factors:

  • Patient Selection: The therapy is specifically indicated for patients with PI3K pathway mutations identified through genomic testing of tumor tissue or liquid biopsy. This precision medicine approach ensures treatment is directed to those most likely to benefit [5].

  • Radiation Planning: Standard conformal whole brain radiation techniques should be employed with 3D-CRT or IMRT to deliver 30 Gy in 10 fractions over two weeks. Quality assurance should follow institutional protocols for cranial irradiation.

  • Timing and Coordination: this compound should be initiated 2-5 days before commencing radiation therapy to establish therapeutic drug levels in tumor tissue before the first radiation fraction. Administration should continue throughout the radiation course without interruption barring significant toxicity.

  • Multidisciplinary Management: Care requires close collaboration between radiation oncologists, medical oncologists, neuro-oncologists, and specialized oncology pharmacists. Regular multidisciplinary tumor board review is recommended for appropriate patient selection and management of complex cases.

Regulatory and Development Status

This compound has received Fast Track Designation from the FDA for the treatment of solid tumor brain metastases harboring PI3K pathway mutations in combination with radiation therapy, which may expedite its development and review [5]. The drug has also received Orphan Drug Designation for glioblastoma and Rare Pediatric Disease Designation for diffuse intrinsic pontine glioma. The phase III registrational study in glioblastoma (GBM AGILE) has been completed, with data presentation expected in late 2024. Additional clinical trials are ongoing in brain metastases, diffuse midline gliomas, and primary CNS lymphoma [6].

Conclusion and Future Directions

The combination of this compound with radiation therapy represents a promising precision medicine approach for patients with PI3K-mutated brain metastases. The compelling phase I data demonstrating a 67% partial response rate and favorable tolerability profile at the 45 mg dose level support further development of this combination strategy [2]. The brain-penetrant properties of this compound and its mechanistic ability to counteract PI3K-mediated radioresistance provide a strong scientific rationale for continued investigation.

Future research directions include:

  • Validation of the phase I results in larger phase II/III registration studies
  • Exploration of this compound combinations with stereotactic radiosurgery (SRS) for oligometastatic disease
  • Development of predictive biomarkers beyond PI3K mutations to refine patient selection
  • Investigation of immunotherapy combinations based on preliminary data in triple-negative breast cancer [6] [7]
  • Evaluation of circulating tumor DNA and CTC dynamics as early response biomarkers [7]

The ongoing clinical development of this compound in combination with radiation therapy exemplifies the growing convergence of targeted therapy and radiation oncology, highlighting the potential of molecularly-guided combination strategies to improve outcomes for patients with brain metastases.

References

Clinical Application Notes for Paxalisib Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The paxalisib-pembrolizumab-chemotherapy protocol represents a rational combination strategy designed to overcome immunotherapy resistance and suppress metastatic spread in mTNBC.

  • Rationale and Mechanism of Action: The regimen synergistically targets multiple pathways. This compound, a brain-penetrant dual PI3K/mTOR inhibitor, counters the frequently upregulated PI3K pathway in TNBC, which is linked to proliferation, metastasis, and drug resistance [1] [2]. Preclinical studies demonstrate that dual PI3K/mTOR inhibition, unlike PI3K blockade alone, is necessary to disrupt aggressive phenotypes and reverse immunosuppression [2]. It remodels the tumor microenvironment by increasing CD4+ and CD8+ T-cell infiltration and modulates epigenetic regulators like EZH2 to potentially enhance tumor visibility to the immune system [1] [2]. This creates a foundation for synergy with the PD-1 checkpoint inhibitor pembrolizumab.

  • Key Efficacy Findings: Early data, while preliminary, are encouraging. The table below summarizes reported outcomes from a phase 1b trial and an expanded-access case study.

Study Description Reported Efficacy Outcomes Biomarker & Translational Findings
Phase 1b Trial (First Patient) [1] >50% reduction in total CTCs and CTC clusters after first 21-day cycle [1]. Remaining CTCs showed reduced mesenchymal phenotype [1].
Expanded-Access Case [3] [4] 86% reduction in overall tumor burden on imaging after 3 weeks of therapy [3] [4]. Aligned with preclinical rationale for combining this compound with checkpoint blockade [3] [4].
  • Targeting Metastatic Dissemination: A central action of this regimen is the rapid suppression of Circulating Tumor Cell (CTC) clusters. CTC clusters are highly efficient metastatic precursors, up to 100 times more potent at seeding new tumors than single CTCs [1]. Their presence correlates with poor prognosis. The observed sharp decline in CTC clusters suggests this compound may play a key role in disrupting this critical step in metastasis [1] [5].

The following diagram illustrates the proposed mechanism of action of the this compound combination therapy and its effect on the tumor microenvironment and CTCs:

G cluster_pre Pre-therapy State cluster_post This compound + Pembrolizumab + Chemotherapy Action Pre_Tumor Primary Tumor Pre_CTC High CTC & CTC Clusters (Mesenchymal Phenotype) Pre_Tumor->Pre_CTC  Shedding Pre_Met Distant Metastasis Pre_CTC->Pre_Met  Efficient Metastasis Pre_TME Immunosuppressive TME (Low T-cell infiltration) Pax This compound (PI3K/mTORi) Pembro Pembrolizumab (PD-1i) Pax->Pembro Synergizes with TME Re-invigorated TME (Increased CD8+ T-cells) Pax->TME  Reprograms TME CTC_Process CTC & Cluster Dissolution (Mesenchymal-to-Epithelial Transition) Pax->CTC_Process  Disrupts Tumor_Kill Primary Tumor Death Pembro->Tumor_Kill Enhanced Tumor Cell Killing Chemo Chemotherapy Chemo->Tumor_Kill TME->Tumor_Kill Enhanced Tumor Cell Killing

Clinical Protocol Summary (Phase 1b Trial ACTRN12624001340527)

This ongoing company-sponsored phase 1b study is evaluating this compound-based combinations in patients with advanced breast cancer [3] [6].

  • Trial Arms and Dosing: The study includes two main arms. Arm B specifically investigates the this compound-pembrolizumab-chemotherapy combination in metastatic TNBC.
Trial Arm Patient Population Intervention & Dosing (21-Day Cycles)

| Arm B [3] [6] | Recurrent/metastatic TNBC; PD-L1 CPS ≥10; no prior PD-1/PD-L1 therapy. | Cohort 1: this compound 15 mg QD + Pembrolizumab 200 mg (Day 1) + Chemo. Cohort 2: this compound 30 mg QD + Pembrolizumab 200 mg (Day 1) + Chemo. | | Arm A [3] [6] | HER2-negative mBC; germline BRCA mutation; prior chemo in metastatic setting. | Cohort 1: this compound 15 mg QD + Olaparib 300 mg BID (28-day cycles). Cohort 2: this compound 30 mg QD + Olaparib 300 mg BID (28-day cycles). | *Chemotherapy: Nanoparticle albumin-bound (nab)-paclitaxel, or gemcitabine/carboplatin per standard of care. Treatment continues for up to 12 months [3] [6].

  • Key Eligibility Criteria: Participants must be ≥18 years with life expectancy >12 weeks, ECOG status 0 or 1, and have adequate hematologic, renal, and hepatic function [6].

  • Study Objectives: The table below outlines the primary and secondary endpoints.

Endpoint Type Measures
Primary [3] Safety and tolerability (incidence of adverse events, dose-limiting toxicities).

| Secondary [3] | Efficacy: ORR, PFS, OS, DoR, TTR, TTP, CBR. Biomarker: CTC/cluster dynamics, immune signature. |

Experimental Protocols for Translational Research

For researchers investigating the mechanistic basis of this therapy, here are methodologies for key assays based on the cited studies.

  • Circulating Tumor Cell (CTC) Analysis: This protocol is used to monitor pharmacodynamic effects in clinical trials [1] [5].

    • Sample Collection: Collect peripheral blood samples from patients at baseline and serially during treatment (e.g., pre-dose, Day 1 of each subsequent cycle). Use blood collection tubes with preservatives to stabilize cells.
    • CTC Enrichment and Staining: Enrich CTCs from whole blood using a negative depletion strategy (e.g., CD45+ immune cell removal) or positive selection (e.g., EpCAM-based platforms). Fix cells, permeabilize, and stain with fluorescently-labeled antibodies. A typical panel includes:
      • Pan-Cytokeratin (CK) to identify epithelial-derived tumor cells.
      • CD45 to exclude hematopoietic cells.
      • DAPI to identify intact nuclei.
      • Vimentin or other markers to assess mesenchymal phenotype [1].
    • Imaging and Quantification: Analyze stained samples using automated fluorescence microscopy or a comparable imaging platform. Identify CTCs as CK+/CD45-/DAPI+ cells. Define CTC clusters as groups of two or more contiguous CTCs. Quantify the absolute counts and proportions of single CTCs and clusters, as well as the expression levels of mesenchymal markers.
  • Ex Vivo CTC Cluster Disruption Assay: This method assesses the direct effect of this compound on patient-derived CTC clusters [5].

    • Sample Processing: Isolate CTCs from patient blood samples, preferably from those with high cluster burden.
    • Drug Treatment: Culture the isolated cells in the presence of this compound at a clinically relevant concentration (e.g., 1-10 µM) or a vehicle control for 24-72 hours.
    • Endpoint Analysis: After incubation, fix the cells and stain for CTC markers. The primary endpoint is the percentage of CTC clusters (≥3 cells) that are completely disrupted into single cells or smaller clusters compared to the control group. Immunofluorescence analysis can confirm phenotypic changes.

Research Considerations and Future Directions

While early data is promising, this protocol is still under clinical investigation. Key points for researchers to note:

  • Preliminary Nature of Data: The compelling efficacy signals (86% tumor reduction, >50% CTC suppression) are from a very limited number of patients [1] [3]. The ongoing phase 1b trial will provide critical data on safety and efficacy across a broader cohort.
  • Biomarker Development: The correlation of CTC/cluster kinetics with long-term clinical outcomes (PFS, OS) is a key exploratory aim of the current trial [1]. Validating these as predictive biomarkers could guide patient selection.
  • Expanding Applications: Preclinical and ex vivo data suggest the mechanism of this compound in disrupting CTC clusters may extend beyond TNBC to other aggressive cancers, such as HER2-positive breast cancer [5].

Conclusion

The combination of this compound, pembrolizumab, and chemotherapy represents a novel, mechanistically grounded strategy for mTNBC. Its potential to rapidly suppress metastasis-initiating CTC clusters and reverse immunosuppression addresses critical clinical challenges. Researchers should closely follow the ongoing phase 1b trial (ACTRN12624001340527), which will deliver essential data on the regimen's safety, optimal dosing, and biomarker correlates, ultimately determining its future in clinical development.

References

Paxalisib intratumoral concentration measurement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Paxalisib Quantification

While direct intratumoral measurement protocols were not found, two robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for quantifying this compound in mouse blood matrices have been validated. These methods are crucial for PK studies, which inform drug exposure in tissues.

The table below compares the two validated bioanalytical methods for this compound quantification:

Parameter Method 1: Mouse Plasma [1] Method 2: Mouse Dried Blood Spots (DBS) [2]
Biological Matrix Mouse plasma Mouse dried blood spots (DBS)
Extraction Technique Liquid-liquid extraction [1] Liquid-liquid extraction [2]
Analytical Column Atlantis dC18 column [1] Chromolith RP-18 end cap (100 × 4.6 mm) [2]
Mobile Phase Isocratic (10 mM ammonium formate : Acetonitrile; 30:70, v/v) [1] Isocratic (composition not specified) [2]
Flow Rate 0.7 mL/min [1] 0.80 mL/min [2]
Retention Time (this compound) 1.21 min [1] ~2.13 min [2]
Retention Time (Internal Standard) 0.94 min (Filgotinib) [1] ~2.06 min (Dasatinib) [2]
MS/MS Transition (this compound) m/z 383.25 → 309.20 [1] m/z 383.2 → 309.1 [2]
MS/MS Transition (IS) m/z 426.30 → 291.20 (Filgotinib) [1] m/z 488.1 → 410.1 (Dasatinib) [2]
Calibration Range 1.39 - 2287 ng/mL [1] 1.24 - 3762 ng/mL [2]
Total Run Time 2.5 min [1] 2.50 min [2]
Key Application Findings Oral bioavailability in mice was 71% [1]. Hematocrit was found to have no effect on DBS this compound concentrations [2].

Detailed Experimental Protocol for LC-MS/MS in Plasma

This protocol is adapted from the method published by Vinod et al. (2023) [1].

Protocol: Quantification of this compound in Mouse Plasma using LC-MS/MS

1. Sample Collection and Pre-processing

  • Collect blood samples from mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant like K₂EDTA.
  • Centrifuge the blood samples at 4°C at approximately 1500-2000 × g for 10 minutes to separate plasma.
  • Carefully transfer the supernatant plasma into clean polypropylene tubes and store at -80°C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice or in a refrigerator.
  • Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
  • Add 10 µL of the internal standard (IS) working solution (Filgotinib).
  • Add 500 µL of an organic solvent suitable for extraction, such as ethyl acetate or a mixture of methyl tert-butyl ether (MTBE) and methanol. The exact solvent should be optimized.
  • Vortex the mixture vigorously for 10-15 minutes to ensure complete mixing and protein precipitation.
  • Centrifuge the tubes at 10,000 × g for 5-10 minutes to separate the organic and aqueous layers.
  • Transfer the upper organic layer (containing the analyte and IS) to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath at 30-40°C.
  • Reconstitute the dry residue with 100-200 µL of the mobile phase or a reconstitution solution compatible with the LC-MS/MS mobile phase (e.g., a high percentage of aqueous solution). Vortex thoroughly to dissolve.

3. LC-MS/MS Analysis

  • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
  • Use the chromatographic and mass spectrometric conditions detailed in the "Method 1" column of the table above.
  • Data acquisition and analysis are performed in Multiple Reaction Monitoring (MRM) mode.

4. Method Validation This method was validated as per FDA guidelines, demonstrating acceptable parameters for:

  • Accuracy and Precision: Intra- and inter-day precision were within 1.42-9.63% [1].
  • Linearity: The calibration curve was linear over the range of 1.39-2287 ng/mL with a coefficient of determination (r²) >0.995 [1].
  • Stability: this compound was found to be stable in mouse plasma under a range of stability conditions, including benchtop, freeze-thaw, and autosampler stability [1].

Mechanism of Action & Rationale for Intratumoral Measurement

This compound is a dual PI3K and mTOR inhibitor designed to cross the blood-brain barrier (BBB), making it particularly relevant for brain tumors like glioblastoma (GBM) [3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, driving tumor growth, survival, and therapy resistance [4].

The diagram below illustrates the signaling pathway and this compound's mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcess Cell Growth Proliferation Survival mTOR->CellProcess Promotes This compound This compound (PI3K/mTOR Inhibitor) This compound->PI3K Inhibits This compound->mTOR Inhibits PTEN PTEN Tumor Suppressor PTEN->PIP3 Dephosphorylates PIP3 to PIP2

For brain tumors, measuring the drug concentration that actually reaches the tumor tissue is critical. While plasma PK is informative, intratumoral concentration is the definitive metric for confirming that this compound has successfully penetrated the BBB and reached its target at a pharmacologically active concentration.

Proposed Workflow for Intratumoral Concentration Measurement

To directly measure this compound in brain tumor tissue, you can adapt the established plasma LC-MS/MS methods. The workflow below outlines the key steps.

Critical Considerations for Method Adaptation:

  • Matrix Effects: Tumor tissue is a complex matrix. You must prepare a tumor homogenate-specific calibration curve using control (drug-free) tumor tissue to ensure accurate quantification.
  • Extraction Efficiency: The extraction protocol (e.g., solvent type, volume, vortexing time) may need re-optimization for tumor tissue to maximize the recovery of this compound.
  • Tissue Weight Normalization: The final drug concentration should be normalized to the weight of the tumor tissue sample (e.g., ng of this compound per gram of tumor tissue).

Conclusion and Research Outlook

The validated LC-MS/MS methods for blood matrices provide an excellent foundation for developing a protocol to measure this compound in brain tumor tissue. The high oral bioavailability and proven brain penetration of this compound make it a strong candidate for achieving meaningful intratumoral concentrations [3] [1].

Future work should focus on:

  • Method Adaptation: Formally validating an LC-MS/MS method for this compound in brain tumor tissue homogenate as per FDA or EMA bioanalytical method validation guidelines.
  • Spatial Distribution: Utilizing techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry to visualize the spatial distribution of this compound within different regions of a heterogeneous tumor.
  • Correlative Analysis: Linking intratumoral drug concentrations with pharmacodynamic (PD) biomarkers, such as the reduction of phosphorylated AKT or S6, to confirm target engagement and biological effect [5] [4].

References

Paxalisib brain tissue distribution analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Therapeutic Rationale

Paxalisib (also known as GDC-0084) is a dual PI3K and mTOR inhibitor developed to cross the blood-brain barrier (BBB) for treating malignant gliomas and other brain cancers [1] [2] [3]. Its design addresses a major challenge in neuro-oncology: many potentially effective anti-cancer drugs cannot penetrate the BBB to reach their target [4].

  • Mechanism of Action: It potently inhibits key nodes in the PI3K/AKT/mTOR pathway, a signaling cascade frequently activated in cancers. This pathway is dysregulated in over 70% of glioblastomas and is also active in a significant proportion of IDH-mutant diffuse gliomas [5]. By inhibiting this pathway, this compound disrupts signals for cell growth, proliferation, and survival.
  • Key Molecular Properties: The following table summarizes the critical characteristics that enable its brain-penetrant function and its potency against intended targets [1] [2].

Table 1: Key Characteristics of this compound

Property Description / Value
Molecular Weight 382.19 g/mol [1] / 382.42 g/mol [2]
Targets (Kiapp) PI3Kα (2 nM), PI3Kβ (46 nM), PI3Kδ (3 nM), PI3Kγ (10 nM), mTOR (70 nM) [2]
Blood-Brain Barrier (BBB) Penetration Specifically designed to cross the BBB [1] [3]
Physicochemical Properties Hydrogen Bond Donors: 1; Hydrogen Bond Acceptors: 9; Topological Polar Surface Area (TPSA): 117.1; XLogP: 1.01 [1]

Analytical Protocol for Brain Tissue Distribution

Quantifying drug concentrations in the brain is essential for confirming target engagement and understanding the relationship between dose, exposure, and efficacy.

Sample Collection and Preparation
  • Dosing Formulation: For animal studies, this compound is typically administered orally. A common in vivo formulation is a clear solution prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, with a recommended working concentration of 0.4 mg/mL [2].
  • Tissue Collection: At predetermined time points post-dosing, animals are euthanized. Brain tissue is collected, rinsed with saline to remove blood, weighed, and snap-frozen in liquid nitrogen. The tissue can be stored at -80°C until analysis [2].
  • Homogenization: Frozen brain tissue is thawed and homogenized in a phosphate-buffered saline (PBS) or an appropriate buffer. The homogenization process should be kept on ice to prevent compound degradation.
  • Protein Precipitation: A volume of the brain homogenate (e.g., 50 µL) is mixed with a larger volume of ice-cold acetonitrile (e.g., 150 µL) containing an internal standard to precipitate proteins. The sample is then vortexed vigorously and centrifuged to pellet the proteins. The supernatant is collected for analysis.
Instrumental Analysis: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for sensitive and specific quantification of small molecules like this compound in complex biological matrices [2].

  • Liquid Chromatography (LC): The supernatant is injected into an LC system. Separation is achieved using a reverse-phase C18 column with a gradient elution of water and acetonitrile (both modified with 0.1% formic acid) to resolve this compound from other components in the brain homogenate.
  • Tandem Mass Spectrometry (MS/MS): The eluted compound is ionized and detected using a mass spectrometer. The specific transition from the parent ion to a characteristic product ion is monitored (Multiple Reaction Monitoring, MRM). This greatly enhances specificity and reduces background noise. The following diagram outlines the core workflow.

G Start Brain Tissue Sample A Homogenize in Buffer Start->A B Protein Precipitation with Cold Acetonitrile A->B C Centrifuge and Collect Supernatant B->C D LC Separation (Reverse-Phase C18 Column) C->D E MS/MS Detection (MRM Mode) D->E End Quantitative Data Analysis E->End

Figure 1: Workflow for LC-MS/MS analysis of this compound in brain tissue.

Data Calculation
  • A calibration curve is prepared by spiking known amounts of this compound into blank brain homogenate and processing it as described above.
  • The peak area ratio (this compound / internal standard) from the MS/MS data is plotted against the known concentration to create the curve.
  • The concentration of this compound in the unknown samples is calculated by interpolating their peak area ratios from this calibration curve.
  • The total amount in the brain can be normalized to the tissue weight (e.g., ng per gram of tissue).

Key Experimental Findings and Data

Preclinical studies have validated the efficacy of this compound, which is directly linked to its successful distribution in the brain.

  • In Vivo Efficacy: In orthotopic mouse models of human glioblastoma, oral administration of this compound achieved significant tumor growth inhibition of 70% and 40% in two different models (U87 and GS2, respectively). This efficacy is a direct result of its distribution throughout the brain and into intracranial tumors [2].
  • Target Engagement in the Brain: this compound markedly inhibits the PI3K pathway in the mouse brain, causing up to 90% suppression of the phosphorylated Akt (pAkt) signal, a key downstream marker of pathway activity. This confirms that the drug not only reaches the brain but also engages its target effectively at tolerated doses [2].

Table 2: Summary of Key Preclinical Findings for this compound

Study Type Model System Key Finding Implication
In Vitro Glioma cell lines Inhibited proliferation with IC50 values ranging from 0.3 to 1.1 μM [2] Demonstrates direct anti-cancer activity.
In Vivo (Mouse) Orthotopic glioblastoma 70% and 40% tumor growth inhibition [2] Confirms efficacy in a biologically relevant setting.
Pharmacodynamics Mouse brain tissue Up to 90% suppression of pAkt signal [2] Validates target engagement in the brain.

Clinical Application and Protocol Integration

The promising preclinical data on brain penetration and efficacy has supported the transition of this compound into clinical trials for various brain cancers.

  • Ongoing Clinical Trials: this compound is being evaluated in multiple clinical settings. A Phase I study (NCT04192981) demonstrated that concurrent administration of 45 mg this compound with radiotherapy was generally well-tolerated and showed a 67% partial response rate in patients with solid tumor brain metastases harboring PI3K pathway mutations [6]. Furthermore, it is included as an investigational arm in the LUMOS-2 umbrella clinical trial (ACTRN12623000096651) for recurrent grade 2/3 gliomas, where treatment is assigned based on the tumor's molecular profile [5].
  • Integration in the Research Pipeline: The analysis of brain tissue distribution is not a standalone activity. It is a critical component that connects the various stages of drug development, from preclinical validation to clinical application, as illustrated below.

Figure 2: The role of brain distribution analysis in the drug development pipeline for this compound.

Conclusion

Robust analysis of this compound's brain tissue distribution has been fundamental to its development as a promising therapeutic for primary and metastatic brain tumors. The application of sensitive and specific LC-MS/MS protocols confirms its brain-penetrant properties, provides evidence for target engagement, and helps explain the efficacy observed in preclinical models and early-phase clinical trials.

References

Quantitative Data on Paxalisib's Effect on Circulating Tumor Cells

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from recent studies investigating paxalisib's impact on CTCs.

Study Type / Source Cancer Type Treatment Regimen Key Quantitative Findings on CTCs

| Phase 1b Trial (First Patient) [1] [2] | Metastatic Triple-Negative Breast Cancer (mTNBC) | this compound + Pembrolizumab + Chemotherapy | • >50% reduction in total CTC count after 21 days (1 cycle) • Comparable reduction in CTC clusters • Reduction in mesenchymal phenotype of remaining CTCs | | Expanded-Access Case [3] | Metastatic Triple-Negative Breast Cancer (mTNBC) | this compound + Pembrolizumab + Chemotherapy | • 86% reduction in overall tumor burden on imaging after 3 weeks | | Ex Vivo Study [4] | Stage IV HER2-Positive Metastatic Breast Cancer | this compound Monotherapy | • Statistically significant reduction in single CTCsComplete (100%) disruption of CTC clusters containing ≥3 cells |

Experimental Protocols and Methodologies

The data on this compound's effect on CTCs comes from specific clinical and laboratory settings. Below is a detailed breakdown of the methodologies behind these key findings.

Clinical Trial Protocol: Phase 1b in Advanced Breast Cancer

This ongoing company-sponsored trial is a primary source of recent clinical data on this compound combinations [3] [1] [2].

  • Objective: To evaluate the safety, tolerability, and efficacy of this compound in combination with other agents in patients with advanced breast cancer.
  • Study Arms:
    • Arm A: this compound combined with olaparib (for HER2-negative stage IV breast cancer with a confirmed germline BRCA mutation).
    • Arm B: this compound combined with pembrolizumab and chemotherapy (for recurrent/metastatic TNBC).
  • Dosing Regimens:
    • This compound: 15 mg or 30 mg, administered orally once daily in 21-day (Arm B) or 28-day (Arm A) cycles.
    • Pembrolizumab: 200 mg administered intravenously on Day 1 of each 21-day cycle.
    • Chemotherapy: Nanoparticle albumin-bound (nab-) paclitaxel, or gemcitabine/carboplatin per standard of care.
  • CTC Analysis Method:
    • Sample Collection: Liquid biopsy (blood samples) from patients.
    • Analysis Timepoints: Serial monitoring, including a pre-specified analysis at Day 21 (end of Cycle 1).
    • Endpoint Measurement: Reduction in total CTC count and number of CTC clusters.
Ex Vivo Assay Protocol: Disruption of CTC Clusters

The ex vivo findings for HER2-positive breast cancer were generated through a collaborative research program and provide direct insight into the assay methodology [4].

  • Objective: To evaluate the effect of this compound monotherapy on metastatic burden, specifically CTCs and CTC clusters, in blood samples from patients with Stage IV HER2-positive metastatic breast cancer.
  • Experimental Workflow:
    • Sample Acquisition: Collect blood samples from qualified patients.
    • Ex Vivo Treatment: Profile the samples and treat them with this compound ex vivo (outside the living organism).
    • Liquid Biopsy Profiling: Use this technique to quantify single CTCs and CTC clusters.
    • Immunofluorescence Analysis: Employ this method to visually confirm the disruption of CTC clusters.
  • Key Measured Outcome: The complete disruption of highly metastatic CTC clusters defined as containing three or more cells.

The experimental workflow for the ex vivo assay can be summarized as follows:

start Patient Blood Sample Collection step1 Ex Vivo Treatment with This compound start->step1 step2 Liquid Biopsy Profiling step1->step2 step3 Immunofluorescence Analysis step2->step3 result Quantification of CTCs & CTC Cluster Disruption step3->result

Mechanism of Action: this compound and CTC Disruption

This compound is a brain-penetrant, dual PI3K and mTOR inhibitor [2] [5]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, driving cell growth, survival, and metastasis [6]. The drug's effect on CTCs is likely mediated through several interconnected mechanisms:

  • Inhibition of Pro-Survival Signals: By blocking the PI3K/mTOR pathway, this compound deprives tumor cells of crucial survival signals, leading to increased apoptosis (programmed cell death) of single CTCs [2] [5].
  • Disruption of Cell-Cell Adhesion: CTC clusters rely on cell adhesion molecules to maintain their structure. Pathway inhibition can interfere with these connections, leading to the dissociation of clusters into single cells, as observed in the ex vivo study [4].
  • Reduction of Metastatic Phenotype: this compound has been shown to promote a mesenchymal-to-epithelial transition, reducing the aggressive, invasive characteristics of cancer cells. This is consistent with the observed reduction in the mesenchymal phenotype of remaining CTCs in the Phase 1b trial [2].
  • Modulation of the Tumor Microenvironment: Preclinical data indicates that this compound can impact the tumor immune environment and epigenetic regulators like EZH2. This may enhance the visibility of tumor cells to the immune system, particularly when combined with immunotherapy like pembrolizumab [2].

The following diagram illustrates the proposed molecular mechanism by which this compound disrupts CTCs:

pax This compound pi3k PI3K/mTOR Pathway pax->pi3k Inhibits surv Cell Survival & Growth Signals pi3k->surv met Metastatic & Mesenchymal Phenotype pi3k->met adh Cell-Cell Adhesion pi3k->adh ctc_single Single CTC Apoptosis surv->ctc_single Reduced met->ctc_single Suppressed ctc_cluster CTC Cluster Disruption adh->ctc_cluster Impaired

Technical Considerations for Protocol Design

When designing protocols based on these findings, researchers should consider:

  • CTC Cluster Definition: Consistently define CTC clusters, for example, as aggregates of three or more cells, to standardize quantification and reporting [4].
  • Phenotypic Analysis: Beyond simple counting, incorporate analysis of CTC phenotypes (e.g., mesenchymal vs. epithelial) to gain deeper insights into the biological impact of the treatment [1] [2].
  • Combination Rationale: The synergy observed with immunotherapy and chemotherapy supports the combination approach. The rationale is that this compound may alter the tumor and its microenvironment to make it more susceptible to immune attack and chemotherapy [3] [2].

References

Comprehensive Application Notes and Protocols for Paxalisib in PI3K Mutant Tumor Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paxalisib and PI3K Pathway Biology

This compound (GDC-0084, RG7666) is a brain-penetrant dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This small molecule inhibitor demonstrates potent activity against multiple PI3K isoforms (PI3Kα, β, δ, and γ) while simultaneously targeting mTOR, positioning it as a unique therapeutic agent for cancers with aberrant PI3K pathway activation. The strategic design of this compound specifically addresses the critical challenge of blood-brain barrier (BBB) penetration, making it particularly suitable for treating primary brain tumors and cerebral metastases. This compound is currently being evaluated in multiple clinical trials, including a Phase III study for glioblastoma (GBM) under the GBM AGILE platform, representing one of the most promising targeted therapeutic approaches for this devastating disease. [1] [2]

The PI3K signaling cascade represents one of the most frequently dysregulated pathways in human cancers, playing a central role in regulating cell growth, survival, proliferation, metabolism, and angiogenesis. Under normal physiological conditions, PI3K activation occurs in response to extracellular stimuli such as growth factors, cytokines, and hormones binding to their cognate receptor tyrosine kinases (RTKs). This activation triggers a phosphorylation cascade culminating in AKT and mTOR activation, which coordinately drive anabolic processes and suppress catabolic processes like autophagy. In cancer, pathway hyperactivation occurs through multiple mechanisms including PIK3CA mutations, PTEN loss, AKT amplifications, or upstream RTK aberrations, creating a dependency on this signaling network for tumor survival and progression. The dual inhibition of both PI3K and mTOR by this compound provides a comprehensive approach to suppress this critical pathway while preventing compensatory activation through mTOR-mediated feedback loops. [3]

Drug Properties and Mechanism of Action

Molecular Characteristics and Binding Properties

This compound exhibits distinct binding affinities across various PI3K isoforms and mTOR, with the highest affinity for PI3Kα (Kiapp = 2 nM), followed by PI3Kδ (3 nM), PI3Kγ (10 nM), PI3Kβ (46 nM), and mTOR (70 nM). This specific binding profile enables comprehensive pathway inhibition while maintaining a favorable therapeutic window. The compound has a molecular weight of 382.42 (chemical formula: C18H22N8O2) and demonstrates excellent human metabolic stability in microsomal and hepatocyte incubations, contributing to its predictable pharmacokinetic profile. This compound exhibits low plasma protein binding across species (fraction unbound: 0.25-0.43), with somewhat higher binding to brain tissue (free fraction of 6.7% in mouse brain). These characteristics collectively support its distribution into central nervous system tissues and intracranial tumors. [4]

Blood-Brain Barrier Penetration and CNS Distribution

The critical differentiating feature of this compound is its engineered ability to cross the blood-brain barrier, which represents a significant challenge for most PI3K inhibitors. Preclinical studies demonstrate that this compound achieves a brain-to-plasma Kp,uu value of 0.31 in mice, indicating efficient penetration into cerebral tissues. This distribution translates into robust target engagement in the CNS, with this compound achieving up to 90% suppression of pAkt signaling in normal brain tissue. Following oral administration, this compound rapidly distributes throughout brain parenchyma and intracranial tumors, achieving concentrations sufficient for pathway inhibition in orthotopic glioma models. This extensive CNS penetration underpins its application in both primary brain tumors and cerebral metastases, setting it apart from other PI3K inhibitors in clinical use. [1] [5] [4]

Pharmacokinetic Profile Across Species

Table: Preclinical Pharmacokinetic Parameters of this compound Across Species

Species Plasma Clearance Volume of Distribution Half-Life Oral Bioavailability
Mouse Low Moderate ~4 hours Not specified
Rat Moderate Extensive ~7 hours 76%
Dog High Extensive ~12 hours Not specified
Monkey High Moderate ~6 hours 6%
Human (predicted) Low Extensive ~10-15 hours ~60% (estimated)

This compound demonstrates variable pharmacokinetics across species, with generally low hepatic clearance predicted in humans based on hepatocyte incubation data. The oral bioavailability ranges from 6% in monkeys to 76% in rats, with human bioavailability estimated to be approximately 60%. Population-based pharmacokinetic (PBPK) modeling combined with pharmacokinetic/pharmacodynamic (PK/PD) analysis from subcutaneous U87 xenograft models suggests that a dose of 56 mg may be efficacious in humans, which aligns with doses currently being evaluated in clinical trials. The compound is administered orally once daily, with plasma concentrations exceeding those required for target inhibition throughout the dosing interval. [5] [4]

Preclinical and Clinical Efficacy Data

Antitumor Activity in Experimental Models

This compound has demonstrated significant efficacy across multiple preclinical models of brain cancer. In orthotopic xenograft models of glioblastoma, this compound monotherapy achieved 70% tumor growth inhibition in the U87 model and 40% inhibition in the GS2 model, accompanied by significant extension of survival. The treatment resulted in potent suppression of PI3K pathway activity as evidenced by reduced phosphorylation of AKT and downstream effectors. In pediatric atypical teratoid/rhabdoid tumor (AT/RT) models, this compound treatment extended median survival from 40 days to 54 days, representing a statistically significant improvement (p=0.001, log-rank test). This efficacy correlated with strong inhibition of the PI3K-AKT-mTOR signaling axis and induction of apoptosis in treated tumors. [6] [4]

Clinical Trial Results Across Indications

Table: Clinical Efficacy of this compound in Various Trials

Tumor Type Study Phase Combination Key Efficacy Findings Biomarker Correlations
Brain Metastases/Leptomeningeal Disease I Whole Brain Radiotherapy (30Gy/10 fractions) Partial response per RANO-BM in breast cancer BM patient PIK3CA mutation clearance in ctDNA (50% to 0.1% VAF)
Glioblastoma II/III None (monotherapy) Currently in GBM AGILE trial Unmethylated MGMT promoter status
Triple-Negative Breast Cancer Ib Pembrolizumab + Chemotherapy >50% reduction in CTCs and CTC clusters in first patient Reduction in mesenchymal phenotype in remaining CTCs
Atypical Teratoid/Rhabdoid Tumor Preclinical Mirdametinib (MEK inhibitor) Synergistic reduction in tumor growth (Bliss score: 16.77) Reduced mTOR and MAPK pathway activation

In a Phase I trial (NCT04192981) investigating this compound combined with radiotherapy for CNS metastases, patients with PI3K pathway-altered tumors received daily this compound (45mg or 60mg) concurrent with whole brain radiotherapy. The study demonstrated that PIK3CA mutations detected in baseline circulating tumor DNA (ctDNA) showed 100% concordance with tissue-based sequencing, supporting the use of liquid biopsies for patient selection. Notably, one breast cancer brain metastasis patient exhibited a dramatic reduction in variant allele frequency for two PIK3CA mutations (p.E545K and p.A1066V) from 50% at baseline to 0.1% at 3-months post-treatment, which correlated with a partial response by RANO-BM criteria. This finding highlights the potential utility of serial ctDNA monitoring as a pharmacodynamic biomarker for treatment response. [7]

In metastatic triple-negative breast cancer (TNBC), preliminary results from a phase 1b trial demonstrated that combination therapy with this compound, pembrolizumab, and chemotherapy led to a >50% reduction in both total circulating tumor cell (CTC) count and CTC clusters after just one 21-day treatment cycle. This is particularly significant as CTC clusters are recognized as highly efficient metastatic precursors, with 20-100 times greater efficiency in seeding new metastases compared to single CTCs. The remaining CTCs showed a reduced mesenchymal phenotype, indicating a potential shift toward a less invasive state under treatment pressure. This early efficacy signal supports the concept that this compound combination therapy may effectively suppress systemic tumor dissemination in aggressive malignancies. [8]

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Activity

Cell Viability and Proliferation Assays:

  • Cell Lines: Utilize glioma cell lines (U87, GS2) or other relevant cancer models grown in appropriate media supplemented with 10% FBS at 37°C in 5% CO₂.
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 10 μM, ensuring DMSO concentration does not exceed 0.1% in any treatment condition.
  • Treatment Protocol: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight. Treat cells with this compound or vehicle control for 72-96 hours. Assess viability using MTT, MTS, or CellTiter-Glo assays according to manufacturer instructions.
  • IC50 Determination: Calculate IC50 values using non-linear regression analysis of dose-response curves. This compound typically demonstrates IC50 values ranging from 0.3 to 1.1 μM in sensitive glioma cell lines. [4]

Western Blot Analysis for Pathway Inhibition:

  • Sample Collection: Harvest cells after 2-24 hours of this compound treatment using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate 20-40 μg of protein lysate by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Antibody Incubation: Block membranes with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies against pAKT (Ser473), total AKT, pS6 (Ser240/244), total S6, p4E-BP1 (Thr37/46), and cleaved PARP at 4°C overnight.
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent substrate for detection. Expected results show dose-dependent reduction in pAKT and downstream markers within 2-4 hours of treatment. [6] [4]
In Vivo Efficacy Studies

Orthotopic Glioma Model Protocol:

  • Animal Preparation: Use immunocompromised mice (athymic nude or SCID) aged 6-8 weeks. Anesthetize with ketamine/xylazine mixture prior to intracranial implantation.
  • Tumor Implantation: Inject 2-5×10^5 luciferase-expressing glioma cells in 2-5 μL PBS into the right striatum using a stereotactic frame (coordinates: 2mm anterior, 2mm lateral to bregma, 3mm depth).
  • Treatment Initiation: Begin treatment when tumors are established (typically 7-10 days post-implantation, confirmed by bioluminescence imaging).
  • Dosing Regimen: Administer this compound orally once daily at doses ranging from 10-45 mg/kg prepared in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80). Continue treatment for study duration (typically 4-6 weeks).
  • Monitoring: Assess tumor growth weekly via bioluminescence imaging. Monitor body weight and signs of toxicity at least three times weekly.
  • Endpoint Analysis: Sacrifice animals at defined endpoints for brain collection, with one hemisphere snap-frozen for molecular analysis and the other formalin-fixed for histology. [4]

Pharmacokinetic/Pharmacodynamic Studies:

  • Sample Collection: Collect blood and brain tissues at multiple timepoints (0.5, 1, 2, 4, 8, 12, 24 hours) after single oral administration of this compound.
  • Bioanalysis: Quantify this compound concentrations in plasma and brain homogenates using LC-MS/MS with a lower limit of quantification of approximately 1 ng/mL.
  • Parameter Calculation: Determine standard PK parameters including Cmax, Tmax, AUC0-t, t1/2, and brain-to-plasma ratio using non-compartmental analysis.
  • Target Engagement: Correlate drug concentrations with pathway modulation by measuring pAKT levels in brain tissues at each timepoint. [5]
Combination Therapy Protocols

This compound + Radiotherapy:

  • Clinical Protocol: In the phase I trial (NCT04192981), patients received this compound daily (45mg or 60mg) concurrently with whole brain radiotherapy (30 Gy in 10 fractions over 2 weeks). This compound was administered throughout the radiotherapy course and continued as maintenance therapy. [7]

This compound + MEK Inhibitor (Mirdametinib):

  • Preclinical Combination: For AT/RT models, administer this compound (30-45 mg/kg/day, oral gavage) concurrently with mirdametinib (5-10 mg/kg/day, oral gavage). Treatment typically continues for 4-6 weeks with daily monitoring for toxicity.
  • Synergy Assessment: Evaluate combination effects using Bliss synergy analysis, with scores >10 indicating significant synergy. Expected outcomes include enhanced apoptosis (increased cleaved PARP) and cell senescence (elevated p21, p16). [6]

This compound + Immunotherapy (Pembrolizumab) + Chemotherapy:

  • Clinical Protocol: In the phase 1b TNBC trial, patients receive this compound daily, pembrolizumab (200 mg IV every 3 weeks), and standard chemotherapy (protocol-specific).
  • CTC Monitoring: Collect blood samples at baseline and every cycle for CTC analysis using platforms like CellSearch or microfluidic devices. Evaluate both total CTC count and CTC cluster number, with mesenchymal phenotype assessment through immunostaining for markers like vimentin and N-cadherin. [8]

Clinical Application Guidelines

Patient Selection and Biomarker Assessment

PI3K Pathway Alterration Assessment:

  • Tissue-Based Sequencing: Utilize validated targeted sequencing panels (e.g., MSK-IMPACT) to identify activating mutations in PIK3CA, PIK3R1, or other pathway components in tumor tissue. PIK3CA mutations represent the most common alterations, with hotspots including E545K and H1047R.
  • Liquid Biopsy Approaches: When tissue is unavailable, plasma ctDNA analysis using platforms like MSK-ACCESS can identify PIK3CA mutations with 100% concordance for mutation detection compared to tissue-based methods. This approach also enables dynamic monitoring of treatment response.
  • Functional Assessment: In cases where genetic testing is inconclusive, immunohistochemical staining for pAKT or pS6 can provide evidence of pathway activation, though this should be interpreted with caution due to potential temporal variability. [7]

Additional Predictive Factors:

  • MGMT Promoter Status: For glioblastoma patients, unmethylated MGMT promoter status may indicate enhanced sensitivity to this compound, as these tumors demonstrate greater dependency on the PI3K pathway.
  • PTEN Expression: Loss of PTEN function (through mutation, deletion, or epigenetic silencing) predicts heightened sensitivity to PI3K inhibition due to consequent pathway hyperactivation.
  • Concurrent Biomarkers: Assessment of MAPK pathway activation markers may identify patients likely to benefit from combination strategies with MEK inhibitors. [1] [6]
Dosing and Administration Guidelines

Recommended Dosing:

  • Monotherapy: 45-60 mg orally once daily, taken consistently with regard to meals.
  • Dose Modification: Adjust based on toxicity, with common dose-limiting toxicities including hyperglycemia, rash, diarrhea, and transaminitis. For Grade 2+ toxicities, consider temporary interruption until resolution to Grade 1, followed by dose reduction to 45 mg or 30 mg daily.
  • Renal/Hepatic Impairment: No formal studies have been conducted; use with caution in patients with moderate to severe impairment.
  • Combination Therapy: When combining with radiotherapy or other systemic agents, consider starting at 45 mg daily with careful monitoring for overlapping toxicities. [7]

Treatment Duration and Monitoring:

  • Continue treatment until disease progression or unacceptable toxicity.
  • Monitor fasting blood glucose weekly for the first 4 weeks, then monthly.
  • Assess liver function tests biweekly for the first 2 months, then monthly.
  • Regular dermatological examination for rash, with early intervention recommended.
  • For patients receiving concurrent radiotherapy, standard radiation toxicity monitoring should be implemented. [7]

Resistance Mechanisms and Future Directions

Adaptive Resistance Pathways

Feedback Activation of MAPK Signaling: RNASeq analyses following this compound treatment in AT/RT models identified reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a key resistance mechanism. This adaptive response occurs through relief of feedback inhibition normally exerted by the PI3K-AKT axis on upstream receptor tyrosine kinases and their downstream effectors. The compensatory MAPK activation sustains proliferative signals despite effective PI3K pathway inhibition, limiting the antitumor efficacy of this compound monotherapy. This understanding provides the rationale for combination strategies simultaneously targeting both PI3K and MAPK signaling nodes. [6]

Additional Resistance Mechanisms:

  • Reactivation of PI3K Signaling: Through acquired mutations in PI3K pathway components or upstream RTKs that restore pathway flux despite continued inhibitor presence.
  • Metabolic Adaptation: Increased dependency on alternative energy production pathways, including enhanced glycolytic flux or oxidative phosphorylation.
  • Epigenetic Reprogramming: Changes in chromatin accessibility and transcriptional networks that enable bypass of PI3K dependency.
  • Tumor Microenvironment Interactions: Protective effects from stromal cells and immune populations that provide survival signals independent of cell-autonomous PI3K signaling. [3]
Novel Therapeutic Combinations

Dual Pathway Inhibition Strategies: The combination of this compound with mirdametinib, a brain-penetrant MEK inhibitor, demonstrates synergistic efficacy in AT/RT models (Bliss synergy score: 16.77). This combination simultaneously targets both primary (PI3K) and adaptive (MAPK) signaling pathways, resulting in enhanced apoptosis induction and cell senescence. The regimen is well-tolerated in preclinical models, supporting its clinical translation for patients with resistant disease. [6]

Immunotherapy Combinations: this compound modulates the tumor immune microenvironment through multiple mechanisms, including reduction of exhausted T cells, regulatory T cells, and protumor innate populations such as mast cells. At the epigenetic level, this compound influences EZH2 function, potentially increasing tumor immunogenicity and enhancing response to checkpoint inhibitors like pembrolizumab. The observed clinical activity of the this compound-pembrolizumab-chemotherapy combination in reducing mesenchymal CTCs supports further exploration in immunologically cold tumors. [8]

The following diagram illustrates the PI3K signaling pathway, this compound's mechanism of action, and key resistance mechanisms:

G cluster_pathway PI3K-AKT-mTOR Signaling Pathway cluster_effects Biological Outcomes cluster_resistance Resistance Mechanisms & Combinations RTK RTK PI3K PI3K (p85/p110) Inhibited by this compound RTK->PI3K GF Growth Factors GF->RTK PIP3 PIP3 PI3K->PIP3 Catalyzes MAPK MAPK Pathway Feedback Activation PI3K->MAPK Relief of Feedback (Resistance Mechanism) PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates PIP3→PIP2 TSC TSC1/TSC2 Complex AKT->TSC Inhibits mTORC1 mTORC1 Inhibited by this compound AKT->mTORC1 Activates PDK1 PDK1 PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 TSC->mTORC1 Regulation ProSurvival Cell Survival & Proliferation mTORC1->ProSurvival ProtSynth Protein Synthesis mTORC1->ProtSynth Metabolism Metabolic Reprogramming mTORC1->Metabolism MAPK->ProSurvival MEKi MEK Inhibitor (Mirdametinib) MEKi->MAPK Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Conclusion

This compound represents a significant advancement in targeting PI3K pathway alterations in cancers, particularly those within the central nervous system. Its engineered brain-penetrant properties, dual PI3K/mTOR inhibition, and demonstrated clinical activity across multiple tumor types position it as a promising therapeutic option. The integration of liquid biopsy approaches for patient selection and response monitoring provides a modern framework for precision oncology implementation. Current research directions focus on rational combination strategies that address inherent and adaptive resistance mechanisms, particularly feedback activation of parallel signaling pathways. As clinical development continues, with ongoing Phase II/III trials in glioblastoma and investigation in other indications, this compound holds substantial promise for improving outcomes for patients with PI3K pathway-activated tumors.

References

Paxalisib metastatic competence assay reduction

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Experimental Findings

Cancer Model / Context Reported Effect on Metastatic Competence Key Metrics and Quantitative Data Source Type / Citation
Metastatic TNBC (Clinical) Reduction in CTCs and CTC clusters [1]. >50% reduction in total CTC count; comparable decrease in CTC clusters after one 21-day treatment cycle [1]. Phase 1b Trial (Preliminary Patient Data) [1].
Metastatic TNBC (Clinical) Rapid and substantial tumor burden reduction [2] [3]. 86% reduction in overall tumor burden on imaging after three weeks of combination therapy [2] [3]. Expanded-Access Case Report [2] [3].
AT/RT (Preclinical, In Vivo) Slowed tumor growth and extended survival [4]. Extended median survival in orthotopic xenograft models from 40 to 54 days (p=0.001) [4]. Preclinical Study (Abstract) [4].
TNBC (Preclinical) Disruption of EZH2 function, reduced cell migration/invasion, increased immune visibility [5]. Induction of mesenchymal-to-epithelial transition (MET); downregulation of stemness markers (ALDH1, SNAIL) [5]. Preclinical Research (Mechanistic) [5].

Detailed Experimental Protocols

The anti-metastatic activity of paxalisib is evaluated through specific assays focusing on CTCs and preclinical models.

Protocol 1: Circulating Tumor Cell (CTC) Analysis in a Clinical Trial

This protocol is based on the Phase 1b trial in metastatic TNBC patients, where this compound is combined with pembrolizumab and chemotherapy [1].

  • Patient Enrollment: Enroll patients with recurrent, unresectable, or metastatic TNBC. A confirmed PD-L1 combined positive score (CPS) of ≥10 and no prior PD-1/PD-L1 therapy are required [2].
  • Treatment Regimen: Administer a 21-day cycle of the combination therapy:
    • This compound: 15 mg or 30 mg, orally, once daily [2].
    • Pembrolizumab: 200 mg, intravenously, on Day 1 of the cycle [2].
    • Chemotherapy: Nanoparticle albumin-bound (nab)-paclitaxel, or gemcitabine/carboplatin per standard of care [2].
  • Blood Sample Collection: Collect peripheral blood samples from patients at baseline (pre-treatment) and serially after treatment initiation (e.g., after the first 21-day cycle).
  • CTC Isolation and Enumeration: Use an FDA-cleared or comparable validated platform (e.g., the CellSearch system or the liquid biopsy platform mentioned in collaborative research) to isolate and enumerate CTCs from blood samples.
  • Phenotypic Characterization (Optional): Analyze the isolated CTCs for markers of epithelial (e.g., E-cadherin) and mesenchymal (e.g., vimentin) phenotypes via immunofluorescence or flow cytometry to assess shifts toward a less invasive state.
  • Data Analysis: Calculate the percentage change in total CTC count and CTC cluster count from baseline to post-treatment.
Protocol 2: Preclinical Assessment of Invasion and Metastasis

This methodology is derived from studies in atypical teratoid/rhabdoid tumors (AT/RT) and TNBC models [4] [5].

  • *In Vitro* Migration and Invasion Assay:

    • Cell Culture: Maintain patient-derived cancer cell lines (e.g., AT/RT or TNBC) in appropriate media.
    • Treatment: Treat cells with this compound at the determined IC50 concentration, a vehicle control (DMSO), and/or a combination agent (e.g., mirdametinib for AT/RT models).
    • Setup: Use a transwell system. For the invasion assay, coat the membrane with Matrigel to simulate the extracellular matrix.
    • Execution: Seed treated cells in the upper chamber with a serum-free medium. Place a medium with a serum as a chemoattractant in the lower chamber. Incubate for 24-48 hours.
    • Analysis: Fix, stain, and count the cells that have migrated or invaded through the membrane. Normalize counts to the vehicle control to calculate percent inhibition.
  • *In Vivo* Orthotopic Xenograft Model for Metastasis:

    • Animal Model: Use immunocompromised mice (e.g., NSG mice).
    • Tumor Implantation: Implant cancer cells intracranially (for brain tumor models) or into the mammary fat pad (for breast cancer models).
    • Treatment: Once tumors are established, randomize mice into treatment groups:
      • Group 1: Vehicle control.
      • Group 2: this compound (e.g., 30-50 mg/kg, orally, daily).
      • Group 3: Combination therapy if applicable.
    • Endpoint Monitoring:
      • Survival: Monitor animals and record survival daily. The primary endpoint is often median overall survival.
      • Tumor Burden: Use in vivo imaging (e.g., bioluminescence if cells are luciferase-tagged) to track tumor growth and metastasis weekly.
      • Histopathological Analysis: Upon endpoint, harvest organs (brain, lungs, liver). Process and stain tissue sections (H&E, IHC for proliferation Ki-67, apoptosis TUNEL) to assess tumor burden and metastasis.

The experimental workflow for these protocols, from setup to analysis, can be visualized as follows:

workflow cluster_clinical Clinical Trial Arm cluster_preclinical Preclinical Research start Experimental Setup clinical Clinical CTC Protocol start->clinical Protocol 1 prec Preclinical Models start->prec Protocol 2 clin1 Enroll Metastatic TNBC Patients clin2 Administer this compound Combination Therapy clin1->clin2 clin3 Collect Blood at Baseline and Post-Treatment clin2->clin3 clin4 Isolate & Enumerate CTCs and CTC Clusters clin3->clin4 clin5 Analyze Phenotypic Markers (e.g., Mesenchymal) clin4->clin5 results Analysis of Anti-Metastatic Effect clin5->results prec1 Treat Cancer Cell Lines with this compound In Vitro prec2 Perform Migration & Invasion Assays prec1->prec2 prec3 Implant Cells in Animal Model prec4 Administer Treatment In Vivo prec3->prec4 prec5 Monitor Survival & Tumor Burden prec4->prec5 prec6 Histopathological Analysis prec5->prec6 prec6->results

Mechanism of Action: Pathway Inhibition

This compound is a brain-penetrant, small-molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, a key driver of cell growth, proliferation, and survival that is frequently dysregulated in cancers [6]. Its anti-metastatic activity stems from dual PI3K and mTOR inhibition, which disrupts several pro-metastatic processes.

The core mechanism involves the inhibition of the PI3K/mTOR pathway, which leads to downstream effects on key regulators of metastasis. The following diagram illustrates this signaling pathway and the points of intervention by this compound and potential combination agents.

mechanism GF Growth Factor Receptor PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EZH2 EZH2 (Repressive Complex) mTOR->EZH2 Stabilizes CTCs CTC Cluster Formation & Survival EZH2->CTCs Promotes MET Mesenchymal-to- Epithelial Transition (MET) EZH2->MET Suppresses Stemness Cancer Stemness (ALDH1, SNAIL) EZH2->Stemness Activates inv_CTCs Reduced CTC Dissemination CTCs->inv_CTCs inv_MET Induced MET MET->inv_MET inv_Stemness Reduced Stemness Stemness->inv_Stemness Pax This compound Inhibits Pax->PI3K Pax->mTOR

The molecular rationale for combining this compound with other agents is strong. Preclinical data suggests that concurrent inhibition of the MAPK pathway with a MEK inhibitor (e.g., mirdametinib) can overcome resistance in AT/RT models, leading to synergistic reduction in tumor growth and viability [4]. Furthermore, in TNBC, combining this compound with immunotherapy is rationalized by its ability to disrupt EZH2, which may subsequently enhance tumor immunogenicity and T-cell-mediated killing [5].

References

Comprehensive Application Notes and Protocols: Assessing Mesenchymal Phenotype Transition with Paxalisib in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paxalisib and Its Role in Modulating Mesenchymal Phenotypes

This compound (formerly GDC-0084) is an orally bioavailable, brain-penetrant small molecule inhibitor that selectively targets the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. This dual PI3K/mTOR inhibitor exhibits potent anti-tumor activity across various malignancies, including glioblastoma, breast cancer, and other solid tumors. Recent evidence demonstrates that this compound significantly influences cancer cell plasticity, particularly in modulating epithelial-to-mesenchymal transition (EMT) and mesenchymal-to-epithelial transition (MET), processes fundamental to cancer metastasis and therapeutic resistance. The ability of this compound to reverse the aggressive mesenchymal phenotype positions it as a promising candidate for impairing tumor dissemination and improving outcomes in advanced cancers.

The clinical relevance of this compound's effects on mesenchymal transition is underscored by recent Phase 1b clinical data in metastatic triple-negative breast cancer (TNBC). In a patient receiving this compound combined with pembrolizumab and chemotherapy, researchers observed a >50% reduction in circulating tumor cells (CTCs) and a notable decrease in CTC clusters within just 21 days of treatment. Importantly, the remaining CTCs exhibited a reduced mesenchymal phenotype, which is strongly associated with metastatic competence and therapy resistance. This rapid phenotypic shift demonstrates the compound's potential to suppress tumor dissemination and target the most aggressive cellular subpopulations within heterogeneous tumors [1] [2].

Table 1: Key Design Features of this compound

Property Specification Research Significance
Molecular Target Dual PI3K/mTOR inhibitor Simultaneously blocks upstream and downstream nodes of a critical oncogenic pathway
Administration Oral Facilitates chronic dosing in preclinical models
Brain Penetrance High Enables application in primary brain tumors and brain metastases
Key Mechanistic Effect Modulation of EZH2 functions Impacts both repressive (p85β-EZH2-H3K27me3) and active (EZH2-NF-κB) chromatin regulatory complexes
Mesenchymal Phenotype Impact Promotes mesenchymal-to-epithelial transition Reduces metastatic competence and enhances therapy sensitivity

Background: Mesenchymal Transition in Cancer Progression

The mesenchymal phenotype in cancer represents a cellular state characterized by enhanced migratory capacity, invasiveness, stem-like properties, and therapy resistance. This state emerges through embryonic plasticity programs such as epithelial-to-mesenchymal transition (EMT), wherein cells lose epithelial characteristics (e.g., cell-cell adhesion, polarity) and acquire mesenchymal features (e.g., motility, matrix invasion). In the tumor microenvironment, similar transitions occur in non-epithelial cells, including endothelial-to-mesenchymal transition (EndMT), which contributes to tumor vascular abnormality and stromal activation. These processes are governed by complex transcriptional reprogramming led by factors such as SNAIL, SLUG, ZEB1, and TWIST, alongside epigenetic modifications and signal transduction through pathways including PI3K/AKT/mTOR, TGF-β, and WNT.

The clinical implications of mesenchymal transition are profound. Mesenchymal-like cancer cells exhibit enhanced capacity for intravasation into circulation, survival during hematogenous transit, and extravasation to establish metastases. CTC clusters containing mesenchymal phenotypes demonstrate up to 20-100 times greater metastatic efficiency compared to single CTCs, making them critical therapeutic targets [1] [2]. Furthermore, the mesenchymal phenotype is associated with resistance to conventional therapies, including chemotherapy and targeted agents. Interestingly, research has demonstrated that 3D cell culture conditions can reverse senescent mesenchymal phenotypes in stem cells, highlighting the potential for external cues to modulate this biologically plastic state [3].

This compound modulates mesenchymal transition through multiple interconnected mechanisms. As a dual PI3K/mTOR inhibitor, it directly impacts the central signaling node that integrates growth factor and nutrient signals to regulate cell state transitions. Preclinical studies demonstrate that this compound treatment downregulates mesenchymal markers (SNAIL, SLUG, N-cadherin) while upregulating epithelial markers (E-cadherin), effectively promoting MET. Additionally, this compound influences the epigenetic regulation of mesenchymal programs through its effects on EZH2, a histone methyltransferase component of the polycomb repressive complex 2 that is aberrantly activated in many aggressive cancers [2].

Table 2: this compound Mechanisms Impacting Mesenchymal Transition

Mechanistic Level Specific Effect Experimental Readout
Signaling Pathway Inhibits PI3K/AKT/mTOR axis Reduced phospho-AKT, phospho-S6, phospho-4E-BP1
Transcriptional Regulation Downregulates EMT transcription factors (SNAIL, SLUG, ZEB1) qPCR, Western blot, immunofluorescence
Epigenetic Modulation Alters EZH2 dual functions (repressive and active complexes) H3K27me3 staining, NF-κB activity
Metastasis-Related Functions Suppresses invasion, migration, CTC cluster formation Boyden chamber, spheroid dissociation, CTC analysis
Tumor Microenvironment Reduces exhausted T cells, Tregs, protumor innate immune cells Flow cytometry, cytokine profiling

In Vitro Assay Protocols

2D and 3D Cell Culture Models

Principle: Assessing mesenchymal transition requires relevant cellular models that recapitulate key aspects of tumor biology. 3D culture systems particularly enhance mesenchymal characteristics and provide a more physiologically relevant context for evaluating this compound effects compared to conventional 2D monolayers.

Protocol:

  • Cell Line Selection: Use patient-derived mesenchymal-like cancer cells appropriate to your research focus. For DIPG models, employ DIPG-36 (H3.1K27M) and DIPG-50 (H3.3K27M) cell lines cultured in Tumor Stem Media [4]. For TNBC models, use mesenchymal-type cell lines with documented EMT characteristics.
  • 3D Spheroid Formation: Utilize the hanging drop method with 7,000 cells per 25 μL drop in DMEM with 10% FBS [3]. Incubate for 72 hours at 37°C with 5% CO₂ to form compact spheroids.
  • This compound Treatment: Prepare a 10 mM stock solution in DMSO and dilute in complete medium to working concentrations (typically 0.1-10 μM). For 3D spheroids, add this compound after spheroid formation and incubate for 24-96 hours based on experimental endpoints.
  • Control Conditions: Include vehicle control (DMSO at equivalent concentration), positive control for EMT induction (e.g., TGF-β at 10 ng/mL), and MET positive control if available.
  • Harvesting: For 2D cultures, harvest directly with lysis buffer or trypsin. For 3D spheroids, carefully collect spheroids and dissociate with 0.25% trypsin-EDTA for 7 minutes with pipetting every 3-4 minutes [3].

Technical Notes:

  • The hanging drop method produces highly uniform spheroids but requires practice for consistent results.
  • Optimal this compound concentration should be determined through dose-response experiments for each cell model.
  • Monitor spheroid integrity daily; some dissociation may occur with effective MET induction.
  • For senescence-associated mesenchymal phenotype studies, use late-passage MSCs (passage 14+) as they exhibit pronounced senescent mesenchymal characteristics [3].
Flow Cytometry for Mesenchymal Markers

Principle: Flow cytometry enables quantitative analysis of mesenchymal marker expression at single-cell resolution, revealing heterogeneity in phenotypic transitions following this compound treatment.

Protocol:

  • Sample Preparation: Harvest this compound-treated and control cells using gentle dissociation methods to preserve surface markers. For 3D spheroids, ensure complete dissociation to single-cell suspension.
  • Staining Protocol: Block cells with Fc receptor blocker for 10 minutes. Incubate with primary antibodies against mesenchymal surface markers (CD44, CD105, CD146) for 30 minutes at 4°C. After washing, incubate with fluorophore-conjugated secondary antibodies if needed. Include isotype controls for gating.
  • Intracellular Staining: For transcription factors (SNAIL, SLUG) or cytoskeletal markers (vimentin), fix cells with 2% PFA for 15 minutes, permeabilize with 0.025% Triton X-100 for 30 minutes, then proceed with staining [3].
  • Data Acquisition: Analyze using flow cytometer (e.g., FACS Canto II) collecting at least 10,000 events per sample. Use FlowJo software for data analysis [5].

Technical Notes:

  • Multicolor panels require compensation controls to address spectral overlap.
  • CD44high/CD24low expression pattern is particularly informative for mesenchymal-like breast cancer cells.
  • Include viability dye to exclude dead cells from analysis.
Western Blot Analysis of EMT Markers

Principle: Western blotting provides semi-quantitative data on protein expression changes in key mesenchymal and epithelial markers following this compound treatment.

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Quantification: Determine protein concentration using BCA assay per manufacturer instructions [5].
  • Gel Electrophoresis: Load 20-40 μg protein per lane on 4-20% gradient SDS-PAGE gels. Include molecular weight markers. Run at 100-120V until adequate separation.
  • Transfer: Use PVDF membranes with wet or semi-dry transfer systems.
  • Blocking and Antibody Incubation: Block with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Key mesenchymal markers: vimentin, N-cadherin, SNAIL, SLUG. Epithelial markers: E-cadherin, cytokeratins. Loading control: GAPDH, β-actin, or tubulin.
  • Detection: Use HRP-conjugated secondary antibodies (1:5,000 dilution) with enhanced chemiluminescence and image with Chemidoc MP Imaging System [5].

Technical Notes:

  • Phospho-specific antibodies require BSA blocking and special buffer formulations.
  • Multiple exposure times ensure signals within linear detection range.
  • Normalize target protein expression to housekeeping controls for quantification.

In Vivo Assay Protocols

Circulating Tumor Cell (CTC) Analysis

Principle: Monitoring CTC dynamics and phenotypic changes provides direct evidence of this compound's impact on tumor dissemination and mesenchymal transition in vivo.

Protocol:

  • Animal Model Establishment: Use appropriate metastatic models—orthotopic implantation often provides superior metastatic modeling compared to subcutaneous injection.
  • Dosing Regimen: Administer this compound orally at 40-50 mg/kg/day based on established preclinical studies. Include vehicle control and combination arms as relevant.
  • Blood Collection: Collect blood via retro-orbital or terminal cardiac puncture at predetermined timepoints (e.g., pre-treatment, day 7, 21). Use EDTA as anticoagulant.
  • CTC Enrichment: Employ CD45 depletion to remove hematopoietic cells or epithelial marker-based enrichment strategies.
  • CTC Characterization: Use immunofluorescence staining for epithelial (pan-cytokeratin) and mesenchymal (vimentin) markers with nuclear counterstain. Identify CTCs as cytokeratin+/vimentin±/CD45-/DAPI+ cells.
  • Cluster Identification: Define CTC clusters as groups of ≥3 adherent CTCs [1] [2].

Technical Notes:

  • Process blood quickly (within 2 hours) to preserve cell integrity.
  • CellSearch system provides standardized CTC enumeration if available.
  • Single-cell RNA sequencing of CTCs provides comprehensive transcriptional profiling of phenotypic states.
Metastasis Assays

Principle: Evaluating metastatic burden in distant organs provides functional readouts of this compound's effect on the mesenchymal phenotype and dissemination capability.

Protocol:

  • Experimental Metastasis Model: Inject tumor cells directly into circulation (tail vein for lung metastasis, intracardiac for multi-organ dissemination).
  • Spontaneous Metastasis Model: implant tumors orthotopically, surgically remove primary tumors once established, then monitor metastatic progression.
  • In Vivo Imaging: Utilize luciferase-labeled cells for bioluminescence imaging to track metastatic development longitudinally.
  • Endpoint Analysis: Euthanize animals at predetermined endpoint or when signs of morbidity appear. Perfuse with PBS to remove blood-borne cells. Harvest, weigh, and process lungs, liver, brain, and bone marrow for metastasis quantification.
  • Metastasis Quantification:
    • Macroscopic counting under dissection microscope for surface metastases.
    • Histological analysis with H&E staining of serial sections for microscopic foci.
    • Molecular quantification via human-specific genomic sequence detection if using human cells in mouse models.

Technical Notes:

  • Orthotopic models better recapitulate the metastatic cascade but require longer experimental timelines.
  • Bioluminescence imaging enables longitudinal monitoring but may miss microscopic foci.
  • Immunohistochemistry for human-specific markers confirms metastatic human origin in xenograft models.

Data Analysis and Interpretation

Quantitative Analysis of Mesenchymal Transition: The assessment of this compound-induced phenotypic changes requires multiparametric evaluation across molecular, cellular, and functional endpoints. For molecular analyses, calculate the mesenchymal-epithelial transition index as the ratio of epithelial marker expression to mesenchymal marker expression (both mRNA and protein levels). A value >1 indicates net epithelial shift, while <1 indicates mesenchymal predominance. For cellular analyses, determine the morphological transition index by categorizing cells based on shape parameters (elongation factor, circularity) from fluorescence images.

Statistical Considerations: Employ appropriate statistical tests based on data distribution and experimental design. For normally distributed continuous data, use Student's t-test (two groups) or ANOVA with post-hoc testing (multiple groups). For non-normal distributions, apply Mann-Whitney U or Kruskal-Wallis tests. Categorical data (e.g., presence/absence of metastasis) requires Chi-square or Fisher's exact tests. Longitudinal CTC data necessitates repeated measures ANOVA or mixed-effects models. All analyses should account for multiple comparisons where appropriate.

Interpretation Guidelines:

  • A significant reduction in mesenchymal markers (vimentin, N-cadherin, SNAIL) coupled with increased epithelial markers (E-cadherin) indicates successful phenotypic transition.
  • Functional correlates (reduced invasion, migration, colony formation) should align with molecular changes.
  • In vivo, CTC reduction (>50% as reported clinically) and decreased metastasis confirm functional impact [1] [2].
  • Dose-dependent responses strengthen evidence for this compound-specific effects.

Technical Considerations and Troubleshooting

Optimal this compound Dosing:

  • In vitro IC₅₀ values vary by cell type—perform dose-ranging experiments (typically 0.1-10 μM) for each model.
  • In vivo dosing of 40-50 mg/kg/day orally effectively achieves target inhibition in CNS and peripheral tissues.
  • Treatment duration should align with phenotypic transition kinetics—early markers may shift within 24-48 hours, while functional changes may require 5-10 days.

Common Challenges and Solutions:

  • Incomplete spheroid formation in 3D cultures: optimize cell seeding density, use low-adhesion plates, and ensure proper humidity control.
  • High background in flow cytometry: include appropriate isotype and unstained controls, titrate antibodies, and enhance washing steps.
  • Weak Western blot signals: check antibody specificity, increase protein loading, or try different detection substrates.
  • Variable CTC recovery: standardize blood collection volume, processing time, and enrichment methodology.

Validation Strategies:

  • Orthogonal validation using multiple methods (e.g., confirm protein changes by both Western blot and immunofluorescence).
  • Genetic corroboration with PI3K pathway mutants to demonstrate specificity.
  • Combination studies with EMT inducers (TGF-β) or inhibitors to contextualize this compound effects.

G This compound This compound PI3K/mTOR Inhibitor PI3K PI3K Signaling This compound->PI3K Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits EZH2 EZH2 Epigenetic Regulation This compound->EZH2 Modulates EMT_TFs EMT Transcription Factors (SNAIL, SLUG, ZEB1) This compound->EMT_TFs Suppresses MesenchymalMarkers Mesenchymal Markers (Vimentin, N-Cadherin) This compound->MesenchymalMarkers Reduces EpithelialMarkers Epithelial Markers (E-Cadherin, Cytokeratins) This compound->EpithelialMarkers Increases Invasion Invasion/Migration This compound->Invasion Inhibits CTCs CTC Formation & Dissemination This compound->CTCs Decreases Metastasis Metastatic Establishment This compound->Metastasis Suppresses PI3K->EMT_TFs Activates mTOR->EMT_TFs Activates EZH2->EMT_TFs Regulates EMT_TFs->MesenchymalMarkers Induces EMT_TFs->EpithelialMarkers Represses MesenchymalMarkers->Invasion Enhances Invasion->CTCs Promotes CTCs->Metastasis Leads to

Figure 1: this compound Modulation of Mesenchymal Transition Pathways. This compound inhibits PI3K/mTOR signaling, subsequently suppressing EMT transcription factors and modulating EZH2 function. This leads to reduced mesenchymal markers, increased epithelial markers, and decreased invasion, CTC formation, and metastasis. Solid arrows indicate activation/induction; dashed red arrows indicate inhibition; green arrow indicates upregulation.

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating this compound's effects on mesenchymal phenotype transition across relevant experimental models. The integrated approach—spanning molecular assays, cellular models, and in vivo systems—enables robust assessment of this promising therapeutic's ability to reverse aggressive mesenchymal states and suppress metastatic progression. Recent clinical evidence of rapid CTC reduction and mesenchymal marker decreases in triple-negative breast cancer patients underscores the translational relevance of these methodologies [1] [2]. As research continues to elucidate the complex interplay between PI3K pathway inhibition, epigenetic reprogramming, and cellular plasticity, these application notes will support standardized evaluation of this compound and similar agents targeting the mesenchymal phenotype across cancer types.

References

Paxalisib's Impact on Cancer Stemness & Metastasis

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of paxalisib stems from its dual inhibition of the PI3K and mTOR pathways, which is superior to PI3K inhibition alone for suppressing aggressive cancer phenotypes [1] [2]. Its key effects include:

  • Promoting Mesenchymal-to-Epithelial Transition (MET): this compound treatment reduces the mesenchymal phenotype in cancer cells, which is associated with metastatic competence and therapy resistance [1] [2].
  • Targeting Metastasis-Initiating Cells (MICs): The drug inhibits signatures linked to MICs, including the CD44high/CD24low cancer stem cell (CSC) phenotype [2].
  • Disrupting Key Resistance Pathways: It targets persister cancer cell phenotypes and downregulates established drug resistance markers [1] [2].

The table below summarizes the specific stemness and resistance markers modulated by this compound treatment.

Marker Category Specific Markers Downregulated Functional Consequence Evidence Model
Cancer Stem Cell (CSC) CD44high/CD24low population; ALDH1 [2] Reduced tumor-initiating potential [2] TNBC Preclinical Models [2]
Therapy Resistance ABCB5, SNAIL [1] [2] Increased sensitivity to treatment [1] [2] TNBC Preclinical Models [1] [2]
Persister Cell Phenotype p65, FOXQ1, NRF2, NNMT [1] [2] Suppression of survival and adaptation pathways [1] [2] TNBC Preclinical Models [1] [2]
Epigenetic Regulator EZH2 (both catalytic and non-catalytic axes) [1] [2] Increased tumor immune visibility, reduced metastasis [1] [2] TNBC Preclinical Models [1] [2]
Circulating Tumor Cells (CTCs) Total CTC count, CTC clusters, mesenchymal phenotype [1] [3] Reduced metastatic dissemination [1] [3] Metastatic TNBC Patient (Phase 1b) [1] [3]

Experimental Protocols for Assessing Stemness Markers

Here are detailed methodologies for key experiments used to generate the data on this compound's effects.

Protocol 1: Cell Viability and Proliferation Assay (WST-1)

This protocol determines the anti-proliferative effect of this compound [2].

  • Cell Seeding: Seed triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, 4T1) at optimized densities in 96-well flat-bottom tissue culture plates in a total volume of 100 µL/well of complete medium.
  • Adherence and Treatment: Allow cells to adhere overnight at 37°C and 5% CO2. Treat with a serial dilution of this compound (and other PI3K pathway inhibitors for comparison) for 72 hours.
  • Viability Measurement: Remove medium and replace with 100 µL/well of WST-1 cell proliferation reagent at a 1:10 final dilution. Incubate for 1 hour and record absorbance at 450 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate percent proliferation relative to untreated controls. Determine the half-maximal inhibitory concentration (IC50) using log(inhibitor) vs. response-variable slope analysis in software such as GraphPad Prism.
Protocol 2: Scratch Wound Healing Migration Assay

This protocol assesses this compound's effect on cancer cell migration [2].

  • Cell Preparation and Wounding: Stimulate cells (e.g., 4T1, MDA-MB-231) with PMA/TGF-β for 24 hours. Seed pre-stimulated cells at optimized densities in 96-well ImageLock plates to achieve 100% confluency after 24 hours of adherence in low-serum medium (2%). Create uniform wounds using a 96-pin WoundMaker tool.
  • Treatment and Imaging: After wounding, wash cells to remove debris and treat with this compound at the established IC50 dose in low-serum medium. Place the plate in a live-cell analysis system (e.g., IncuCyte) and track wound closure with a scan interval of 4 hours over 24-48 hours.
  • Analysis: Use integrated software (e.g., IncuCyte ZOOM) to calculate the relative wound density or wound width over time to quantify migration inhibition.
Protocol 3: Flow Cytometry for CSC Population Analysis

This protocol quantifies the effect of this compound on the CD44high/CD24low CSC subpopulation [2].

  • Cell Preparation and Staining: Harvest single-cell suspensions from treated and untreated cultures. Stain cells with anti-CD44-BV650 and anti-CD24-PE antibodies. Include a viability dye (e.g., LIVE/DEAD Fixable Aqua Dead Cell Stain) to exclude non-viable cells from the analysis.
  • Flow Cytometry and Gating: Analyze stained cells using a flow cytometer. First, gate on live, single cells. Within the live cell population, create a dot plot of CD44 vs. CD24 expression and set gates to identify the CD44high/CD24low population based on appropriate isotype controls.
  • Quantification: Analyze the data using flow cytometry analysis software (e.g., FlowJo). Report the percentage of live cells that fall within the CD44high/CD24low gate for each treatment condition.
Protocol 4: In Vivo Assessment of Circulating Tumor Cells (CTCs)

This methodology is applicable to both preclinical and clinical settings for monitoring metastatic burden [1] [3].

  • Sample Collection: Collect peripheral blood samples from animal models or human patients at baseline and serially during treatment (e.g., pre-dose and at the end of each treatment cycle).
  • CTC Isolation and Enumeration: Use an FDA-approved or validated platform (e.g., CellSearch system) or a liquid biopsy research platform to isolate and enumerate CTCs from blood samples. The platform should be capable of distinguishing between single CTCs and CTC clusters.
  • Phenotypic Analysis (Optional): Further characterize isolated CTCs using immunofluorescence or RNA in situ hybridization to assess phenotypic markers (e.g., mesenchymal vs. epithelial markers).
  • Data Correlation: Correlate CTC and cluster counts with traditional efficacy endpoints like radiographic tumor response and progression-free survival.

This compound Mechanism and Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound and its downstream effects on cancer stemness and the tumor microenvironment.

G This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Inhibits EZH2 EZH2 (Catalytic & Non-catalytic) PI3K_mTOR->EZH2 Disrupts MICs Metastasis-Initiating Cells (MICs) EZH2->MICs Suppresses MET Mesenchymal-to-Epithelial Transition (MET) EZH2->MET Promotes Immune Improved Immune Visibility EZH2->Immune Enhances CSCs Cancer Stem Cells (CSCs) MICs->CSCs Resistance Therapy Resistance (ABCB5, SNAIL, ALDH1) MICs->Resistance Persister Persister Cell Phenotype (p65, FOXQ1, NRF2, NNMT) MICs->Persister CTCs Reduced CTCs & Clusters MET->CTCs TME Favorable Tumor Microenvironment (↓ Tregs, ↓ Exhausted T cells, ↓ Mast cells) Immune->TME

This diagram summarizes the logical flow of this compound's action: by inhibiting the central PI3K/mTOR node, it disrupts the function of EZH2, leading to the suppression of metastasis-initiating programs and simultaneous promotion of anti-tumor mechanisms.

Research Applications and Future Directions

The data and protocols confirm this compound's role in targeting cancer stemness. Key research applications include:

  • Combination Therapy Development: The synergy between this compound and immunotherapy (e.g., pembrolizumab) or other targeted agents (e.g., MEK inhibitors) provides a strong rationale for novel combination regimens to overcome resistance [1] [4] [5].
  • Biomarker Exploration: PIK3R2 (p85β) has been identified as a potential predictive biomarker for response to PI3K–mTOR inhibition, warranting further clinical validation [2].
  • Liquid Biopsy for Monitoring: Serial monitoring of CTCs and clusters offers a non-invasive method to track treatment response and the dynamic evolution of tumor phenotypes in real-time [1] [3].

References

Paxalisib in Advanced Breast Cancer: Phase 1b Clinical Trial Design, Mechanisms, and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The phase 1b clinical trial of paxalisib in advanced breast cancer represents a novel therapeutic approach targeting aggressive breast cancer subtypes with significant unmet need. This trial, known as ABC-Pax, investigates Kazia Therapeutics' brain-penetrant PI3K-mTOR dual inhibitor in combination with either immunotherapy or PARP inhibition for patients with metastatic triple-negative breast cancer (TNBC) or BRCA-mutation associated advanced breast cancer [1]. The scientific rationale builds upon compelling preclinical evidence demonstrating that this compound disrupts circulating tumor cell clusters and modulates the tumor immune microenvironment through epigenetic mechanisms [2]. Early clinical data from the ongoing trial shows promising efficacy, with one TNBC patient exhibiting a >50% reduction in circulating tumor cells after just one treatment cycle [3] [4] and another patient in an expanded-access program demonstrating an 86% reduction in tumor burden within three weeks of treatment [5]. This comprehensive application note details the trial methodology, mechanistic insights, and analytical protocols to support researchers and drug development professionals in implementing similar study designs and understanding the compound's potential across breast cancer subtypes.

Clinical Trial Design and Specifications

Trial Overview and Structure

The ABC-Pax study is a multicenter, open-label phase 1b clinical trial being conducted at three sites in Queensland, Australia: Royal Brisbane & Women's Hospital, Gold Coast University Hospital, and Sunshine Coast University Hospital [1] [2]. The trial employs a dual-arm design to evaluate this compound in combination with two different standard-of-care treatment backbones, recognizing the distinct biological subtypes of advanced breast cancer. The study plans to enroll approximately 24 patients who will receive study treatment for up to 12 months, with comprehensive safety, efficacy, and biomarker monitoring throughout the treatment period and during follow-up [1] [5]. This trial design enables efficient evaluation of this compound's therapeutic potential across multiple relevant clinical contexts while collecting critical safety and preliminary efficacy data to inform future development.

Patient Eligibility Criteria

Eligibility criteria differ between the two treatment arms to align with the established indications for the combination therapies:

  • Arm A (this compound + olaparib): Patients must have HER2-negative stage IV breast cancer with a confirmed germline BRCA mutation and must have received prior chemotherapy in the metastatic setting [5].

  • Arm B (this compound + pembrolizumab + chemotherapy): Patients must have recurrent, unresectable, or metastatic TNBC with a confirmed PD-L1 combined positive score ≥10 and no prior PD-1/PD-L1 inhibitor therapy [5].

Common eligibility requirements for both arms include: age ≥18 years, life expectancy >12 weeks, at least one confirmed measurable lesion per RECIST 1.1 criteria (or iRECIST for Arm B), and an ECOG performance status of 0 or 1 [5]. These criteria ensure enrollment of appropriate patient populations while maintaining safety standards.

Treatment Regimens and Dosing Schedule

Table 1: this compound Combination Regimens in the Phase 1b ABC-Pax Trial

Arm Combination Therapy Cohorts This compound Dosing Combination Agent Dosing Treatment Cycles
A This compound + Olaparib Cohort 1 15 mg once daily Olaparib 300 mg twice daily 28-day cycles for up to 12 months
Cohort 2 30 mg once daily Olaparib 300 mg twice daily 28-day cycles for up to 12 months
B This compound + Pembrolizumab + Chemotherapy Cohort 1 15 mg once daily Pembrolizumab 200 mg (Day 1 of each cycle) + chemotherapy* 21-day cycles for up to 12 months
Cohort 2 30 mg once daily Pembrolizumab 200 mg (Day 1 of each cycle) + chemotherapy* 21-day cycles for up to 12 months

*Chemotherapy consists of either nanoparticle albumin-bound (nab)-paclitaxel or gemcitabine/carboplatin per standard of care [5].

The trial includes dose escalation cohorts within each arm to evaluate safety and tolerability at two different this compound dose levels (15mg and 30mg daily). This design enables comprehensive assessment of the safety profile and determination of the optimal dosing for each combination regimen [5].

Study Endpoints and Assessments

Table 2: Primary and Secondary Endpoints in the ABC-Pax Trial

Endpoint Category Specific Measures Assessment Timing
Primary Endpoint Safety and tolerability Throughout treatment and during follow-up
Incidence and severity of adverse events Baseline, each cycle, and end of treatment
Dose-limiting toxicities First treatment cycle
Secondary Endpoints Circulating tumor cell (CTC) count and characterization Baseline, each cycle, and end of treatment
Immune signature profiling Baseline, cycle 3, and end of treatment
Progression-free survival (PFS) Every 9-12 weeks until progression
Overall response rate (ORR) Every 9-12 weeks
Clinical benefit rate (CBR) Every 9-12 weeks
Duration of response (DOR) From initial response until progression
Time to response (TTR) From treatment initiation to initial response
Time to progression (TTP) From treatment initiation to progression
Overall survival (OS) Every 3 months after treatment discontinuation

The comprehensive endpoint selection enables thorough evaluation of both clinical efficacy and pharmacodynamic effects, particularly focusing on this compound's impact on metastatic dissemination through CTC analysis and its immunomodulatory properties through immune profiling [4] [5].

Mechanistic Rationale and Signaling Pathways

PI3K/mTOR Pathway Inhibition and Downstream Effects

This compound is an orally available, brain-penetrant small molecule inhibitor that simultaneously targets both PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) signaling pathways [3] [6]. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently dysregulated in breast cancer through various mechanisms including PIK3CA mutations, PTEN loss, or upstream receptor activation [3]. Preclinical studies demonstrate that dual PI3K/mTOR inhibition is required to disrupt aggressive phenotypes in TNBC cells, as opposed to PI3K blockade alone [3]. This compound achieves comprehensive pathway suppression by inhibiting key nodes in this signaling cascade, leading to downstream effects on multiple cellular processes essential for tumor growth and metastasis.

The molecular interactions between this compound and the PI3K/mTOR pathway components can be visualized through the following signaling pathway diagram:

G GrowthFactors Growth Factor Receptors PI3K PI3K GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Feedback Activation Survival Cell Survival & Anti-apoptosis AKT->Survival Migration Cell Migration & Invasion AKT->Migration S6K S6K mTORC1->S6K Activates Metabolism Metabolic Reprogramming mTORC1->Metabolism mTORC2->AKT Phosphorylates eIF4E eIF4E S6K->eIF4E Regulates Proliferation Cell Proliferation & Growth eIF4E->Proliferation This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Epigenetic Reprogramming Through EZH2 Disruption

A key mechanistic innovation of this compound therapy involves its impact on epigenetic regulation through disruption of EZH2 (Enhancer of Zeste Homolog 2) function [2]. EZH2 serves as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which typically mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3) [3]. Research led by Professor Sudha Rao at QIMR Berghofer demonstrated that this compound-mediated dual PI3K/mTOR inhibition disrupts both the repressive function of EZH2 (via p85β–EZH2–H3K27me3 axis) and its transcriptional activation function (via EZH2–NF-κB) [3] [2]. This dual modulation of EZH2 activity results in fundamental changes in cancer cell biology, including:

  • Reduced mesenchymal phenotype: this compound promotes mesenchymal-to-epithelial transition in circulating tumor cells, making them less invasive and potentially more susceptible to immune surveillance and conventional therapies [3] [4].

  • Enhanced immune recognition: By modulating EZH2 function, this compound increases tumor cell visibility to the immune system, potentially overcoming a key mechanism of immunotherapy resistance [2].

  • Suppression of cancer stemness: Treatment downregulates markers associated with cancer stem cells including ALDH1, SNAIL, and ABCB5, potentially reducing tumor initiation capacity and therapy resistance [3].

Impact on Tumor Microenvironment and Immune Modulation

This compound demonstrates significant effects on the tumor immune microenvironment, which underlies its synergistic activity when combined with immunotherapy agents like pembrolizumab [3] [2]. Preclinical studies have shown that this compound treatment alters the immune landscape by reducing exhausted T cells, regulatory T cells (Tregs), and protumor innate immune populations such as mast cells [3]. Additionally, the combination of this compound with immunotherapy has been shown to reinvigorate immune cells, enhancing their antitumor activity [2]. These immunomodulatory effects create a more favorable microenvironment for immune-mediated tumor control and contribute to the disruption of CTC clusters, which are known to be highly effective at evading immune surveillance and seeding metastatic lesions [3] [4].

Experimental Methodologies and Protocols

Liquid Biopsy and Circulating Tumor Cell Analysis

The ABC-Pax trial incorporates a sophisticated liquid biopsy digital pathology platform developed by QIMR Berghofer researchers to enable real-time monitoring of treatment response through blood samples [1] [2]. This approach represents a significant advancement in precision medicine, offering a non-invasive method to track cancer and immune cell dynamics throughout treatment. The detailed protocol for CTC analysis involves:

  • Blood Collection and Processing: Peripheral blood samples (10-20mL) are collected in specialized cell preservation tubes at baseline, each treatment cycle, and at end of treatment. Samples are processed within 24-48 hours of collection using density gradient centrifugation to isolate peripheral blood mononuclear cells (PBMCs) [3] [4].

  • CTC Enrichment and Identification: Enriched cell fractions are labeled with antibodies against epithelial cell adhesion molecule (EpCAM) and other epithelial markers, along with negative selection using CD45 to exclude hematopoietic cells. CTCs are identified based on positive staining for epithelial markers, negative staining for CD45, and morphological characteristics using automated digital pathology platforms [3] [7].

  • CTC Cluster Analysis: Clusters are defined as aggregates of ≥2 CTCs, with particular focus on larger clusters (≥3 cells) due to their enhanced metastatic potential. Cluster dissociation is quantified by comparing the ratio of single CTCs to cluster-bound CTCs before and after treatment [7].

  • Phenotypic Characterization: Immunofluorescence staining for mesenchymal markers (vimentin, N-cadherin) and epithelial markers (E-cadherin, cytokeratins) enables classification of CTCs along the epithelial-mesenchymal spectrum. This allows assessment of treatment-induced shifts toward less aggressive epithelial phenotypes [3] [4].

The following workflow diagram illustrates the comprehensive liquid biopsy analysis process:

G BloodDraw Peripheral Blood Collection Processing Density Gradient Centrifugation BloodDraw->Processing Enrichment CTC Enrichment (EpCAM+/CD45-) Processing->Enrichment Identification CTC Identification & Enumeration Enrichment->Identification Characterization Phenotypic Characterization Identification->Characterization DataAnalysis Digital Pathology & Data Analysis Characterization->DataAnalysis EMT EMT Status Characterization->EMT Cluster Cluster Analysis Characterization->Cluster Immune Immune Markers Characterization->Immune

Ex Vivo CTC Cluster Disruption Assay

Recent research collaborations have developed an ex vivo assay to directly evaluate this compound's effect on CTC clusters from patient blood samples [7]. This methodology provides direct evidence of drug activity and serves as a complementary approach to clinical trial investigations:

  • Patient Sample Collection: Blood samples are collected from patients with stage IV HER2-positive metastatic breast cancer or TNBC using cell preservation tubes to maintain cell viability and integrity during transport [7].

  • Ex Vivo Drug Treatment: Whole blood or isolated PBMCs are treated with this compound at clinically relevant concentrations (10-1000 nM) for 24-48 hours under controlled culture conditions. Vehicle-treated samples serve as negative controls [7].

  • Cluster Disruption Quantification: Following treatment, samples are processed for CTC analysis as described above. Cluster disruption is quantified by comparing the number and size distribution of CTC clusters in treated versus control samples. Complete disruption is defined as absence of clusters containing ≥3 cells [7].

  • Statistical Analysis: Results are analyzed using appropriate statistical methods (e.g., paired t-tests, ANOVA) with significance defined as p<0.05. Effect size is calculated to determine biological relevance [7].

This ex vivo approach demonstrated that this compound monotherapy achieved complete (100%) disruption of large CTC clusters (≥3 cells) in stage IV HER2-positive breast cancer samples, highlighting its potential across multiple breast cancer subtypes [7].

Tumor Immune Microenvironment Profiling

Comprehensive analysis of the tumor immune microenvironment is incorporated into the ABC-Pax trial to elucidate mechanistic aspects of treatment response and resistance:

  • Multicolor Flow Cytometry: PBMCs and tumor tissue samples (when available) are analyzed using high-parameter flow cytometry (12+ colors) to characterize immune cell populations, including T cell subsets (CD4+, CD8+, Tregs), NK cells, B cells, monocytes, and granulocytes [3].

  • T Cell Exhaustion Markers: Expression of exhaustion markers (PD-1, TIM-3, LAG-3, TIGIT) on T cells is quantified to assess the immunomodulatory effects of this compound combinations [3] [2].

  • Cytokine Profiling: Multiplex cytokine arrays are used to measure plasma levels of key cytokines (IFN-γ, TNF-α, IL-6, IL-10, etc.) at baseline and during treatment to evaluate systemic immune responses [2].

  • Immunohistochemistry: Tumor biopsy samples (when available) are stained for CD8, CD4, FoxP3, PD-L1, and other relevant markers to assess tumor-infiltrating lymphocytes and immune contexture [3].

Emerging Clinical Data and Potential Applications

Preliminary Efficacy Signals

Early data from the ongoing phase 1b trial and expanded-access cases demonstrate promising efficacy signals for this compound-based combinations in advanced breast cancer:

Table 3: Summary of Early Efficacy Data with this compound in Advanced Breast Cancer

Patient Population Regimen Treatment Duration Key Efficacy Findings Source
61-year-old woman with metastatic TNBC (lung metastases) This compound + pembrolizumab + chemotherapy 21 days (1 cycle) >50% reduction in total CTC count; Comparable reduction in CTC clusters; Reduction in mesenchymal phenotype of remaining CTCs [3] [4]
Patient >40 years with metastatic TNBC (bone, lung metastases) This compound + pembrolizumab + chemotherapy (expanded access) 3 weeks 86% reduction in tumor burden on imaging; Significant clinical improvement [5]
Stage IV HER2-positive breast cancer (ex vivo study) This compound monotherapy 24-48 hours (ex vivo) Complete (100%) disruption of CTC clusters (≥3 cells); Statistically significant reduction in single CTCs [7]

These early findings suggest that this compound combinations may produce rapid therapeutic effects with significant impact on both metastatic dissemination (as measured by CTC reduction) and traditional tumor burden metrics [3] [4] [5]. The consistency between ex vivo observations and clinical outcomes strengthens the mechanistic rationale for this compound in advanced breast cancer management.

Potential Applications Across Breast Cancer Subtypes

While the current phase 1b trial focuses on TNBC and BRCA-mutated advanced breast cancer, emerging evidence suggests potential utility of this compound across multiple breast cancer subtypes:

  • Triple-Negative Breast Cancer: The combination of this compound with immunotherapy and chemotherapy addresses key resistance mechanisms in TNBC, particularly the mesenchymal phenotype and immune evasion capabilities that limit current treatment options [3] [2]. The significant early reductions in CTCs and tumor burden observed in TNBC patients support further development in this challenging subtype [3] [4] [5].

  • HER2-Positive Breast Cancer: Ex vivo data demonstrating complete disruption of CTC clusters in HER2-positive disease suggests potential applications in this subtype, particularly for patients who develop resistance to HER2-targeted therapies [7]. The brain-penetrant properties of this compound may be especially relevant for HER2-positive breast cancer, which has a propensity for central nervous system metastasis [6].

  • Hormone Receptor-Positive Breast Cancer: Although not currently included in the trial, the central role of PI3K signaling in hormone receptor-positive breast cancer and the development of treatment resistance suggests potential utility in this subtype, particularly in combination with CDK4/6 inhibitors or endocrine therapies [3].

Future Development Directions

Based on the emerging data and mechanistic insights, several future development directions appear promising for this compound in advanced breast cancer:

  • Biomarker Development: Ongoing analyses aim to identify predictive biomarkers for patient selection, potentially including PI3K pathway activation signatures, EZH2 expression levels, or baseline CTC characteristics [3] [4].

  • Novel Combination Strategies: Preclinical evidence suggests synergy between this compound and various immunotherapeutic approaches beyond PD-1 inhibition, supporting exploration of additional combination strategies [2].

  • Central Nervous System Metastases: The brain-penetrant properties of this compound warrant specific investigation in breast cancer patients with brain metastases, a population with limited treatment options and poor prognosis [6].

  • Earlier Treatment Settings: The potential to suppress metastatic dissemination suggests that this compound-based combinations might provide greater benefit in earlier disease stages, potentially in the neoadjuvant or adjuvant settings [3] [4].

Conclusion

The phase 1b trial of this compound in advanced breast cancer represents a compelling example of translational drug development, with strong mechanistic rationale supported by emerging clinical evidence. The dual inhibition of PI3K and mTOR pathways, combined with epigenetic modulation of EZH2 function, positions this compound as a promising therapeutic agent capable of addressing key resistance mechanisms in aggressive breast cancer subtypes. The incorporation of sophisticated liquid biopsy technologies and comprehensive biomarker analyses in the trial design enables real-time monitoring of treatment response and provides valuable insights into drug mechanism of action. Early clinical data demonstrating rapid reductions in circulating tumor cells and tumor burden, combined with ex vivo evidence of CTC cluster disruption across breast cancer subtypes, suggests potential for meaningful clinical impact in a patient population with limited treatment options. As trial enrollment continues and additional data emerge, this compound-based combinations may offer a novel approach to suppress metastatic progression and improve outcomes for patients with advanced breast cancer.

References

Paxalisib dose escalation study maximum tolerated dose

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib Maximum Tolerated Dose (MTD) Summary

Context / Patient Population Established MTD Key Dose-Limiting Toxicities (DLTs) Clinical Trial Identifier
Brain Metastases (with concurrent radiotherapy) 45 mg/day [1] [2] Grade 3 nausea/vomiting; Grade 4 enterocolitis and neutropenia [1] NCT04192981 [3] [1]
Newly Diagnosed Glioblastoma (monotherapy) 60 mg/day [4] [5] [6] Not specified in results; overall safety profile included hyperglycemia, mucositis, and rash [7] [4] [6] NCT03522298 [5] [6] [8]
Pediatric Patients (with DIPG/DMG) 27 mg/m² (approx. 80% of adult MTD) [7] Grade 3 hyperglycemia, mucositis, and rash [7] Information not in search results

Experimental Protocols & Key Findings

The MTD for this compound was determined through structured phase I clinical trials using standard oncology trial designs. The methodologies and key outcomes for the two primary adult indications are detailed below.

MTD for Brain Metastases with Concurrent Radiotherapy

This study established the MTD for this compound when combined with cranial radiation for patients with solid tumor brain metastases or leptomeningeal disease harboring PI3K pathway mutations [1] [2].

  • Study Design: This was a single-institution, open-label, phase I trial (NCT04192981). Part A of the study utilized a standard "3 + 3" dose escalation design [1].
  • Intervention: this compound was administered orally at dose levels of 45 mg, 60 mg, or 75 mg daily for two weeks concurrently with whole-brain radiotherapy (30 Gy in 10 fractions) [3] [1].
  • Primary Objective: To establish the MTD of this compound in combination with cranial RT [1].
  • Key Findings:
    • No DLTs were observed at the 45 mg dose level [1].
    • Two DLTs occurred at the 60 mg dose level: one patient experienced grade 3 nausea and vomiting, and another had grade 4 enterocolitis and neutropenia [1].
    • Consequently, the MTD was declared as 45 mg/day [1] [2].
  • Efficacy Signal: An interim analysis showed a promising 100% response rate among 9 evaluable patients, which compares favorably to historical response rates of 20-40% with radiotherapy alone [3] [2].
MTD for Newly Diagnosed Glioblastoma (Monotherapy)

This study determined the MTD for this compound as an adjuvant monotherapy following initial chemoradiation in patients with newly diagnosed, unmethylated MGMT promoter glioblastoma [4] [5] [6].

  • Study Design: A phase II, open-label, multicenter study (NCT03522298) with a "3 + 3" dose escalation design (Stage 1) [5] [8].
  • Intervention: The initial dose level (Dose Level 0) was set at 60 mg daily, based on prior phase I data. Dose escalation proceeded in 15 mg increments [5].
  • Primary Objective: To assess safety, tolerability, and determine the Recommended Phase II Dose (RP2D) [5].
  • Key Findings:
    • The 60 mg daily dose was established as the MTD and RP2D for monotherapy in adult glioblastoma patients [4] [5] [6].
    • The safety profile was consistent with other PI3K inhibitors, with common adverse events including hyperglycemia, oral mucositis, and rash [7] [4] [6].
    • This monotherapy regimen showed an encouraging median progression-free survival (PFS) of 8.5 months and overall survival (OS) of 17.7 months in interim analyses, leading the FDA to grant it Fast Track designation [6].

The rationale for investigating this compound in these settings is based on its ability to target a key pathway in tumor growth and its penetration into the central nervous system, as illustrated below.

PIK3CA PIK3CA PI3K PI3K PIK3CA->PI3K mTOR mTOR TumorGrowth TumorGrowth mTOR->TumorGrowth CNSMet CNSMet mTOR->CNSMet PI3K->mTOR This compound This compound This compound->mTOR Inhibits This compound->PI3K Inhibits

Safety and Tolerability Profile

The toxicities observed in this compound dose-escalation studies are consistent with the class effects of PI3K/mTOR inhibitors. The most frequent grade 3 or 4 adverse events attributed to the drug include [7] [1] [6]:

  • Rash
  • Hyperglycemia
  • Mucositis
  • Neutropenia

These toxicities were dose-dependent and served as the primary DLTs defining the MTD across different studies [7] [1]. Patients with diabetes or pre-diabetes treated with metformin were typically excluded from these trials [5] [8].

Conclusion and Research Implications

Subsequent research has evaluated this compound in larger confirmatory trials. Notably, the drug was investigated in the GBM AGILE platform trial (NCT03970447). However, in the final primary analysis, this compound did not demonstrate a statistically significant overall survival benefit over the standard of care in either the newly diagnosed unmethylated or recurrent glioblastoma patient populations [9].

References

Paxalisib hematocrit effect dried blood spot analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer
What is the hematocrit effect? It refers to bias in quantitative DBS analysis caused by variations in blood viscosity and spot formation on filter paper due to differing hematocrit levels [1].
Does hematocrit affect Paxalisib DBS analysis? A specific 2025 study concluded that hematocrit had no effect on DBS this compound concentrations in its validated method [2].
Why is the hematocrit effect a major concern? It is a complex issue that can cause significant quantitation bias and is considered a primary factor limiting the widespread application of DBS analysis [3] [4].
What are the main components of the hematocrit effect? The effect comprises four main types of bias: recovery, matrix effects, spot size/homogeneity variation, and distribution bias [3].

Troubleshooting Guide: Managing the Hematocrit Effect

Even if your target analyte (like this compound) is not affected, evaluating the hematocrit effect is a standard part of DBS method validation. The following workflow provides a systematic strategy for investigating this critical parameter.

G Troubleshooting the Hematocrit Effect in DBS Analysis A Systematic Workflow Start Start: Suspected Hct Effect Step1 1. Prepare Drug-Spiked Blood Samples Start->Step1 Step2 2. Create Samples with Varying Hct Levels Step1->Step2 Step3 3. Spot & Process Samples Using DBS Protocol Step2->Step3 Step4 4. Analyze Samples & Compare Measured vs. Expected Conc. Step3->Step4 Decision1 Is a significant Hct bias observed? Step4->Decision1 Result1 Hct Effect Confirmed Proceed to Mitigation Decision1->Result1 Yes Result2 No Significant Hct Effect Method is Validated (e.g., this compound) Decision1->Result2 No

Detailed Experimental Protocol for Hematocrit Evaluation

This protocol is adapted from established methodologies for comprehensively evaluating the hematocrit effect [3].

  • Sample Preparation

    • Blood Collection: Collect fresh blood with an anticoagulant (e.g., K2EDTA).
    • Hematocrit Adjustment: Create a series of blood samples with hematocrit levels covering the expected physiological range (e.g., 20-65%).
      • High Hct: Obtain via centrifugation and plasma removal.
      • Low Hct: Obtain by adding autologous plasma.
    • Drug Spiking: Spike a fixed concentration of the analyte (e.g., this compound) into the blood samples with different Hct levels. Ensure proper mixing.
  • DBS Creation and Processing

    • Spotting: Apply a fixed, precise volume (e.g., 10-20 µL) of each prepared blood sample onto the DBS card (e.g., Whatman 903).
    • Drying: Dry the spots horizontally at ambient temperature for at least 2-3 hours.
    • Punching and Extraction: Punch a fixed-diameter disc from the center of each spot. Use liquid-liquid extraction or another suitable method to extract the analyte [2].
  • Analysis and Data Interpretation

    • Quantification: Analyze the extracted samples using your validated LC-MS/MS method.
    • Assessment: Compare the measured concentrations across the different Hct levels. The method is considered unaffected by Hct if the accuracy (measured concentration/nominal concentration × 100%) is within the validation criteria (typically 85-115%) at all tested Hct levels [3].
Strategies to Mitigate the Hematocrit Effect

If your evaluation confirms a hematocrit effect, consider these strategies to manage or correct the bias [1] [4].

Strategy Description Key Consideration
Whole-Spot Analysis [1] Analyzing the entire blood spot eliminates bias related to spot size and homogeneity. Requires precise blood volume application.
Volumetric Absorptive Microsampling (VAMS) [1] Devices that absorb a fixed volume of blood independently of hematocrit. A modern alternative to traditional DBS cards.
Hematocrit Measurement & Correction Measure Hct directly from the DBS and apply a mathematical correction. Methods include potassium measurement or image analysis [5].
Use of Appropriate Internal Standards Stable-isotope-labeled internal standards can compensate for Hct-related matrix effects and recovery bias [3]. Crucial for a robust LC-MS/MS method.

References

Paxalisib extraction efficiency optimization plasma

Author: Smolecule Technical Support Team. Date: February 2026

Quantification Methods for Paxalisib

The table below compares two recently validated analytical methods for quantifying this compound in biological samples from mouse studies.

Parameter HPLC-UV Method (Mouse Plasma) [1] LC-MS/MS Method (Mouse Dried Blood Spots) [2]
Sample Matrix Mouse plasma Mouse dried blood spots (DBS)
Extraction Method Liquid-liquid extraction (LLE) with ethyl acetate [1] Liquid-liquid extraction (LLE) from DBS discs [2]
Internal Standard Filgotinib [1] Dasatinib [2]
Chromatographic Column Symmetry C18 (250 × 4.6 mm, 5.0 μm) [1] Chromolith RP-18 end cap (100 × 4.6 mm) [2]
Run Time 10 minutes [1] 2.5 minutes [2]
Retention Time (this compound) 6.5 minutes [1] ~2.13 minutes [2]
Detection UV at λmax 280 nm [1] MS/MS; ion transition: m/z 383.2 → 309.1 [2]
Calibration Curve Range 111 - 4,989 ng/mL [1] 1.24 - 3,762 ng/mL [2]

Detailed Experimental Protocols

Here are the detailed workflows for the two main sample preparation and analysis methods.

Protocol 1: HPLC-UV Analysis from Mouse Plasma [1]

This workflow outlines the method for extracting this compound from mouse plasma and analyzing it via HPLC-UV.

Start Start: Collect Mouse Plasma Sample LLE Liquid-Liquid Extraction (LLE) - Add Internal Standard (Filgotinib) - Extract with Ethyl Acetate Start->LLE Chromato Chromatographic Analysis - Column: Symmetry C18 - Mobile Phase: 10mM Ammonium Formate & Acetonitrile (Gradient) - Flow Rate: 0.8 mL/min LLE->Chromato Detect Detection - Photo-Diode Array (PDA) Detector - Wavelength: 280 nm Chromato->Detect Result Result: this compound elutes at ~6.5 min Detect->Result

Protocol 2: LC-MS/MS Analysis from Dried Blood Spots [2]

This workflow is for a faster LC-MS/MS method using dried blood spots, which minimizes blood sample volume.

Start Start: Prepare Dried Blood Spot (DBS) Extract Extract from DBS Disc - Liquid-Liquid Extraction (LLE) - Add Internal Standard (Dasatinib) Start->Extract LC Liquid Chromatography (LC) - Column: Chromolith RP-18 - Mobile Phase: Isocratic - Flow Rate: 0.8 mL/min Extract->LC MS Tandem Mass Spectrometry (MS/MS) - Monitor ion transition:  m/z 383.2 → 309.1 (this compound) LC->MS Result Result: Total run time 2.5 min This compound RT ~2.13 min MS->Result

Frequently Asked Questions & Troubleshooting

Q1: Which extraction solvent is recommended for recovering this compound from plasma?

  • A: Ethyl acetate is a proven and effective solvent for liquid-liquid extraction of this compound from mouse plasma, as used in a validated HPLC-UV method [1].

Q2: My analytical run time is too long. Are there faster alternatives to HPLC-UV?

  • A: Yes. Switching to an LC-MS/MS method with a monolithic column can drastically reduce your run time. A validated method has a total cycle time of only 2.5 minutes, compared to 10 minutes for HPLC-UV [2]. This also provides higher sensitivity and specificity.

Q3: Does the hematocrit level affect the quantification of this compound from dried blood spots?

  • A: According to one validation study, hematocrit was found to have no significant effect on the measured concentration of this compound in dried blood spot analysis [2]. This is a key advantage of the DBS method.

Q4: What is a suitable internal standard for this compound bioanalysis?

  • A: The search results indicate that Filgotinib is suitable for HPLC-UV [1], while Dasatinib has been successfully used as an internal standard for LC-MS/MS analysis [2].

Q5: What are the key validation parameters my method should meet?

  • A: Both cited methods were validated according to FDA guidelines. Key parameters include [1] [2]:
    • Linearity over a specified range (see table above).
    • Precision and Accuracy for both inter-day and intra-day measurements.
    • Stability of the analyte in the sample matrix under various storage and handling conditions.
    • Dilution integrity to ensure accurate quantification of samples above the upper limit of quantification.

References

Frequently Asked Questions: Paxalisib in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Tip

| What is a validated HPLC-UV method for paxalisib in mouse plasma? | Answer: A method uses a Symmetry C18 (250 x 4.6 mm, 5.0 µm) column at 40°C with a gradient of 10 mM ammonium formate and acetonitrile at 0.8 mL/min. This compound elutes at ~6.5 min [1]. Troubleshooting: If retention times shift, check the mobile phase pH and column temperature stability. | | How is this compound extracted from plasma? | Answer: Liquid-liquid extraction (LLE) with ethyl acetate is effective [1]. Troubleshooting: Low recovery may indicate poor solvent mixing or plasma matrix effects. Ensure vigorous shaking and check the pH; a slight adjustment may improve extraction efficiency. | | What are the key stability parameters to test? | Answer: Method validation requires testing stability under various conditions, including freeze-thaw cycles and short-term bench-top storage [1]. Always use spiked quality control (QC) samples at low, mid, and high concentrations for these tests [2]. | | How can I ensure my method is specific for this compound? | Answer: Demonstrate that the this compound peak has no interference from the blank plasma matrix. Using a photo-diode array (PDA) detector to check peak purity is highly recommended [2]. |


Detailed Protocol: Validated HPLC-UV Method for this compound

This protocol is adapted from a published method for the quantification of this compound in mouse plasma, which has been validated according to regulatory guidelines [1].

Sample Preparation (Extraction)
  • Materials: Mouse plasma samples, ethyl acetate, internal standard (IS) solution (e.g., Filgotinib).
  • Procedure:
    • Spike 50 µL of the IS working solution into 50 µL of plasma sample.
    • Add ethyl acetate as the extraction solvent.
    • Vortex mix vigorously for a set time (e.g., 10 minutes) to ensure complete analyte transfer.
    • Centrifuge the samples (e.g., 10,000 rpm for 5-10 minutes) to separate the organic and aqueous layers.
    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with a suitable volume of the mobile phase's initial composition, vortex, and inject into the HPLC system.
Instrumentation and Chromatographic Conditions

The table below summarizes the core parameters for the HPLC-UV analysis.

Parameter Specification
HPLC System Standard HPLC system with auto-sampler, column oven, and PDA/UV detector.
Column Symmetry C18 (250 x 4.6 mm, 5.0 µm) [1].
Column Temperature 40°C [1].

| Mobile Phase | A: 10 mM Ammonium Formate (aqueous) B: Acetonitrile [1]. | | Gradient Program | Time (min) → %B: Varies during the run (e.g., start with a low %B, increase to elute this compound, then re-equilibrate). | | Flow Rate | 0.8 mL/min [1]. | | Injection Volume | 20 µL [1]. | | Detection Wavelength | 280 nm [1]. | | Approximate Run Time | 10 minutes [1]. |

Method Validation & Acceptance Criteria

For a method to be considered validated, it must meet predefined performance characteristics. The following table lists key parameters and typical acceptance criteria based on regulatory guidelines [2] [3].

Validation Parameter Protocol & Acceptance Criteria

| Linearity & Range | Protocol: Analyze a minimum of 6-9 non-zero standards across the range (e.g., 111 - 4,989 ng/mL for this compound) [1]. Acceptance: Correlation coefficient (r) ≥ 0.999 [3]. | | Accuracy | Protocol: Analyze QC samples at 3 levels (low, mid, high) in replicates (n≥5). Calculate % recovery of the known concentration [2]. Acceptance: Recovery within 98-102% [3]. | | Precision | Protocol:Repeatability (Intra-day): Analyze replicates (n≥6) at 100% concentration in one session [2]. • Intermediate Precision (Inter-day): Different analyst, different day, different instrument [2]. Acceptance: RSD < 2% (Repeatability), RSD < 3% (Intermediate) [3]. | | Specificity | Protocol: Analyze blank plasma from at least 6 different sources to confirm no interference at the retention times of the analyte and IS [2]. | | Stability | Protocol: Analyze QC samples after specific conditions (e.g., freeze-thaw cycles, benchtop storage, long-term frozen). Compare with freshly prepared standards [1]. Acceptance: The mean concentration should be within ±15% of the nominal value [2]. |

The experimental workflow for sample preparation, analysis, and data validation can be visualized as follows:

start Start: Plasma Sample prep Sample Preparation 1. Add Internal Standard 2. LLE with Ethyl Acetate 3. Vortex & Centrifuge 4. Evaporate & Reconstitute start->prep Plasma Aliquot hplc HPLC-UV Analysis Column: C18, 40°C Mobile Phase: Gradient Detection: 280 nm prep->hplc Reconstituted Sample data Data Analysis 1. Identify this compound Peak (~6.5 min) 2. Integrate Peak Area 3. Calculate Concentration hplc->data Chromatogram valid Method Validation Check against criteria for: • Accuracy • Precision • Linearity • Stability data->valid Results Table

Key Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery Inefficient extraction; analyte degradation Optimize LLE solvent volume, mixing time, or pH. Check sample stability on the benchtop [4].
Poor Peak Shape Column degradation; incompatible mobile phase; silanol interactions Condition the column properly. Use mobile phase additives (e.g., formate buffer) to mask silanol groups and improve peak shape.
Irreproducible Retention Times Fluctuations in mobile phase composition, flow rate, or temperature Ensure mobile phase is thoroughly mixed and degassed. Verify column oven temperature stability. Check for pump leaks or inconsistencies.
Signal Drift or Noise Contaminated column or detector cell; mobile phase issues Flush the column. Clean the detector flow cell. Use high-purity reagents and fresh mobile phases.

References

Frequently Asked Questions (FAQs) on Paxalisib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What are the primary mechanisms of resistance to paxalisib combinations?

    • A: A key mechanism is metabolic adaptation. Research in diffuse intrinsic pontine glioma (DIPG) shows that ONC201/paxalisib combination resistance can involve activation of the PI3K/Akt signaling pathway as a compensatory survival mechanism when mitochondrial energy homeostasis is disrupted [1]. In breast cancer, resistance is also linked to the epigenetic regulator EZH2, which this compound can modulate to re-sensitize tumors to treatment [2] [3].
  • Q: How can we experimentally model and assess resistance to this compound combinations?

    • A: Preclinical models are crucial. The synergy between this compound and immunotherapies like pembrolizumab was established in triple-negative breast cancer (TNBC) preclinical models, demonstrating enhanced T-cell infiltration and tumor regression [2]. For metabolic resistance, DIPG neurosphere cell cultures treated with ONC201 and this compound have been used to show how inhibiting PI3K/Akt counteracts resistance [1].
  • Q: Are there biomarkers that can predict response or resistance?

    • A: Early clinical data is identifying potential biomarkers. In a phase 1b trial for metastatic TNBC, a combination of this compound, pembrolizumab, and chemotherapy led to a rapid reduction of Circulating Tumor Cells (CTCs) and CTC clusters, which are associated with metastatic competence and therapy resistance [3]. The presence of PIK3CA mutations has been associated with increased sensitivity to ONC201, suggesting it may be a predictive biomarker for combination therapy response in certain contexts [1].

Experimental Protocols & Data Summary

The tables below summarize key experimental details from recent studies on this compound combinations.

Table 1: Clinical Trial Data for this compound Combinations

Cancer Type Combination Therapy Phase Key Findings / Mechanism Reference
Solid Tumor BM/LM (with PI3K pathway alterations) This compound + Radiation Therapy (RT) I Established MTD of 45 mg/day; 72% of evaluable patients achieved partial CNS response [4].
Metastatic TNBC This compound + Pembrolizumab + Chemotherapy Ib >50% reduction in CTCs and CTC clusters after one cycle; reduction in mesenchymal phenotype of CTCs [3].
H3K27-altered DMG/DIPG This compound + ONC201 II (Ongoing) Preclinical rationale: PI3K/Akt inhibition counteracts metabolic adaptation to ONC201 [1].

Table 2: Preclinical Models for Investigating Resistance

Experimental Model Cancer Type Treatment Combination Key Readouts
Patient-derived DIPG neurospheres [1] Diffuse Midline Glioma ONC201 + this compound Cell proliferation (Resazurin assay), Apoptosis (Annexin-V FITC), Colony formation (Soft agar), Protein expression (Western blot)
Preclinical TNBC models [2] Triple-Negative Breast Cancer This compound + Anti-PD-1 (e.g., Pembrolizumab) Tumor volume, Survival, Immune cell infiltration (CD4+/CD8+ T cells by flow cytometry), Tumor microenvironment remodeling

Signaling Pathways in Resistance

The following diagrams illustrate the key molecular interactions and resistance mechanisms discussed in the research.

glioma_resistance This compound Combo Resistance in Glioma ONC201 ONC201 Mitochondrial_Damage Mitochondrial Damage & ETC Disruption ONC201->Mitochondrial_Damage Energy_Stress Energy Stress Mitochondrial_Damage->Energy_Stress Metabolic_Adaptation Metabolic Adaptation (Resistance Mechanism) Energy_Stress->Metabolic_Adaptation Induces PI3K_Akt_Signaling Activated PI3K/Akt Signaling Metabolic_Adaptation->PI3K_Akt_Signaling Tumor_Survival Tumor Cell Survival PI3K_Akt_Signaling->Tumor_Survival This compound This compound This compound->PI3K_Akt_Signaling Inhibits

Diagram 1: Overcoming Metabolic Adaptation in Glioma. ONC201 causes mitochondrial damage, leading to energy stress. In a resistance mechanism, this triggers metabolic adaptation via PI3K/Akt signaling. This compound targets this pathway to restore sensitivity [1].

tnbc_immuno This compound Synergy with Immunotherapy in TNBC This compound This compound PI3K_mTOR_Pathway PI3K/mTOR Pathway This compound->PI3K_mTOR_Pathway Inhibits Immunosuppressive_TME Immunosuppressive TME & EZH2 Activity This compound->Immunosuppressive_TME Remodels T_Cell_Infiltration ↑ CD4+/CD8+ T-cell Infiltration Immunosuppressive_TME->T_Cell_Infiltration Promotes Checkpoint_Inhibitor Anti-PD-1 (Pembrolizumab) Checkpoint_Inhibitor->T_Cell_Infiltration Enhances Synergistic_Effect Synergistic Anti-tumor Activity T_Cell_Infiltration->Synergistic_Effect CTC_Reduction ↓ CTCs / CTC Clusters Synergistic_Effect->CTC_Reduction

Diagram 2: Synergy with Immunotherapy in TNBC. This compound remodels the immunosuppressive tumor microenvironment (TME) by inhibiting the PI3K/mTOR pathway and modulating EZH2. This enhances T-cell infiltration and synergizes with checkpoint inhibitors to reduce metastasis (CTCs) [2] [3].

Troubleshooting Guide: Common Experimental Challenges

  • Challenge: Lack of Efficacy in In Vivo Models

    • Potential Cause: The tumor model may not have the relevant genetic background (e.g., absence of PI3K pathway mutations).
    • Solution: Genotype your models. Evidence suggests tumors with PI3KCA mutations or PTEN loss may be more sensitive to this compound-containing regimens [4] [1]. Ensure this compound is dosed correctly; the established Maximum Tolerated Dose (MTD) with concurrent radiation is 45 mg/day in humans [4].
  • Challenge: Differentiating PI3K vs. Dual PI3K/mTOR Inhibition

    • Potential Cause: In some cancers, inhibiting PI3K alone is insufficient to block the pathway due to feedback loops or mTOR-driven resistance.
    • Solution: Use a dual inhibitor like this compound. Preclinical data in TNBC confirms that dual targeting of PI3K and mTOR, but not PI3K alone, is required to effectively inhibit cancer cell proliferation and migration [2].

References

Molecular Mechanism & Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The combination of ONC201 and Paxalisib is a promising strategy to overcome treatment resistance in Diffuse Intrinsic Pontine Glioma (DIPG). The mechanism involves a sequential disruption of cancer cell metabolism, where this compound blocks a key adaptive survival pathway activated by ONC201 [1].

The table below summarizes the core targets and effects of each drug:

Drug Primary Molecular Targets Mechanism of Action in DIPG Key Outcome
ONC201 Mitochondrial protease ClpP; Dopamine receptor D2 (DRD2) [1] Potent ClpP agonist that drives proteolysis of electron transport chain (ETC) and tricarboxylic acid (TCA) cycle proteins [1]. Disrupts mitochondrial energy homeostasis, depletes ATP, and induces integrated stress response and apoptosis [1].
This compound PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR [2] [3] Brain-penetrant inhibitor of the PI3K/Akt signaling pathway [1] [2]. Suppresses metabolic adaptation and counteracts resistance to ONC201; inhibits tumor cell proliferation and survival [1].

This therapeutic strategy is the basis for the ongoing phase II clinical trial NCT05009992 [1] [4].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the literature, which you can adapt in your own research.

Measuring Metabolic Adaptation & Drug Sensitivity (Resazurin Proliferation Assay)

This protocol is used to determine the sensitivity of DIPG cells to ONC201 and the effect of this compound on metabolic adaptation [1].

  • Cell Culture: Use patient-derived DIPG neurosphere cultures. Maintain cells in their recommended conditions. For hypoxic conditions, grow cells in 5% O₂ for at least one week prior to assay commencement [1].
  • Cell Seeding: Seed cells in 96-well plates at a density of 2.5 × 10⁴ cells/well. Incubate overnight at 37°C [1].
  • Drug Treatment: Treat cells with a 1:2 serial dilution of ONC201, typically starting from 150 μmol/L. Include this compound in combination arms to test for synergistic effects. A typical treatment duration is 96 hours [1].
  • Viability Measurement: After the incubation period, add resazurin reagent. Read the fluorescence using a plate reader at an excitation of 544 nm and emission of 590 nm [1].
  • Data Analysis: Graph fluorescence values compared to the untreated control. Calculate IC₅₀ values and assess whether the combination with this compound shifts the dose-response curve.
Assessing Apoptosis (Annexin-V FITC Assay)

This flow cytometry-based assay quantifies ONC201-induced apoptosis and how this compound enhances cell death [1].

  • Cell Seeding and Treatment: Seed DIPG cells at a density of 5 × 10⁴ cells per well in a 96-well plate. Treat with ONC201, this compound, or the combination for 96 hours [1].
  • Staining: Follow the manufacturer's instructions for the Annexin-V FITC apoptosis detection kit. Briefly, harvest cells and stain with Annexin-V FITC and propidium iodide (PI) [1].
  • Flow Cytometry and Analysis: Analyze stained cells using a flow cytometer (e.g., FACS Canto II). Use software like FlowJo to process the data and determine the percentages of:
    • Early apoptotic cells: Annexin-V positive / PI negative.
    • Late apoptotic/necrotic cells: Annexin-V positive / PI positive [1].
Confirming Target Engagement and Signaling (Western Blotting)

This protocol confirms the on-target effects of both drugs by analyzing protein expression and phosphorylation [1].

  • Protein Extraction: Lyse drug-treated and control DIPG cells using RIPA buffer. Quantify protein concentration using a standard BCA assay [1].
  • Gel Electrophoresis and Transfer: Load equal amounts of protein for SDS-PAGE and transfer to a membrane.
  • Antibody Probing: Probe membranes with primary antibodies overnight at 4°C. Key targets for investigation include:
    • Phospho-Akt (pAkt): To confirm inhibition of PI3K/Akt signaling by this compound [1] [2].
    • Cleaved Caspase-3: To verify induction of apoptosis by ONC201.
    • Proteins of the ETC/TCA cycle (e.g., those identified in the study): To validate ONC201-mediated ClpP activation and proteolysis [1].
  • Detection: Use an HRP-conjugated secondary antibody and detect bands using enhanced chemiluminescence (ECL). Image and analyze bands using a system like Chemidoc MP with ImageLab software [1].

Troubleshooting FAQs

  • Q1: Our DIPG models show variable sensitivity to ONC201 monotherapy. What could be the reason?

    • A: Genomic features significantly influence the response. DIPGs harboring PIK3CA mutations show increased sensitivity to ONC201, whereas those with TP53 mutations are more resistant [1]. It is critical to perform genomic profiling (e.g., whole-exome or targeted sequencing) on your models to stratify them and interpret drug response data accurately.
  • Q2: We are not observing a strong synergistic effect between ONC201 and this compound. What should we check?

    • A: First, verify that this compound is effectively inhibiting its target. Run a Western blot to confirm a strong reduction in pAkt (Ser473) levels in your treated samples compared to controls [1] [2]. Second, consider the timing of the combination. Since this compound counteracts an adaptive resistance mechanism, pre-treating cells with ONC201 for 24-48 hours before adding this compound might more closely mimic the physiological sequence of stress and adaptation.
  • Q3: How can we model the tumor microenvironment in our in vitro experiments?

    • A: The standard resazurin assay was performed under normoxic conditions. However, to better mimic the in vivo tumor niche, you can adapt the proliferation and colony formation assays to low-oxygen conditions (5% O₂) as described in the protocols [1]. This can reveal different aspects of metabolic adaptation.

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core mechanism and a key experimental workflow.

G ONC201 and this compound Combination Mechanism in DIPG cluster_therapy Therapeutic Intervention cluster_adaptation Cancer Cell Adaptive Response cluster_blockade Therapeutic Blockade colors ONC201 ONC201 ClpP ClpP Agonism ONC201->ClpP ETC_Damage ETC/TCA Cycle Proteolysis ClpP->ETC_Damage Energy_Disruption Severe Energy/ATP Depletion ETC_Damage->Energy_Disruption ROS ROS Production Energy_Disruption->ROS Apoptosis Tumor Cell Apoptosis Energy_Disruption->Apoptosis PI3K_Signaling PI3K/Akt Signaling Activation ROS->PI3K_Signaling Survival Metabolic Adaptation & Survival PI3K_Signaling->Survival This compound This compound PI3K_Inhibition PI3K/Akt Inhibition This compound->PI3K_Inhibition PI3K_Inhibition->Survival Blocks PI3K_Inhibition->Apoptosis

G Key Experimental Workflow for Combination Testing Start Start Experiment Culture Culture Patient-Derived DIPG Neurospheres Start->Culture Genomic_Profile Genomic Profiling (PIK3CA, TP53 status) Culture->Genomic_Profile Seed Seed Cells in Plates (2.5×10⁴ cells/well) Genomic_Profile->Seed Treat Drug Treatment - ONC201 Ser. Dilution - +/- this compound - 96 hours Seed->Treat Assay Perform Endpoint Assay Treat->Assay Sub_A Resazurin Assay (544/590 nm) Assay->Sub_A Sub_B Annexin-V/PI Staining (Flow Cytometry) Assay->Sub_B Sub_C Protein Extraction (Western Blot) Assay->Sub_C Analyze Analyze Data (IC₅₀, % Apoptosis, pAkt levels) Sub_A->Analyze Sub_B->Analyze Sub_C->Analyze End Interpret Results Analyze->End

References

Paxalisib PI3K mutation sensitivity prediction

Author: Smolecule Technical Support Team. Date: February 2026

Biomarkers for Paxalisib Sensitivity

Biomarker / Alteration Cancer Context Association with this compound Sensitivity Key Supporting Evidence
PIK3CA Mutation (e.g., p.E545K) Solid Tumor Brain Metastases (Breast, etc.) [1] [2] [3] Predictive of Sensitivity Robust CNS response when combined with radiotherapy; ctDNA VAF reduction correlated with radiographic response [1] [2].
PI3K Pathway Alterations (PIK3CA, PTEN loss, INPP4B, etc.) [1] Solid Tumor Brain Metastases & Leptomeningeal Disease Predictive of Sensitivity Clinical trial eligibility based on these alterations; combination with radiotherapy showed promising activity [1] [4].
Unmethylated MGMT Promoter Newly Diagnosed Glioblastoma [5] Predictive of Sensitivity Significant overall survival benefit (15.54 vs. 11.89 months) over standard of care in phase 2/3 trial [5].
H3K27M Mutation (e.g., DIPG/DMG) [6] Diffuse Intrinsic Pontine Glioma (DIPG/DMG) Predictive of Sensitivity in Combination Preclinical data shows combination with ONC201 counteracts metabolic resistance; clinical trial ongoing (NCT05009992) [6].
Recurrent Disease Recurrent Glioblastoma [5] [7] Associated with Resistance No overall survival benefit was observed compared to standard of care in the GBM AGILE trial [5] [7].

Experimental Protocols for Sensitivity Assessment

For researchers aiming to validate this compound sensitivity in models, the following core methodologies from recent publications can serve as a guide.

In Vitro Drug Sensitivity and Proliferation Assay

This protocol is used to determine the effect of this compound on cellular growth and proliferation [6].

  • Cell Seeding: Plate cells (e.g., patient-derived neurosphere cultures) at a density of 2.5 × 10⁴ cells/well in a 96-well plate.
  • Incubation: Allow cells to incubate overnight at 37°C under standard cell culture conditions.
  • Drug Treatment: Treat cells with a serial dilution of this compound. For example, a 1:2 serial dilution from a starting concentration of 150 μmol/L for 96 hours.
  • Viability Measurement: Use a resazurin cell proliferation assay. After the incubation period, measure fluorescence (e.g., 544/590 nm excitation/emission) using a plate reader.
  • Data Analysis: Graph fluorescence values compared to an untreated control to generate dose-response curves and calculate IC₅₀ values.
Analysis of Apoptosis via Annexin V Staining

This method quantifies this compound-induced cell death [6].

  • Cell Preparation: Seed cells at a density of 5 × 10⁴ per well in a 96-well plate.
  • Drug Treatment: Incubate cells with this compound at the desired concentrations for 96 hours.
  • Staining: Harvest cells and stain using an Annexin-V FITC apoptosis detection kit according to the manufacturer's instructions. This typically involves staining with both Annexin V-FITC and propidium iodide (PI) to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.
  • Analysis: Analyze stained cells using a flow cytometer (e.g., FACS Canto II). Process the data using flow cytometry analysis software (e.g., FlowJo) to determine the percentage of cells in each stage of cell death.
Monitoring Response via Circulating Tumor DNA (ctDNA)

This clinical protocol assesses PI3K pathway alteration concordance and treatment response dynamically [1].

  • Sample Collection: Collect plasma samples at baseline (pre-treatment) and at serial time points post-treatment (e.g., 3, 6, and 9 months).
  • Sequencing: Perform targeted sequencing of the plasma ctDNA using a validated platform (e.g., MSK-ACCESS).
  • Data Analysis:
    • Eligibility Concordance: Compare the PI3K pathway alterations identified in the baseline ctDNA with those from prior tumor sequencing to confirm patient eligibility.
    • Response Monitoring: Track the variant allele frequency (VAF) of specific mutations (e.g., PIK3CA p.E545K) over time. A significant reduction in VAF is correlated with a positive radiographic response.

This compound Mechanism and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and a generalized workflow for experimental assessment of sensitivity.

cluster_pathway PI3K Pathway & this compound Inhibition cluster_workflow Experimental Sensitivity Assessment RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (PIK3CA/etc.) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted from AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PI3K Inhibits Start 1. Model Selection (Cell Line/Patient-Derived) Biomarker 2. Biomarker Profiling (PIK3CA, PTEN, etc.) Start->Biomarker Treat 3. This compound Treatment (Dose-Response) Biomarker->Treat Assess 4. Endpoint Analysis Treat->Assess Result 5. Sensitivity Determination Assess->Result Viability Viability Assay (Resazurin) Assess->Viability Apoptosis Apoptosis (Annexin V/PI) Assess->Apoptosis Protein Pathway Analysis (Western Blot) Assess->Protein ctDNA ctDNA Dynamics (Sequencing) Assess->ctDNA

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for combination with radiotherapy in clinical studies? The maximum tolerated dose (MTD) for this compound in combination with whole brain radiotherapy (30 Gy in 10 fractions) has been established as 45 mg daily. This dose was determined in a phase I trial (NCT04192981) for patients with PI3K-altered brain or leptomeningeal metastases [2] [3].

Q2: My in vitro model has a PTEN loss-of-function alteration but not a PIK3CA mutation. Will it be sensitive to this compound? PTEN loss is a recognized PI3K pathway alteration that was included in clinical trials for this compound plus radiotherapy, suggesting it is a potential biomarker for sensitivity [1]. However, preclinical evidence from other cancer types suggests that the presence of additional pathway mutations (e.g., in RAS genes) can confer resistance [8]. Empirical validation in your specific model is recommended.

Q3: Besides genetic markers, what other factors can influence this compound response? The disease context is critical. Recent data from the GBM AGILE trial shows that this compound provides a significant survival benefit in newly diagnosed glioblastoma with an unmethylated MGMT promoter, but shows no efficacy in recurrent glioblastoma [5] [7]. This underscores that the treatment line and tumor microenvironment can drastically impact outcomes.

References

Paxalisib TP53 mutation resistance correlation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is there a direct link between TP53 mutations and paxalisib resistance?

    • A: Current evidence does not report a direct correlation. This compound resistance is more commonly associated with upstream factors like overactivated Receptor Tyrosine Kinases (RTKs) or mutations in the PIK3CA gene, which hyperactivate the PI3K/Akt pathway independently of p53 status [1].
  • Q2: How does TP53 mutation status affect a common combination therapy involving this compound?

    • A: In Diffuse Intrinsic Pontine Glioma (DIPG) models, tumors with TP53 mutations show increased resistance to ONC201 [2]. Since ONC201 treatment can activate pro-survival PI3K/Akt signaling as a resistance mechanism, this compound is used in combination to block this adaptive response and overcome resistance [2]. Therefore, the TP53 mutation primarily influences sensitivity to ONC201, while this compound addresses the consequent resistance pathway.
  • Q3: What is the underlying mechanism by which mutant p53 causes therapy resistance?

    • A: Mutant p53 proteins often exhibit "gain-of-function" (GOF) activities that promote cancer cell survival and therapy resistance. These GOF activities can include [3]:
      • Inhibiting the pro-apoptotic functions of its family members, p73 and p63, thereby reducing cell death in response to chemotherapy [3].
      • Driving genomic instability, which can lead to additional mutations and more aggressive disease [3].
      • Aberrantly activating other pro-survival signaling pathways.

Experimental Guide: Assessing TP53 Status & Drug Sensitivity

For researchers investigating the relationship between p53 status and drug response like this compound, here is a detailed experimental workflow.

start Start: Tumor Sample Collection a1 Molecular Analysis (IHC & NGS) start->a1 a2 Cell Line Development a1->a2 i1 IHC for p53 (DO-7 antibody) a1->i1 i2 NGS for TP53 (All exons) a1->i2 a3 In Vitro Drug Screening a2->a3 a4 Resistance Mechanism Analysis a3->a4 s1 Viability Assays (Resazurin, MTT) a3->s1 s2 Apoptosis Assays (Annexin V/PI staining) a3->s2 s3 Colony Formation (Soft Agar Assay) a3->s3 a5 In Vivo Validation a4->a5 m1 Western Blotting for P-Akt, Total Akt, ClpP a4->m1 m2 Metabolic Profiling (ATP, ROS levels) a4->m2 end Data Interpretation a5->end

Detailed Experimental Protocols

1. Molecular Analysis of TP53 Status Determining the TP53 status is crucial for correlating with drug response data.

  • Immunohistochemistry (IHC):
    • Purpose: To detect aberrant p53 protein accumulation, which is a strong predictor of a TP53 mutation [4].
    • Protocol: Use the anti-p53 antibody DO-7 on formalin-fixed, paraffin-embedded (FFPE) tissue sections [4].
    • Interpretation:
      • Wild-type pattern: Variable weak or strong nuclear expression in <75% of tumor cells.
      • Aberrant/Overexpressed pattern: Strong nuclear positivity in ≥80% of tumor cells.
      • Aberrant/Null pattern: Complete absence of nuclear staining (with positive internal control) [4].
  • Next-Generation Sequencing (NGS):
    • Purpose: To definitively identify TP53 mutations [4].
    • Protocol: Isolate DNA from FFPE tissue using kits like Quick-DNA/RNA FFPE Miniprep. Prepare NGS libraries with a custom panel that includes all coding exons of TP53. Sequence on a platform like Illumina NovaSeq 6000 [4].
    • Data Analysis: Use databases like OncoKB or ClinVar to evaluate the damaging effect of detected variants [4].

2. In Vitro Drug Sensitivity Assays These assays test the direct effect of drugs on cell viability and growth.

  • Resazurin Cell Proliferation Assay:
    • Purpose: To measure cellular growth and proliferation after drug treatment [2].
    • Protocol:
      • Seed patient-derived DIPG neurosphere cells at 2.5 × 10⁴ cells/well in a 96-well plate.
      • Incubate overnight and treat with a serial dilution of ONC201 (e.g., from 150 μmol/L) for 96 hours.
      • Add resazurin solution and measure fluorescence (Ex/Em ~544/590 nm) [2].
    • Troubleshooting Tip: Ensure cells are treated as neurospheres without a growth matrix for a more physiologically relevant model [2].
  • Annexin V FITC Apoptosis Assay:
    • Purpose: To quantify drug-induced apoptosis (programmed cell death) [2].
    • Protocol:
      • Seed cells at 5 × 10⁴ per well in a 96-well plate.
      • Treat with ONC201 for 96 hours.
      • Stain cells with Annexin V-FITC and propidium iodide (PI) as per manufacturer's instructions.
      • Analyze using flow cytometry. Annexin V+/PI- cells indicate early apoptosis, while Annexin V+/PI+ indicate late apoptosis/necrosis [2].
  • Colony Formation Assay (Soft Agar):
    • Purpose: To assess long-term clonogenic survival and tumorigenic potential after drug treatment [2].
    • Protocol:
      • Plate 3,000 cells/well in a soft agar growth matrix with the indicated drug doses.
      • Allow colonies to grow for 2 weeks.
      • Stain with MTT to visualize and count proliferative colonies using image analysis software like ImageJ [2].

3. Analyzing Resistance Mechanisms via Western Blotting

  • Purpose: To investigate protein-level changes in signaling pathways in response to treatment.
  • Protocol:
    • Protein Extraction: Lyse cells using RIPA buffer and quantify protein concentration using a BCA assay [2].
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Antibody Incubation: Incubate with primary antibodies overnight (see table below for key targets), followed by HRP-conjugated secondary antibodies.
    • Detection: Use enhanced chemiluminescence (ECL) to visualize protein bands [2].
Key Protein Targets for Western Blotting
Protein Target Biological Significance Rationale in This Context
Phospho-Akt (Ser473) Active, phosphorylated form of Akt Marker for PI3K/Akt pathway activity; expect decreased levels with effective this compound treatment [2] [1].
Total Akt Overall levels of Akt protein Loading control for Phospho-Akt.
ClpP Mitochondrial protease ONC201 is a potent ClpP agonist; monitor its expression as a marker of ONC201 engagement [2].
Mutant p53 Oncogenic gain-of-function protein Confirm expression and stability in TP53-mutated models [3].

This compound & TP53 Mutation: The Resistance Pathway

The following diagram synthesizes the current understanding of how TP53 mutations and the PI3K/Akt pathway interact to influence treatment resistance, particularly in the context of the ONC201 and this compound combination therapy.

TP53_mut TP53 Mutation (Conferring Resistance to ONC201) ONC201_tx ONC201 Treatment TP53_mut->ONC201_tx  Increases metabolic_stress Induces Metabolic Stress & ROS Production ONC201_tx->metabolic_stress PI3K_activation Activates Pro-Survival PI3K/Akt Signaling metabolic_stress->PI3K_activation resistance Therapeutic Resistance PI3K_activation->resistance This compound This compound Intervention (PI3K/Akt Inhibitor) pathway_block Blocks PI3K/Akt Survival Signal This compound->pathway_block pathway_block->PI3K_activation  Inhibits restored_sensitivity Restored Sensitivity Overcomes Resistance pathway_block->restored_sensitivity

Key Takeaways for Researchers

  • Focus on Combination Context: When studying this compound, investigate its role in overcoming resistance to other agents like ONC201 in TP53-mutant models, rather than expecting a direct resistance link.
  • Monitor Adaptive Signaling: The primary value of this compound in TP53-mutant cancers may lie in blocking adaptive survival pathways that tumors activate under therapeutic stress.
  • Correlate Multi-Omics Data: Integrate your TP53 mutation data (from NGS) with protein-level data (from Western Blots) to build a comprehensive mechanism for observed drug responses.

References

Paxalisib reactive oxygen species management

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib Mechanism & ROS Signaling Context

This compound is a brain-penetrant inhibitor of the PI3K/Akt/mTOR pathway, which is implicated in cancer cell metabolism and survival [1] [2]. While the search results do not detail this compound's direct effect on ROS, the pathway it inhibits is known to interact with cellular stress responses. The following diagram illustrates the conceptualized signaling context based on its mechanism and related research.

G ONC201 ONC201 MitochondrialDisruption Mitochondrial Disruption (ETC/TCA Cycle Protein Loss) ONC201->MitochondrialDisruption ROS_Increase ROS Increase MitochondrialDisruption->ROS_Increase PI3K_Akt_Signaling PI3K/Akt Signaling (Adaptive Survival Response) ROS_Increase->PI3K_Akt_Signaling Activates MetabolicAdaptation Metabolic Adaptation & Reduced ONC201 Sensitivity PI3K_Akt_Signaling->MetabolicAdaptation This compound This compound Inhibitor This compound->PI3K_Akt_Signaling Inhibits Apoptosis Promoted Apoptosis This compound->Apoptosis

Figure 1. Conceptualized ROS and Signaling Context

This model is supported by a study investigating ONC201 (a mitochondrial disruptor) in diffuse intrinsic pontine glioma (DIPG). The study found that ONC201-induced mitochondrial disruption and ROS production could activate pro-survival PI3K/Akt signaling as a metabolic adaptation. The addition of this compound counteracted this adaptation, restoring sensitivity to ONC201 [1]. This suggests this compound's potential role in managing a cancer cell's adaptive response to ROS-related stress.

Key Quantitative Data from Clinical Studies

The table below summarizes primary efficacy data from the Phase 2/3 GBM AGILE study, which is central to understanding this compound's clinical performance.

Patient Population This compound Median OS (Months) Control Arm Median OS (Months) Hazard Ratio (HR) & Probability
Newly Diagnosed Unmethylated (Secondary Analysis) 15.54 [3] [4] 11.89 (Concurrent SOC) [3] [4] 3.8-month OS improvement [3]
Newly Diagnosed Unmethylated (Primary Analysis) 14.77 [5] 13.84 (Cumulative Control) [5] HR: 0.89; P(HR<1.00): 0.72 [5]
Recurrent Glioblastoma 8.05 [5] [4] 9.69 (SOC) [4] HR: 1.25; P(HR<1.00): 0.076 [5]

Abbreviations: OS, overall survival; SOC, standard of care.

This compound was well-tolerated in the newly diagnosed unmethylated population with no new safety signals observed [5] [4]. The U.S. FDA has indicated that the OS data could support a standard approval pathway, and a pivotal Phase 3 study is being planned [3].

Experimental Protocols & Workflows

For researchers designing experiments around this compound and ROS, below are generalized protocols for key in vitro assays. Specific details like cell line, dosage, and timing should be optimized for your research model.

G cluster_1 Selectable Assay Modules CellCulture CellCulture DrugTreatment Drug Treatment • Pre-treatment with this compound (e.g., 2-24h) • Co-treatment with ROS inducer (e.g., ONC201) • Include vehicle and inhibitor-only controls CellCulture->DrugTreatment AssayMeasurement Assay Measurement DrugTreatment->AssayMeasurement DataAnalysis DataAnalysis AssayMeasurement->DataAnalysis ROS_Assay ROS Detection (Flow Cytometry) • Load cells with fluorescent dye (e.g., H2DCFDA) • Incubate 30-60 min, protect from light • Wash, resuspend, analyze immediately Western_Blot Pathway Analysis (Western Blotting) • Lyse cells in RIPA buffer + inhibitors • BCA assay for quantification • Probe with p-Akt, total Akt, etc. Viability_Assay Viability/Proliferation (Resazurin/MTS) • Add reagent directly to culture medium • Incubate 1-4 hours at 37°C • Measure fluorescence/absorbance

Figure 2. Generalized In Vitro Assay Workflow
  • Cell Culture & Preparation: Use patient-derived DIPG or glioblastoma neurosphere cultures grown under standard (37°C, 5% CO2) or physiologically relevant (e.g., 5% O2) conditions [1]. Seed cells in 96-well plates (2.5×10^4 cells/well for viability, 5×10^4 for apoptosis) or appropriate culture vessels.
  • Drug Treatment: Treat cells with a serial dilution of this compound. For combination studies, a pre-incubation with this compound for several hours before adding a ROS-inducing agent (like ONC201) is recommended based on the mechanistic model [1].
  • Assay Measurement:
    • ROS Detection: Use flow cytometry with a fluorescent probe like H2DCFDA. Load the dye, incubate, wash cells, and analyze immediately [1].
    • Apoptosis Assay: Use an Annexin-V FITC/propidium iodide (PI) kit per manufacturer instructions. Analyze stained cells using a flow cytometer after treatment [1].
    • Viability/Proliferation: Use resazurin assay. Add reagent to wells, incubate for several hours, and measure fluorescence [1].
    • Colony Formation: For long-term clonogenic survival, plate cells in soft agar with drug treatment. Stain with MTT after ~2 weeks and count colonies [1].
    • Protein Analysis (Western Blot): Extract protein using RIPA buffer, quantify with a BCA assay. Use primary antibodies against targets like p-Akt, and HRP-conjugated secondary antibodies for detection [1].

Frequently Asked Questions & Troubleshooting

Q1: In our models, this compound does not show a significant effect on ROS levels. What could be the reason?

  • A1: This is an expected finding based on the current mechanistic model. This compound's primary role may not be as a direct ROS inducer, but rather as an inhibitor of the pro-survival PI3K/Akt pathway that becomes activated in response to ROS. Check the activation state of the PI3K/Akt pathway (via phospho-Akt Western blot) in your model. A lack of effect might also be due to:
    • Cell-type specific signaling: Your model might not rely heavily on PI3K/Akt for adaptive survival.
    • Experimental timing: The critical window for PI3K/Akt activation might be missed. Sample proteins and RNA at multiple time points after ROS induction.
    • Drug concentration: Verify that your this compound dose effectively inhibits the target pathway in your specific cell line.

Q2: We are considering a combination of this compound with a mitochondrial disruptor like ONC201. What is the preclinical rationale and how should we design the experiment?

  • A2: The rationale is strong, as demonstrated in DIPG models [1]. The sequence of treatment is critical.
    • Mechanism: ONC201 causes mitochondrial disruption and increases ROS. This stress can activate PI3K/Akt signaling as a metabolic adaptation, allowing some cells to survive. This compound blocks this adaptive pathway, leading to synergistic cell death.
    • Experimental Design: It is recommended to pre-treat cells with this compound (e.g., 4-24 hours) prior to adding ONC201. This ensures the PI3K/Akt survival pathway is already inhibited when the cancer cell experiences the mitochondrial stress. Include controls for each drug alone and vehicle.

Q3: What are the critical controls for in vitro experiments with this compound?

  • A3:
    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same concentration as in treated samples.
    • Positive Control for PI3K/Akt Inhibition: A known potent PI3K/Akt inhibitor, if available, to confirm the pathway is inhibitable in your cell model.
    • Positive Control for Apoptosis/ROS: A known inducer (e.g., Staurosporine for apoptosis, H2O2 for ROS) to confirm your assay is working.
    • Baseline Pathway Activity: Untreated cells to show the basal level of PI3K/Akt pathway activation.

Research Context and Further Notes

  • Clinical Status: this compound is investigational. The most mature data is in glioblastoma, but it is also being studied in other cancers, including breast cancer and diffuse midline gliomas, often based on its PI3K pathway inhibition [3] [2].
  • Mitochondria as a Target: The interest in this compound in combinations stems from a broader research focus on targeting mitochondrial metabolism in gliomas, particularly in OXPHOS-dependent subtypes [6].

References

Paxalisib blood-brain barrier variability issues

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib & The Blood-Brain Barrier

This compound (formerly GDC-0084) is an investigational small-molecule inhibitor designed to target the PI3K/AKT/mTOR signaling pathway, which is activated in most glioblastoma cases [1] [2]. Its key differentiating feature is its engineered ability to cross the BBB, a major hurdle in treating brain tumors [3] [1] [4].

The diagram below illustrates the core structure and BBB-penetrating design concept of this compound, which is based on a pyrimidine scaffold.

f This compound This compound Pyrimidine Core Pyrimidine Core This compound->Pyrimidine Core  Features: Hydrophobic Substituents Hydrophobic Substituents Pyrimidine Core->Hydrophobic Substituents enhances Polar Pharmacophore Polar Pharmacophore Pyrimidine Core->Polar Pharmacophore enhances Lipophilicity Lipophilicity Hydrophobic Substituents->Lipophilicity modulates Aqueous Solubility Aqueous Solubility Polar Pharmacophore->Aqueous Solubility modulates Passive Diffusion\nacross BBB Passive Diffusion across BBB Lipophilicity->Passive Diffusion\nacross BBB Favorable Physicochemical\nProperties Favorable Physicochemical Properties Aqueous Solubility->Favorable Physicochemical\nProperties High CNS Exposure High CNS Exposure Passive Diffusion\nacross BBB->High CNS Exposure Favorable Physicochemical\nProperties->High CNS Exposure

Factors Influencing BBB Penetration & Experimental Outcomes

While this compound is designed for brain penetration, its delivery can be influenced by several biological and experimental factors. Understanding these is crucial for troubleshooting variability in your experiments.

The table below outlines key factors and their potential impact.

Factor Description & Impact on Variability Relevant Evidence
Tumor Heterogeneity BBB integrity varies. Contrast-enhancing regions often have a compromised BBB, while infiltrative tumor regions may have an intact barrier, leading to uneven drug distribution [3]. Preclinical data shows this compound achieves high CNS concentrations on average, but distribution within a heterogeneous tumor may not be uniform [1].
Drug Formulation & Dosing The specific salt form, excipients, and dosing schedule (e.g., fasting vs. fed state) can influence solubility, bioavailability, and ultimately, the concentration that reaches the brain. While not specified for this compound, these are well-known sources of variability in pre-clinical and clinical pharmacokinetics for all small molecules.
Animal Model Selection The choice of model (e.g., orthotopic vs. subcutaneous, murine vs. humanized) can significantly impact BBB physiology, tumor vasculature, and drug penetration results. Preclinical efficacy was demonstrated in mouse models, but the absolute drug concentration can vary between models [1].

Key Experimental Protocols & Assessment Methods

To assess and account for BBB penetration in your studies, here are established methodologies cited in the literature.

Assessing Brain Penetration: PK/PD Studies

A standard method is to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models.

  • Protocol Outline:
    • Dosing: Administer this compound to tumor-bearing animal models at a therapeutically relevant dose (e.g., orally).
    • Sample Collection: At predetermined time points, collect plasma and brain/tumor tissue samples.
    • Drug Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of this compound in plasma and brain homogenates.
    • Data Analysis: Calculate key PK parameters and the brain-to-plasma ratio, a standard metric for evaluating CNS penetration [5].
    • PD Correlation: Analyze tumor tissue to measure the inhibition of downstream targets like phospho-S6, confirming target engagement [2].
Strategies to Overcome BBB Variability

If variability or insufficient penetration is a concern, consider these adjunct strategies being explored in the field:

  • Combination with BBB Disruption Techniques: Preclinical studies are investigating the use of Focused Ultrasound (FUS) with microbubbles to temporarily disrupt the BBB, which can significantly enhance the delivery of co-administered therapeutics [3].
  • Convection-Enhanced Delivery (CED): This is an invasive technique involving the direct infusion of drugs into the brain tumor or resection cavity via catheters, bypassing the BBB entirely. It is a surgical option for localized delivery [3].

Key Considerations for Your Research

  • Consult Primary Literature: For the most detailed experimental protocols, I recommend searching for the original research articles on this compound (GDC-0084) published by Genentech and subsequent investigators. These often contain exhaustive methodological sections.
  • Contact the Developer: Kazia Therapeutics, the developer of this compound, may provide technical data or guidance to researchers. Their official website is a resource for scientific information [1].

References

Paxalisib precision and accuracy bioanalytical method

Author: Smolecule Technical Support Team. Date: February 2026

Validated Bioanalytical Methods for Paxalisib

The core of a reliable bioanalytical method is its validation parameters. The table below summarizes the key characteristics of three validated methods for quantifying this compound in mouse biological matrices.

Parameter LC-MS/MS (Mouse Plasma) [1] LC-MS/MS (Dried Blood Spots) [2] HPLC-UV (Mouse Plasma) [3]
Detection Method Tandem Mass Spectrometry Tandem Mass Spectrometry Ultraviolet Detection
Sample Matrix Mouse Plasma Mouse Dried Blood Spots (DBS) Mouse Plasma
Linearity Range 1.39 - 2,287 ng/mL [1] 1.24 - 3,762 ng/mL [2] 111 - 4,989 ng/mL [3]
Internal Standard Filgotinib [1] Dasatinib [2] Filgotinib [3]
Sample Preparation Liquid-Liquid Extraction [1] Liquid-Liquid Extraction from DBS discs [2] Liquid-Liquid Extraction (Ethyl acetate) [3]
Chromatographic Column Atlantis dC18 column [1] Chromolith RP-18 end cap (100 × 4.6 mm) [2] Symmetry C18 (250 × 4.6 mm, 5.0 μm) [3]
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (30:70, v/v) [1] Information not specified in abstract Gradient of 10 mM Ammonium Formate and Acetonitrile [3]
Flow Rate 0.7 mL/min [1] 0.80 mL/min [2] 0.8 mL/min [3]
Run Time 2.5 min [1] 2.50 min [2] 10 min [3]
Retention Time (this compound) 1.21 min [1] ~2.13 min [2] 6.5 min [3]
MS/MS Transitions (m/z) 383.25 → 309.20 [1] 383.2 → 309.1 [2] Not Applicable
Detection Wavelength Not Applicable Not Applicable 280 nm [3]

Experimental Protocols & Troubleshooting

Here are the detailed experimental protocols and common troubleshooting points based on the validated methods.

Detailed Protocol: LC-MS/MS Method for Mouse Plasma [1]

This method is characterized by its high sensitivity and rapid run time.

  • Sample Preparation (Liquid-Liquid Extraction)

    • Spike the internal standard (Filgotinib) into a volume of mouse plasma.
    • Extract this compound and the IS from the plasma using a liquid-liquid extraction technique. The specific organic solvent used is not detailed in the abstract.
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.
    • Reconstitute the dried extract with a suitable volume of the mobile phase or a compatible solvent for injection.
  • Chromatographic Separation

    • Column: Atlantis dC18 column.
    • Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Formate and Acetonitrile (30:70, v/v).
    • Flow Rate: 0.7 mL/min.
    • Column Temperature: Maintained at ambient temperature (unless specified otherwise in the full method).
    • Injection Volume: A portion of the reconstituted sample is injected into the LC system.
    • Under these conditions, this compound elutes at approximately 1.21 minutes, and the total run time is 2.5 minutes.
  • Mass Spectrometric Detection

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound: m/z 383.25 → 309.20
      • Internal Standard (Filgotinib): m/z 426.30 → 291.20

The following diagram illustrates the complete workflow from sample to result:

start Start with Mouse Plasma step1 Spike with Internal Standard (Filgotinib) start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Evaporate and Reconstitute step2->step3 step4 LC Separation Atlantis dC18 Column Isocratic Mobile Phase Flow: 0.7 mL/min step3->step4 step5 MS/MS Detection MRM: 383.25 → 309.20 step4->step5 result Quantification Result step5->result

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My method sensitivity is insufficient for low concentrations. What can I optimize?

  • Consider DBS Method: The Dried Blood Spot (DBS) method has a wider calibration range that starts at a lower concentration (1.24 ng/mL), which may offer superior sensitivity for certain applications [2].
  • Review Extraction Efficiency: Ensure your liquid-liquid extraction protocol is efficient. You may test different organic solvents or adjust the sample pH to improve the recovery of this compound into the organic phase.
  • Check MS Source: For LC-MS/MS, contamination of the ion source can reduce sensitivity. Regular cleaning and optimization of source parameters (like gas flow and temperatures) are crucial.

Q2: What are the key advantages of using LC-MS/MS over HPLC-UV for this compound quantification? The choice of detection method involves a trade-off between sensitivity, speed, and accessibility.

lcmsms LC-MS/MS lcmsms_adv1 Higher Sensitivity (Lower LOD/LOQ) lcmsms->lcmsms_adv1 lcmsms_adv2 Faster Analysis (2.5 min run time) lcmsms->lcmsms_adv2 lcmsms_adv3 Superior Specificity (MRM detection) lcmsms->lcmsms_adv3 hplcuv HPLC-UV hplcuv_adv1 Lower Instrument Cost hplcuv->hplcuv_adv1 hplcuv_adv2 Operational Simplicity hplcuv->hplcuv_adv2 hplcuv_adv3 Longer Run Time (10 min) hplcuv->hplcuv_adv3

Q3: The hematocrit level can affect the quantification in Dried Blood Spot methods. Was this investigated?

  • Yes. The validated LC-MS/MS method for DBS specifically investigated the effect of hematocrit and confirmed that it had no significant impact on the measured concentration of this compound, which is a significant advantage for the robustness of this method [2].

Q4: How was the precision and accuracy of these methods demonstrated?

  • All cited methods were validated according to FDA guidelines [2] [1] [3].
  • For the mouse plasma LC-MS/MS method, the intra-day and inter-day precision (% relative standard deviation) were reported to be in the ranges of 1.42-9.61% and 4.70-9.63%, respectively, which are within acceptable limits [1]. The methods also demonstrated stability of this compound under a variety of storage and handling conditions.

References

Paxalisib tumor microenvironment optimization immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core mechanism by which paxalisib optimizes the TME for immunotherapy? this compound is a brain-penetrant, small-molecule inhibitor that simultaneously targets PI3K and mTOR. This dual inhibition remodels the immunosuppressive TME by reducing the population and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while simultaneously increasing the infiltration and activation of cytotoxic CD8+ and helper CD4+ T cells [1] [2]. This reprogramming creates a more permissive environment for immune checkpoint inhibitors to function.

  • Why is dual PI3K/mTOR inhibition with this compound considered advantageous over PI3K-only inhibition? Preclinical evidence indicates that dual targeting of both PI3K and mTOR is necessary to effectively inhibit cancer cell proliferation and migration, and to remodel the TME. Inhibition of PI3K alone has been shown to be insufficient for achieving these effects [1].

  • In which cancer types has this combination shown promising results? Promising preclinical and early clinical data exists for triple-negative breast cancer (TNBC) and glioblastoma (GBM). Research is ongoing in other solid tumors, particularly those with an intact RB pathway where CDK4/6 inhibitors are also being explored [1] [3].

  • What are the key challenges in translating in vitro synergy to in vivo efficacy? A primary challenge is achieving sufficient drug exposure and free concentration in the target tissue (e.g., the brain). For instance, a study noted that despite in vitro synergy, combining this compound with ribociclib did not significantly improve survival in medulloblastoma-bearing mice, highlighting the difficulty of translation [3]. Thorough pharmacokinetic (PK) studies, including brain tissue binding assays, are crucial [3].

Troubleshooting Common Experimental Issues

Issue Potential Cause Suggested Solution
Lack of synergistic effect *in vitro* Incorrect drug dosing or timing. The immune component is missing (e.g., using only tumor cells). Perform dose-response matrix assays (e.g., BRAID analysis) to find optimal synergy [3]. Co-culture tumor cells with immune cells (e.g., T cells) to model the TME.
Poor efficacy *in vivo* Inadequate blood-brain barrier penetration (for CNS tumors). Insufficient drug exposure or rapid clearance. Off-target toxicity limiting dosing. Verify brain penetration through PK studies [3]. Formulate drugs to improve bioavailability. Conduct MTD (Maximum Tolerated Dose) studies for combination therapies [3].
High variability in TME immune cell analysis Inconsistent tumor processing for flow cytometry. Poorly validated antibody panels for immune cell staining. Use standardized, gentle dissociation protocols for tumors. Implement a rigorously validated antibody panel for identifying T cell subsets (CD4+, CD8+), Tregs (CD4+ FoxP3+), and MDSCs (CD11b+ Gr-1+).

Experimental Data & Protocols

The following table summarizes key quantitative data from recent studies on this compound in the TME.

Metric Experimental Model Result / Value Citation
T cell Infiltration TNBC Preclinical Model Increased CD8+ and CD4+ T cell infiltration and activation in TME [1] [1]
Tumor Growth Inhibition TNBC Preclinical Model Synergistic antitumor activity with pembrolizumab; robust tumor regression and prolonged survival [1] [1]
Circulating Tumor Cells (CTCs) Metastatic TNBC Patient (Phase 1b) >50% reduction in total CTCs and CTC clusters after one treatment cycle [4] [4]
Lack of Survival Benefit Medulloblastoma Preclinical Model Combination of this compound and ribociclib did not improve survival compared to ribociclib alone [3] [3]
Key Experimental Protocol: Evaluating Efficacy in a TNBC Preclinical Model

This protocol is based on the studies that demonstrated this compound's synergy with anti-PD-1 therapy [1].

  • Animal Model: Use an immunocompetent mouse model bearing a murine TNBC cell line, or a humanized mouse model engrafted with a human TNBC cell line.
  • Treatment Groups: Randomize mice into the following groups (n≥5):
    • Group 1: Vehicle control
    • Group 2: this compound alone (e.g., 15-30 mg/kg, orally, daily)
    • Group 3: anti-PD-1 antibody (e.g., 5-10 mg/kg, intraperitoneally, twice weekly)
    • Group 4: this compound + anti-PD-1 combination
  • Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal survival as a primary endpoint.
  • Endpoint Analysis:
    • Tumor & Survival: Plot tumor growth curves and perform a log-rank test for survival analysis.
    • TME Immune Profiling: At endpoint, harvest tumors. Digest them into single-cell suspensions and analyze immune cell populations by flow cytometry using markers for T cells (CD3, CD4, CD8), Tregs (FoxP3), and MDSCs (CD11b, Gr-1).
    • Pathway Analysis: Snap-freeze tumor tissue for RNA or protein extraction to confirm pathway inhibition (e.g., reduced phospho-S6 via western blot).

Signaling Pathways and Workflows

The diagrams below illustrate the core mechanisms and experimental workflows.

G cluster_1 This compound Mechanism of Action cluster_2 TME Remodeling for Immunotherapy PI3K PI3K Activation mTOR mTOR Activation PI3K->mTOR Tumor_Growth Tumor Growth, Proliferation, Survival mTOR->Tumor_Growth Immune_Suppression Immunosuppressive TME (Tregs, MDSCs) mTOR->Immune_Suppression This compound This compound This compound->PI3K Dual Inhibits This compound->mTOR Dual Inhibits Barrier Immunosuppressive Barrier This compound->Barrier Disrupts ICI Immune Checkpoint Inhibitor (e.g., Anti-PD-1) T_Cell T-cell Activation & Tumor Cell Killing ICI->T_Cell ICI->Barrier Blocked by Barrier_Removed Immunosuppressive Barrier Reduced

Diagram 1: this compound's dual inhibition of PI3K/mTOR directly counters tumor growth and disrupts the immunosuppressive TME, thereby enhancing the efficacy of immunotherapy.

G Start In Vitro Synergy Screen A1 Anchor Drug (e.g., IC20 of Ribociclib) Start->A1 A2 87 Oncology Drugs (Dose-Response) A1->A2 A3 Cell Viability Assay (7 days) A2->A3 A4 Identify Synergistic Partners (e.g., BETi, PI3K/mTORi) A3->A4 B1 Validate Synergy (Dose-Response Matrix & BRAID Analysis) A4->B1 B2 In Vivo PK/MTD Studies B1->B2 B3 Preclinical Efficacy Trial B2->B3 B4 Endpoint Analysis: Survival, Flow Cytometry, RNA-seq B3->B4

Diagram 2: A high-throughput drug screening workflow can identify synergistic partners for this compound, followed by rigorous in vivo validation [3].

References

Paxalisib dosing schedule optimization combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib Dosing in Combination Therapies

Cancer Type Combination Therapy This compound Dosing Schedule Trial Phase / Context
Diffuse Midline Glioma (DMG) [1] [2] ONC201 Specific dose not stated; administered as an oral pill. [2] Phase II/III (NCT05009992) [1] [2]
Triple-Negative Breast Cancer (TNBC) [3] [4] Pembrolizumab + Chemotherapy 15 mg or 30 mg, once daily in 21-day cycles. [3] Phase Ib (ACTRN12624001340527) [3]
Primary CNS Lymphoma (PCNSL) [5] Monotherapy Initial: 60 mg daily. Optimized: 15 mg twice daily or 30 mg once daily. [5] Phase II (NCT04906096); dose reduced for tolerability [5]
Glioblastoma [6] Monotherapy (vs. Standard of Care) 60 mg, taken once daily. [6] Phase II/III (GBM AGILE, NCT03970447) [6]

Key Experimental Protocols & Rationale

Understanding the scientific rationale behind these combinations is crucial for troubleshooting experimental outcomes.

  • ONC201 + this compound for DMG/DIPG: The combination rationale is based on overcoming metabolic adaptation. ONC201 disrupts mitochondrial function and triggers an integrated stress response. Research indicates that in response to this stress, cancer cells can activate the PI3K/Akt signaling pathway as a survival mechanism. The addition of this compound, a brain-penetrant PI3K/Akt inhibitor, blocks this escape route, creating a synergistic anti-tumor effect. [1] The clinical trial involves taking both drugs orally, with this compound administered continuously during the combination phase. [2]

  • This compound + Immunotherapy/Chemotherapy for TNBC: The combination with pembrolizumab (an anti-PD-1 immunotherapy) and chemotherapy is designed to target multiple resistance pathways simultaneously. This compound inhibits the PI3K/mTOR pathway, which is frequently dysregulated in TNBC and drives proliferation and immune evasion. Pred clinical data suggests this compound can reverse immunosuppression in the tumor microenvironment and disrupt the formation of circulating tumor cell (CTC) clusters, which are key to metastatic spread. This enhances the efficacy of the checkpoint inhibitor. [4] The dosing in the phase Ib trial tests two dose levels (15 mg and 30 mg daily) to find the optimal balance between efficacy and safety. [3]

Troubleshooting and Dose Optimization

Dose optimization is a critical part of clinical development, as seen with this compound.

  • Managing Toxicity: In the Phase II trial for Primary CNS Lymphoma, the initial 60 mg daily dose led to treatment-related adverse events requiring dose reductions and early study termination for some patients. The protocol was successfully optimized by reducing the dose to 15 mg twice daily or 30 mg once daily to improve tolerability and the durability of clinical benefit. [5] This highlights the importance of monitoring for toxicities like hyperglycemia, oral mucositis, and skin rash, which are commonly associated with this compound. [6] [7]

  • Biomarker-Driven Efficacy: The efficacy of this compound can be influenced by the tumor's genetic makeup. For instance, in glioblastoma, a clinically meaningful overall survival benefit was observed specifically in patients with newly diagnosed unmethylated MGMT promoter status. [6] Furthermore, preclinical models of DIPG suggest that tumors with PIK3CA mutations may be more sensitive to ONC201, making the addition of this compound more rational. [1] Incorporating genetic biomarker analysis into your experimental design can help explain variable responses.

This compound Mechanism and Pathway Context

The following diagram illustrates the core mechanism of action of this compound and its role in the ONC201 combination therapy for DMG, which is central to understanding its therapeutic effect.

G ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP MitoStress Mitochondrial Stress DRD2->MitoStress ETC_TCA Disrupted ETC & TCA Cycle ClpP->ETC_TCA MitoStress->ETC_TCA ROS ↑ Reactive Oxygen Species ETC_TCA->ROS MetabolicAdaptation Metabolic Adaptation (Via PI3K/Akt Pathway) ROS->MetabolicAdaptation Promotes Apoptosis Induced Tumor Cell Apoptosis ROS->Apoptosis MetabolicAdaptation->Apoptosis Confers Resistance This compound This compound PI3K_Inhibit PI3K/Akt Inhibition This compound->PI3K_Inhibit PI3K_Inhibit->MetabolicAdaptation Blocks

References

Paxalisib biomarker identification treatment response

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib: Biomarkers & Treatment Response Guide

The following tables summarize the key quantitative data on treatment response and the associated biomarkers across different cancer types.

Table 1: Treatment Response Data for this compound

Cancer Type Study Phase / Type Key Efficacy Findings Biomarkers / Patient Population Reference
Newly Diagnosed Glioblastoma Phase 2/3 (GBM AGILE) Median OS: 15.54 months (vs. 11.89 months with SOC) [1] Unmethylated MGMT promoter status [1]
Recurrent Glioblastoma Phase 2/3 (GBM AGILE) Median OS: 8.05 months (vs. 9.69 months with SOC); no efficacy benefit shown [1] Not specified
Metastatic TNBC Phase 1b (First Patient) >50% reduction in total CTC count and CTC clusters after one 21-day cycle [2] [3] Reduction in CTCs and CTC clusters with mesenchymal phenotype [2]
Metastatic TNBC Single-Patient Expanded Access 86% reduction in overall tumor burden after 3 weeks of therapy [4] [5] Patient with metastatic TNBC (bone, lungs); similar to Phase 1b trial cohort [4] [5]

Table 2: Key Biomarkers for this compound Response

Biomarker Biological Role Association with this compound Response Cancer Type(s) Reference
Unmethylated MGMT DNA repair protein; promoter methylation predicts response to temozolomide. Predictive of OS benefit in newly diagnosed patients. Glioblastoma [1]
PI3K/mTOR Pathway Activation Frequently upregulated pathway linked to proliferation, migration, and therapy resistance. Primary drug target; this compound is a brain-penetrant dual PI3K/mTOR inhibitor. Glioblastoma, TNBC, other solid tumors [2] [6] [1]
CTC Clusters & Mesenchymal Phenotype Circulating Tumor Cell (CTC) clusters are highly efficient metastatic precursors; mesenchymal phenotype associated with aggressiveness. Rapid reduction in cluster count and mesenchymal shift in remaining CTCs. Metastatic TNBC [2] [3]
PTEN Loss / PI3K Mutations Common genetic alterations that lead to constitutive activation of the PI3K pathway. Rationale for this compound therapy; preclinical efficacy in models with pathway activation. Glioblastoma, other gliomas [6]

Experimental Protocols for Key Biomarkers

For researchers aiming to validate or explore these biomarkers, here are detailed methodologies based on the cited studies.

Protocol 1: Circulating Tumor Cell (CTC) Analysis in Metastatic TNBC

This protocol is based on the Phase 1b trial evaluating this compound in combination with pembrolizumab and chemotherapy [2] [3].

  • 1. Patient Population: Patients with recurrent, unresectable, or metastatic TNBC.
  • 2. Blood Sample Collection: Collect peripheral blood samples at baseline and serially during treatment (e.g., Day 1 of each 21-day cycle). Use blood collection tubes designed to preserve viable cells.
  • 3. CTC Enrichment and Enumeration:
    • Isolate and enumerate CTCs from whole blood using an FDA-cleared, semi-automated system like the CellSearch platform or equivalent immuno-magnetic enrichment technology.
    • The standard definition for CTCs is nucleated cells that are positive for epithelial cell adhesion molecule (EpCAM) and cytokeratins (CK 8, 18, 19) but negative for the leukocyte common antigen CD45.
  • 4. CTC Cluster Identification: During the enumeration process, identify and count clusters, defined as groups of two or more adherent CTCs.
  • 5. Phenotypic Characterization (Mesenchymal Shift):
    • Use immunofluorescence staining to characterize the phenotype of the isolated CTCs.
    • Assess the expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and epithelial markers (e.g., E-cadherin).
    • A reduction in the ratio of mesenchymal-to-epithelial markers in CTCs over time indicates a phenotypic shift, as observed in the Phase 1b data [2].
  • 6. Data Analysis: Correlate the kinetics of total CTCs, CTC clusters, and phenotypic shifts with clinical outcomes such as radiographic tumor response and progression-free survival.
Protocol 2: MGMT Promoter Methylation Analysis in Glioblastoma

This is a standard biomarker test for glioblastoma patients, crucial for stratifying patients in trials like GBM AGILE [1].

  • 1. Tumor Tissue: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue from the initial diagnostic biopsy or resection.
  • 2. DNA Extraction: Isolve genomic DNA from the FFPE tissue section, ensuring tumor content is sufficient (e.g., >20%).
  • 3. Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosine residues remain unchanged.
  • 4. Methylation-Specific PCR (MSP):
    • Design two sets of PCR primers: one set that recognizes the methylated (bisulfite-converted) sequence of the MGMT promoter, and another that recognizes the unmethylated sequence.
    • Amplify the converted DNA with both primer sets.
    • Analyze the PCR products by gel electrophoresis. The presence of a PCR product with the methylated-specific primers indicates a methylated MGMT promoter status.
  • 5. Alternative Method: Quantitative Methylation-Specific PCR (qMSP): This method provides a continuous value for the degree of methylation and is more sensitive. It uses fluorescent probes to quantify the amplification in real-time.
  • 6. Data Interpretation: Patients are classified as having MGMT promoter methylation or an unmethylated promoter. The this compound OS benefit was specifically observed in the unmethylated group [1].

The diagram below illustrates the core mechanism of action of this compound and its interaction with key biomarkers.

G PIK3CA_Mutation PIK3CA Mutation/ Amplification PI3K PI3K PIK3CA_Mutation->PI3K Activates PTEN_Loss PTEN Loss PTEN_Loss->PI3K Deregulates Upstream_Signals Upstream RTK Signals Upstream_Signals->PI3K Activates mTOR mTOR PI3K->mTOR Activates Pathway Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Metastasis Metastasis & Therapy Resistance mTOR->Metastasis CTC_Clusters CTC Clusters & Mesenchymal Phenotype mTOR->CTC_Clusters This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTOR Inhibits

Troubleshooting Common Experimental Challenges

Here are solutions to potential issues researchers may face when working with these biomarkers.

  • Challenge 1: Inconsistent CTC Yields or Viability

    • Potential Cause: Improper blood sample handling or delays in processing.
    • Solution: Standardize the time between blood draw and processing. Use validated preservative blood collection tubes and ensure all samples are processed using the exact same protocol to minimize technical variability.
  • Challenge 2: Discrepancy Between MGMT Status from Archival vs. Relapsed Tumor

    • Potential Cause: Tumor evolution and treatment pressure can alter the molecular profile at relapse [6].
    • Solution: For clinical trials at relapse, such as the LUMOS-2 study for glioma, use contemporaneous tumor tissue (from a re-resection at recurrence) for molecular profiling to get an accurate representation of the current tumor biology [6].
  • Challenge 3: Interpreting "Mesenchymal Shift" in CTCs

    • Potential Cause: The transition between epithelial and mesenchymal states is a spectrum, not a binary switch.
    • Solution: Use a multi-marker panel (e.g., EpCAM, Cytokeratins, Vimentin, N-cadherin) and define quantitative thresholds or ratios (e.g., Vimentin/E-cadherin signal intensity) to objectively measure the phenotypic shift over time.

References

Paxalisib circulating tumor cell cluster disruption

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib Technical Profile

This compound is an investigational, brain-penetrant inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway [1]. This pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer [1].

  • Drug Target(s): mTOR, PIK3CA, PIK3CB, PIK3CD, PIK3CG [1]
  • Mechanism: By inhibiting the PI3K signaling pathway, this compound can inhibit cell growth and survival in susceptible tumor cell populations [1].
  • Key Differentiator: Its design allows it to effectively cross the blood-brain barrier, making it particularly relevant for cancers involving the central nervous system [2].

Quantitative Data on CTC Cluster Disruption

Recent ex vivo and clinical case studies have quantified the effect of this compound on CTCs. The table below summarizes key findings.

Study Type Cancer Type Intervention Key Results on CTCs

| Ex Vivo Study [3] | Stage IV HER2-positive Metastatic Breast Cancer | this compound monotherapy | - Statistically significant reduction in single CTCs.

  • Complete disruption (100%) of CTC clusters containing ≥3 cells. | | Expanded-Access Case [4] [5] | Metastatic Triple-Negative Breast Cancer (TNBC) | this compound + pembrolizumab + chemotherapy | - 86% reduction in overall tumor burden observed on imaging after 3 weeks.
  • Aligned with ex vivo data on CTC cluster disruption. |

Experimental Protocol: Ex Vivo CTC Analysis

The following workflow is based on the collaborative research program led by Professor Sudha Rao at QIMR Berghofer, which investigated this compound in HER2-positive metastatic breast cancer [3].

cluster_1 Sample Collection & Preparation cluster_2 Ex Vivo Drug Treatment cluster_3 Analysis & Evaluation step1 Collect blood samples from Stage IV HER2+ mBC patients step2 Process samples for liquid biopsy profiling step1->step2 step3 Treat samples with This compound monotherapy step2->step3 step4 Profile CTCs and CTC clusters (≥3 cells) step3->step4 step5 Perform Immunofluorescence analysis step4->step5 step6 Quantify reduction in single CTCs and cluster disruption step5->step6

Key Methodological Details:

  • Sample Processing: Blood samples from patients with Stage IV HER2-positive metastatic breast cancer were profiled using liquid biopsy techniques [3].
  • Treatment Condition: Samples were treated with this compound as a monotherapy [3].
  • Primary Metrics: The analysis focused on quantifying two key parameters:
    • The number of single Circulating Tumor Cells (CTCs).
    • The presence and integrity of CTC clusters (defined as groups of three or more cells).
  • Analysis Technique: Immunofluorescence analyses were used to confirm the physical disruption of the CTC clusters [3].

FAQ & Troubleshooting Guide

  • Q1: What is the biological significance of disrupting CTC clusters? CTC clusters are significantly more potent in initiating metastases than single CTCs. Disrupting them can reduce the metastatic potential of cancer cells. The ex vivo data suggests this compound directly targets this mechanism of aggression [3].

  • Q2: Are the effects on CTCs limited to a specific breast cancer subtype? While the most detailed ex vivo data is in HER2-positive breast cancer [3], the effect is not necessarily subtype-limited. Positive results have also been observed in ongoing clinical investigations in Triple-Negative Breast Cancer (TNBC), indicating this compound's potential utility across multiple breast cancer subtypes with activated PI3K pathways [3] [4].

  • Q3: How can I model combination therapies with this compound in preclinical studies? A relevant approach comes from glioblastoma research. The diagram below illustrates a synergistic combination strategy targeting two key signaling pathways simultaneously, which you can adapt for breast cancer models [6].

cluster_pathways Synergistic Pathway Inhibition combo Combination Therapy AZD-9291 + this compound (GDC-0084) path1 EGFR/MEK/ERK Pathway Blocked by AZD-9291 combo->path1 path2 PI3K/AKT/mTOR Pathway Blocked by this compound combo->path2 effect Enhanced Antitumor Effect: - Synergistic inhibition of proliferation & clonogenic survival - Induced cell cycle arrest - Prolonged survival in vivo path1->effect path2->effect

Key Experimental Findings for This Combination [6]:

  • Synergy: The combination showed synergistic effects in inhibiting GBM cell proliferation and clonogenic survival.

  • Mechanism: It simultaneously blocked both the EGFR/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to significant antitumor activity in vitro and in vivo.

  • Model Validation: The combination significantly inhibited the growth of tumor xenografts and prolonged the survival of tumor-bearing mice.

  • Q4: Our lab is new to CTC cluster analysis. What are common pitfalls?

    • Sample Integrity: Ensure rapid processing of blood samples to preserve CTC viability and cluster integrity.
    • Cluster Definition: Consistently apply a standardized definition for a cluster (e.g., ≥3 adherent nuclei). Immunofluorescence is crucial for confirming this.
    • Data Normalization: Account for baseline variations in CTC counts between different patient samples when calculating percentage reduction.

References

Paxalisib EZH2 epigenetic modulation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Paxalisib's epigenetic effect on EZH2 is not through direct inhibition but by blocking the signaling pathways that control its activity.

  • Upstream Action on EZH2: Research indicates that the PI3K-mTOR pathway acts upstream of EZH2 [1]. Dual inhibition with this compound impacts both the classic repressive axis (p85β–EZH2–H3K27me3) and the active, non-catalytic axis (EZH2–NF-κB) of EZH2 function [1]. This dual disruption is thought to be crucial for reducing metastasis and overcoming immunotherapy resistance [1] [2].
  • Functional Consequences in Cancer Cells: This upstream modulation leads to several critical changes in tumor biology:
    • Phenotype Switch: Promotes a mesenchymal-to-epithelial transition (MET), making cancer cells less invasive and migratory [1] [3].
    • Reduced Stemness: Inhibits signatures of metastasis-initiating cells and cancer stem cells (e.g., ALDH1, SNAIL) [1].
    • Enhanced Immune Visibility: Alters the tumor immune microenvironment by reducing exhausted T cells and regulatory T cells, potentially making tumors more susceptible to immunotherapy [1] [2].

The following diagram illustrates the proposed signaling pathway and the role of this compound.

G cluster_top Upstream Signaling cluster_bottom EZH2 Functional Axes PI3K_mTOR_Pathway PI3K-mTOR Pathway Activation EZH2 EZH2 PI3K_mTOR_Pathway->EZH2 Activates Catalytic_Axis Catalytic Axis p85β–EZH2–H3K27me3 (Gene Repression) EZH2->Catalytic_Axis NonCatalytic_Axis Non-Catalytic Axis EZH2–NF-κB (Gene Activation) EZH2->NonCatalytic_Axis Prometastatic_Outcomes Prometastatic Phenotypes • Invasion • Immune Evasion • Stemness Catalytic_Axis->Prometastatic_Outcomes NonCatalytic_Axis->Prometastatic_Outcomes This compound This compound This compound->PI3K_mTOR_Pathway Dual Inhibits This compound->EZH2 Indirectly Depletes

Experimental Evidence & Data

Recent studies provide quantitative data supporting this mechanism.

  • Preclinical Evidence: A 2025 study in Molecular Cancer Therapeutics demonstrated that dual PI3K-mTOR inhibition with this compound suppressed cancer cell migration and invasion in vitro. It reduced expression of proteins associated with metastasis-initiating cells (e.g., p65, FOXQ1) and a cancer drug resistance signature (e.g., ABCB5, SNAIL, ALDH1) [1].
  • Early Clinical Correlation: A Phase 1b trial in metastatic Triple-Negative Breast Cancer (TNBC) reported that a combination of this compound, pembrolizumab (immunotherapy), and chemotherapy led to a >50% reduction in circulating tumor cells (CTCs) and CTC clusters after just one 21-day treatment cycle. The remaining CTCs showed a reduced mesenchymal phenotype, indicating a shift towards a less aggressive state [3]. This aligns with the preclinical findings that this compound promotes a mesenchymal-to-epithelial transition [1].

The table below summarizes key experimental findings.

Experiment Type Model/Context Key Findings Related to EZH2 & Phenotype

| In Vitro & In Vivo Preclinical [1] | Triple-Negative Breast Cancer (TNBC) | - Inhibited cancer cell proliferation & migration.

  • Promoted mesenchymal-to-epithelial transition.
  • Inhibited metastasis-initiating cell signatures (p65, FOXQ1, NRF2).
  • Reduced cancer stem cell markers (ABCB5, SNAIL, ALDH1).
  • Impacted both catalytic (H3K27me3) and active (NF-κB) EZH2 axes. | | Phase 1b Clinical Trial [3] | Metastatic TNBC (Patient Data) | - >50% reduction in total Circulating Tumor Cells (CTCs).
  • Reduced CTC clusters (highly metastatic).
  • Shift in remaining CTCs from mesenchymal to a less aggressive phenotype. |

FAQs for Researchers

Here are answers to anticipated technical questions.

Q1: Does this compound directly inhibit EZH2's methyltransferase activity? A: No. Current evidence suggests an indirect, upstream mechanism. This compound targets the PI3K and mTOR kinases, which are upstream regulators of EZH2 function. Inhibition of this pathway depletes the action of EZH2, affecting its downstream transcriptional programs [1] [2].

Q2: What is the significance of this compound's effect on both catalytic and non-catalytic EZH2 functions? A: EZH2 can promote tumor progression through both its classic gene-repressive function (H3K27me3) and its non-catalytic, gene-activating role (e.g., via NF-κB) [1] [4]. By disrupting both axes, this compound may achieve a more comprehensive suppression of the pro-tumorigenic gene networks controlled by EZH2, which is crucial for overcoming metastasis and therapy resistance [1].

Q3: What are the recommended assays to validate this compound's effect on EZH2 in my experiments? A: A combination of techniques is recommended:

  • Western Blot / IHC: Assess levels of phosphorylated proteins in the PI3K-mTOR pathway (e.g., p-AKT, p-S6) to confirm target engagement. Measure EZH2 protein levels and the H3K27me3 mark.
  • Immunofluorescence: Can be used to visualize changes in H3K27me3 and other markers in cells or tissue sections [5].
  • qRT-PCR: Evaluate expression of downstream genes regulated by the EZH2-NF-κB axis or EMT markers (e.g., SNAIL, CDH1) to confirm functional impact [5].
  • Functional Assays: Perform migration (wound healing, Transwell) and invasion (Matrigel) assays to correlate epigenetic changes with phenotypic outcomes [1].

References

Paxalisib vs. Other PI3K Inhibitors: Key Differentiators

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib's primary differentiator lies in its ability to effectively cross the blood-brain barrier (BBB), a major challenge in neuro-oncology [1] [2]. While other PI3K inhibitors are validated in cancers like lymphoma and breast cancer, they are often ineffective for central nervous system (CNS) malignancies due to poor brain penetration [1]. This compound was specifically invented and developed to overcome this limitation.

The table below consolidates key preclinical and clinical data that substantiates its brain-penetrant properties and therapeutic application.

Inhibitor Name Primary Target Key Evidence of Brain Penetration Relevant Clinical Context (in CNS)

| This compound | PI3K/mTOR (dual inhibitor) | - Mouse Kp,uu: 0.31 (indicating efficient brain penetration) [3].

  • Human PK/PBPK Modeling: Supports brain exposure [3]. | Glioblastoma (Phase III), Primary CNS Lymphoma (Phase II), DIPG/DMG (Pediatric trials) [1] [2]. | | Seletalisib | PI3Kδ | - In Vitro Data: Identified as a significant P-glycoprotein (P-gp) substrate, leading to active efflux from the brain [4]. | No significant development for primary brain tumors, likely due to efflux at the BBB. | | GDC-0084 | PI3K/mTOR | - Preclinical Evidence: "Established evidence of brain tumor penetration" [5]. | Pediatric DMG/DIPG (Phase I) [5]. | | Other PI3K inhibitors (e.g., FDA-approved for lymphoma) | Various PI3K isoforms | - General Assumption: "Assumed ineffective for PCNSL since they cannot cross the blood-brain barrier" [1]. | Not used for primary CNS cancers due to lack of brain penetration. |

Experimental Data & Methodologies for Brain Disposition

Here are the methodologies behind key experiments that characterize the brain penetration of these inhibitors.

This compound Preclinical Characterization [3]
  • Objective: To characterize the absorption, disposition, and brain penetration of this compound and predict its human pharmacokinetics (PK) and efficacy.
  • Key Experimental Methods & Findings:
    • Plasma Protein Binding: Measured using equilibrium dialysis or ultracentrifugation across species. Result: Low binding (fraction unbound, fu: 0.25-0.43), ensuring a higher proportion of free drug available to cross the BBB.
    • Brain Penetration (Kp,uu): Quantified using brain-to-plasma concentration ratios corrected for unbound fraction in mouse models. Result: Unbound partition coefficient (Kp,uu) of 0.31, indicating effective penetration into the brain.
    • Human PK Prediction: Used Physiologically Based Pharmacokinetic (PBPK) modeling, integrating preclinical data to simulate human PK profiles and predict an efficacious dose (56 mg once daily).
Seletalisib as a P-gp Substrate [4]
  • Objective: To evaluate the role of P-glycoprotein (P-gp) in the brain disposition of seletalisib and its potential for drug-drug interactions.
  • Key Experimental Methods & Findings:
    • In Vitro Transport Assays: Conducted using multidrug resistance-1 (MDR1)-transfected Madin-Darby Canine Kidney (MDCKII) cell monolayers. Result: Seletalisib showed polarized transport with a high net efflux ratio (ER) of 12.0, which was inhibited (>98%) by the P-gp inhibitor PSC833. This identifies it as a strong P-gp substrate.
    • In Vivo Rat Studies: Compared brain concentrations in P-gp deficient (knockout) rats versus wild-type rats after oral dosing. Result: Brain exposure was significantly limited by P-gp-mediated efflux, demonstrating a major barrier to its CNS delivery.

PI3K/mTOR Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by this compound and where other inhibitors, like MEK inhibitors in combination, act.

G Growth Factor Receptors Growth Factor Receptors PI3K (p110/p85) PI3K (p110/p85) PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylates (Inhibits) Akt Akt PIP3->Akt mTOR Complex 1 (mTORC1) mTOR Complex 1 (mTORC1) Akt->mTOR Complex 1 (mTORC1) mTORC1 mTORC1 Cell Growth, Survival & Proliferation Cell Growth, Survival & Proliferation mTORC1->Cell Growth, Survival & Proliferation This compound This compound This compound->PI3K (p110/p85) Inhibits This compound->mTOR Complex 1 (mTORC1) Inhibits MEK Inhibitor (e.g., Mirdametinib) MEK Inhibitor (e.g., Mirdametinib) MEK MEK MEK Inhibitor (e.g., Mirdametinib)->MEK Inhibits ERK ERK MEK->ERK ERK->Cell Growth, Survival & Proliferation RTK RTK RTK->PI3K (p110/p85) Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates RAF->MEK Activates PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

Research Implications & Combination Strategies

The distinct brain-penetrant profile of this compound has direct implications for research and clinical development:

  • Overcoming Compensatory Resistance: Research in atypical teratoid/rhabdoid tumors (AT/RT) shows that this compound's inhibition of the PI3K/mTOR pathway can lead to reflexive activation of the MAPK pathway. This provides a strong rationale for combining this compound with a brain-penetrant MEK inhibitor (like mirdametinib), which has demonstrated synergistic activity in preclinical models [6].
  • Expanding Utility to Brain Metastases: Preclinical data presented in 2024 suggests this compound can synergize with immunotherapy (e.g., pembrolizumab) in immunotherapy-resistant triple-negative breast cancer models, opening avenues for its use in treating or preventing brain metastases [7].

How to Deepen Your Comparative Analysis

To build a more comprehensive guide, you could:

  • Consult Clinical Trial Registries: Websites like ClinicalTrials.gov are invaluable for finding the latest trial data and pharmacokinetic results for this compound and other emerging brain-penetrant PI3K inhibitors (e.g., STX-478, inavolisib).
  • Review Conference Proceedings: Abstracts from major oncology conferences (AACR, ASCO, SNO) often contain the most recent preclinical and early clinical data on drug penetration and efficacy.
  • Scrutinize Full Publications: Rely on peer-reviewed manuscripts for detailed methodology and rigorous quantitative data, which provide the strongest foundation for an objective comparison.

References

Paxalisib combination versus monotherapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib Efficacy: Combination vs. Monotherapy

Cancer Type / Model Combination Therapy Key Efficacy Findings & Comparison to Monotherapy Trial Phase / Context
Newly Diagnosed Glioblastoma (unmethylated MGMT) [1] Monotherapy Median OS: 15.54 months (vs. 11.89 months for standard of care); 3.8-month OS improvement. Phase 2/3 (GBM AGILE)
Recurrent Glioblastoma [1] Monotherapy Median OS: 8.05 months (vs. 9.69 months for standard of care); no efficacy benefit shown. Phase 2/3 (GBM AGILE)
Diffuse Intrinsic Pontine Glioma (DIPG) [2] ONC201 Overcomes metabolic resistance to ONC201 monotherapy; powerful preclinical rationale for combination [2]. Preclinical / Phase II (NCT05009992)
Metastatic Triple-Negative Breast Cancer (TNBC) [3] Pembrolizumab + Chemotherapy >50% reduction in circulating tumor cells (CTCs) and disruption of CTC clusters after one treatment cycle [3]. Phase 1b (Interim)
HER2-Positive Breast Cancer [4] Monotherapy (ex vivo) Complete (100%) disruption of circulating tumor cell (CTC) clusters in patient blood samples [4]. Ex vivo study
Brain Metastases (PIK3CA-mutated) [5] Radiotherapy 100% Overall Response Rate (ORR) (all evaluable patients showed complete or partial response); typical radiotherapy ORR is 20-45% [5]. Phase 1 (Interim)
Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6] Abemaciclib Preclinical synergy: slowed tumor growth and significantly extended survival in mouse models; monotherapy led to recurrence [6]. Preclinical

Detailed Experimental Protocols

For your experimental design work, here are the methodologies from key studies:

  • ONC201 & this compound in DIPG (Preclinical) [2]:

    • Cellular Assays: Used patient-derived DIPG neurosphere cultures. Sensitivity to ONC201 was determined via resazurin cell proliferation assay after 96-hour treatment. Apoptosis was measured using Annexin V FITC/PI staining and flow cytometry.
    • Western Blotting: Protein extracts from DIPG cells were analyzed using RIPA buffer, quantified by BCA assay, to investigate protein expression changes.
  • This compound in Breast Cancer (Clinical/Ex Vivo) [4] [3]:

    • CTC Analysis (Phase 1b TNBC Trial): Blood samples from patients with metastatic TNBC were profiled. Circulating tumor cells (CTCs) and CTC clusters were quantified and analyzed for phenotypic changes (e.g., reduction in mesenchymal phenotype) after treatment with the this compound combination [3].
    • Ex Vivo Disruption Study (HER2+ mBC): Blood samples from patients with Stage IV HER2-positive metastatic breast cancer were treated with this compound monotherapy ex vivo. The effect was assessed through immunofluorescence analyses to evaluate the disruption of CTCs and CTC clusters [4].
  • This compound & Radiotherapy in Brain Metastases (Phase I) [5]:

    • Trial Design: A single-arm study enrolled patients with brain metastases from any primary tumor possessing PI3K pathway mutations.
    • Treatment Protocol: this compound was administered orally at a daily dose of 45 mg (the established MTD) in combination with whole-brain radiotherapy.
    • Efficacy Assessment: The overall response rate (ORR) was determined by evaluating complete and partial responses in patients, using published radiotherapy studies as a historical control.

Mechanism of Action & Combination Rationale

The following diagram illustrates the key resistance mechanism and combination rationale identified in DIPG, which underpins the strategy of combining this compound with other agents.

G ONC201 ONC201 Treatment MitochondrialStress Mitochondrial Stress (ClpP Agonism, ETC Disruption) ONC201->MitochondrialStress ROS Reactive Oxygen Species (ROS) MitochondrialStress->ROS PI3K_Feedback Feedback Activation of PI3K/Akt Signaling ROS->PI3K_Feedback Activates Resistance Metabolic Adaptation & Therapeutic Resistance PI3K_Feedback->Resistance This compound This compound Combination (PI3K/mTOR Inhibitor) This compound->PI3K_Feedback Inhibits This compound->Resistance Overcomes CellDeath Suppressed Survival & Restored Sensitivity This compound->CellDeath

The combination of this compound with other agents is grounded in strong mechanistic rationale [2] [7] [8]:

  • Overcoming Feedback Loops: In DIPG, ONC201 induces mitochondrial stress and ROS, which feedback to activate pro-survival PI3K/Akt signaling, leading to monotherapy resistance. This compound blocks this escape route [2].
  • Synergistic Cell Cycle Arrest: In AT/RT, this compound (disrupting PI3K/mTOR) and abemaciclib (inhibiting CDK4/6) synergistically inhibit phosphorylation of RB, inducing more potent cell cycle arrest than either agent alone [6].
  • Immunomodulation & Metastasis Suppression: In breast cancer models, this compound downregulates cancer stemness markers and promotes a mesenchymal-to-epithelial transition, potentially making tumor cells less invasive and more visible to the immune system, thereby enhancing the effect of immunotherapies like pembrolizumab [3].

Interpretation Guide for Researchers

  • Glioblastoma Data: The stark efficacy contrast between newly diagnosed and recurrent glioblastoma highlights the importance of treatment timing and prior therapy in trial design [1].
  • CTC Endpoints: Reductions in CTCs and cluster disruption are emerging as strong pharmacodynamic biomarkers for early efficacy signals in breast cancer trials [4] [3].
  • Brain Penetrance Key: this compound's activity in CNS malignancies (GBM, DIPG, AT/RT, brain mets) is largely attributable to its design as a brain-penetrant molecule, a critical factor for CNS drug development [2] [6] [1].

References

Paxalisib circulating tumor cell reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Paxalisib's CTC-Reducing Activity

Evidence Context Key Findings on CTC/Cluster Reduction Supporting Data & Mechanism
Clinical: mTNBC (Phase 1b) >50% reduction in total CTC count and CTC clusters after first 21-day treatment cycle [1] [2]. Rapid reduction (within 21 days); reduction in mesenchymal phenotype in remaining CTCs, associated with lower metastatic potential [1] [2].
Preclinical: ATRT (In Vivo) Demonstrated synergy in dual-pathway inhibition to slow tumor growth and increase apoptosis, a process linked to reducing metastatic dissemination [3]. Combined with MEK inhibitor Mirdametinib; Bliss synergy score: 16.77; significantly extended median survival in mouse models [3].

Detailed Experimental Protocols

For researchers looking to understand the depth of validation, here are the methodologies from the key studies.

  • Clinical Study in mTNBC (Phase 1b) [1] [2]:

    • Intervention: this compound combined with pembrolizumab (an anti-PD-1 immunotherapy) and standard chemotherapy.
    • Patient: 61-year-old female with metastatic triple-negative breast cancer to the lung.
    • CTC Measurement: CTC counts and clusters were analyzed from patient blood samples after the first 21-day cycle of treatment. The specific technology used (e.g., CellSearch or other platform) was not detailed in the press release.
    • Phenotypic Analysis: Remaining CTCs were analyzed for a reduction in markers associated with a mesenchymal state.
  • Preclinical Study in ATRT [3]:

    • Models: Orthotopic xenograft models of Atypical Teratoid/Rhabdoid Tumors (ATRT) in mice.
    • Interventions: this compound as a monotherapy and in combination with the MEK inhibitor Mirdametinib.
    • Synergy Calculation: The Bliss synergy model was used to quantify the interaction between the two drugs, with a score above 0 indicating synergy.
    • Endpoints: Tumor growth, median survival, and levels of apoptosis and cell senescence (measured via Western Blot for markers like cPARP, pRB, P21, P16).

Mechanism of Action & Signaling Pathways

This compound is a brain-penetrant, dual inhibitor of the PI3K and mTOR pathways [1]. Its effect on CTCs is believed to stem from its ability to:

  • Promote Mesenchymal-to-Epithelial Transition (MET): This reduces the aggressive, invasive nature of cancer cells, making them less likely to metastasize and potentially more vulnerable to other therapies [1].
  • Disrupt CTC Clusters: Preclinical data suggests the combination of this compound and immunotherapy is particularly effective at disrupting multicellular CTC clusters, which are up to 100 times more efficient at seeding new metastases than single CTCs [1] [2].
  • Synergize with Immunotherapy: By modulating the tumor immune microenvironment and impacting epigenetic regulators like EZH2, this compound may help make tumors more visible to the immune system, thereby enhancing the effect of drugs like pembrolizumab [1].

The diagram below illustrates this multi-faceted mechanism.

G cluster_pathway This compound Inhibits PI3K/mTOR Pathway This compound This compound PI3K PI3K Signaling This compound->PI3K Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits MET Promotes Mesenchymal-to- Epithelial Transition (MET) PI3K->MET mTOR->MET Phenotype Reduction in Aggressive Mesenchymal Phenotype MET->Phenotype Clusters Disruption of CTC Cluster Formation Phenotype->Clusters Single_CTC Single CTCs Phenotype->Single_CTC Clusters->Single_CTC Immune Modulation of Tumor Immune Microenvironment Synergy Synergy with Immunotherapy Immune->Synergy Metastasis Reduced Metastatic Competence Single_CTC->Metastasis CTC_Cluster CTC Clusters CTC_Cluster->Metastasis  (Reverses)

Current Status and Comparative Context

  • Regulatory Status: this compound is investigational and has not yet been approved for commercial use. It has received several FDA designations (Orphan Drug, Fast Track) for brain cancers [4].
  • Comparative Data Gap: As of the latest data, there are no published head-to-head clinical trials comparing this compound's effect on CTCs directly against other PI3K inhibitors. Its most compelling differentiators in the available data are its significant brain-penetration and the emerging clinical evidence of rapid CTC reduction in a difficult-to-treat cancer like mTNBC [1] [2].

References

Paxalisib overall survival glioblastoma clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Outcomes

Paxalisib's efficacy is particularly pronounced in a specific patient subgroup. The key overall survival (OS) data from the phase 2/3 GBM AGILE trial are summarized below.

Patient Population Treatment Arm Median Overall Survival (Months) Data Analysis Type
Newly Diagnosed Unmethylated GBM [1] [2] [3] This compound (n=54) 15.54 Prespecified Secondary Analysis
Concurrent Standard of Care (n=46) 11.89
Newly Diagnosed Unmethylated GBM [1] [3] This compound (n=54) 14.77 Primary Analysis
Cumulative Standard of Care (n=75) 13.84
Recurrent GBM (Unmethylated or Methylated) [1] [2] This compound (n=100) 8.05 Primary Analysis
Concurrent Standard of Care (n=113) 9.69
  • Significant Survival Benefit: In newly diagnosed patients with unmethylated MGMT promoter status, this compound provided a median overall survival benefit of approximately 3.8 months, representing an improvement of about 33% compared to concurrent standard of care [2] [4].
  • No Benefit in Recurrent Disease: The data clearly indicates that this compound did not show an efficacy benefit over standard of care in patients with recurrent glioblastoma [1] [2].

Experimental Protocol and Trial Design

The data for this compound primarily comes from the GBM AGILE (NCT03970447) trial, a groundbreaking international, multi-arm, adaptive platform study [2].

  • Trial Objective: To rapidly identify and evaluate multiple investigational regimens for both newly diagnosed and recurrent glioblastoma, and to understand if certain patient subsets or biomarkers influence treatment benefit [2].
  • Adaptive Design: The trial uses a seamless phase 2/3 response-adaptive randomization platform. In Stage 1, experimental arms are evaluated for efficacy. Arms demonstrating efficacy can "graduate" to Stage 2, which is designed to generate data sufficient for a New Drug Application (NDA). Arms may be dropped for futility or safety concerns [2].
  • Patient Population: The trial enrolled patients aged 18+ with histologically confirmed grade IV glioblastoma. For the newly diagnosed cohort, patients with both methylated and unmethylated MGMT promoter status were eligible, though the primary benefit was seen in the unmethylated group [2].
  • Treatment Regimen: The this compound arm involved a daily oral dose of 60 mg. The concurrent control arm received the standard of care, which typically involves temozolomide chemotherapy [1] [2].
  • Primary Endpoint: The primary endpoint was Overall Survival (OS). The analysis employed Bayesian principles and compared the this compound arm against both a concurrent control population (patients enrolled at the same time) and a cumulative control population (all control patients enrolled since the study began) [1] [3].
  • Safety Profile: this compound was reported to be well-tolerated in the study, with no new safety signals identified in the newly diagnosed unmethylated patient population [1] [2] [3].

Mechanism of Action and Target Pathway

This compound's design directly addresses historical challenges in treating brain cancer.

  • Target: It is a brain-penetrant small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway [5]. This pathway is a critical controller of cell growth, proliferation, and survival, and it is dysregulated in over 85% of glioblastoma cases [6] [5].
  • Blood-Brain Barrier (BBB) Penetration: A key differentiating feature of this compound is that it was specifically designed to cross the blood-brain barrier, a major obstacle for many cancer drugs. Its pyrimidine-based core structure is crucial for achieving this central nervous system exposure [7] [6] [5].
  • Pathway Inhibition: By inhibiting PI3K and mTOR, this compound blocks this overactive signaling pathway, leading to reduced tumor growth and survival. Preclinical studies suggest this action may also help overcome resistance to temozolomide, the standard alkylating chemotherapy [6].

The diagram below illustrates this targeted pathway and the drug's mechanism.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth TMZ_Resistance Therapeutic Resistance (e.g., to Temozolomide) mTOR->TMZ_Resistance This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

Regulatory Status and Future Development

  • FDA Feedback: Following a Type C meeting in late 2024, the FDA indicated that the overall survival data for this compound could support a standard approval, but not an accelerated approval. The agency and Kazia have aligned on the design of a pivotal Phase 3 study to confirm these findings [1].
  • Orphan Drug Designation: this compound has been granted Orphan Drug Designation for glioblastoma by the FDA, which may provide incentives for its development [4].
  • Broader Development Program: Beyond glioblastoma, this compound is also being investigated in other forms of adult and pediatric brain cancers, as well as brain metastases, through several investigator-initiated studies [1] [5].

Conclusion

This compound represents a promising, targeted therapeutic approach for newly diagnosed glioblastoma patients with unmethylated MGMT promoter status, a population with a high unmet need. The compelling overall survival data from the GBM AGILE trial, showing a consistent and meaningful survival benefit, has set the stage for a confirmatory pivotal Phase 3 study and potential standard approval.

References

Paxalisib progression-free survival metastatic TNBC

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Ongoing Clinical Trials

The table below summarizes the key efficacy data points available from recent case reports and interim analyses. Please note that this data is preliminary.

Trial / Case Report Phase Reported Efficacy Data Context and Details
Single-Patient Expanded Access [1] [2] 86% reduction in tumor burden Observed on imaging after 3 weeks of combination therapy (paxalisib + pembrolizumab + chemotherapy) in a patient with mTNBC.
Phase 1b Trial (First Patient) [3] >50% reduction in Circulating Tumor Cells (CTCs) Observed after the first 21-day cycle of combination therapy (this compound + pembrolizumab + chemotherapy). A reduction in CTC clusters was also noted.

Detailed Experimental Protocols

Here are the methodologies for the key clinical trials generating the data mentioned above.

  • Study Design: This is a company-sponsored, multi-center, open-label Phase 1b study [1] [4].
  • Patient Cohort (Arm B): The trial is enrolling patients with recurrent, unresectable, or metastatic TNBC. Participants must have a PD-L1 combined positive score of ≥10 and no prior PD-1/PD-L1 therapy [1].
  • Treatment Regimen: Patients receive a combination of:
    • This compound: 15 mg or 30 mg, taken orally once daily in 21-day cycles [1].
    • Pembrolizumab: 200 mg administered intravenously on Day 1 of each cycle [1].
    • Chemotherapy: Either nanoparticle albumin-bound paclitaxel, or gemcitabine/carboplatin, administered per standard of care [1].
  • Primary Endpoint: The primary goal is to assess the safety and tolerability of the combination regimen [1].
  • Secondary Endpoints: These include biomarker analyses (such as circulating tumor cells and immune signature), overall response rate, clinical benefit rate, progression-free survival (PFS), duration of response, and overall survival [1].
  • Translational Research: In a collaboration with QIMR Berghofer, researchers are using a liquid biopsy platform to track metastatic cancer cells in the blood of participants and monitor their response to treatment [4].

Mechanism of Action: this compound in the PI3K/mTOR Pathway

The following diagram illustrates the targeted signaling pathway and the proposed mechanism of this compound in combination with immunotherapy, based on preclinical research [3] [5] [4].

paxalisib_mechanism cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_immuno_effects Immunomodulatory Effects PI3K PI3K Activation AKT AKT Activation PI3K->AKT mTOR mTOR Activation AKT->mTOR Outcomes Cell Proliferation Metastasis Therapy Resistance mTOR->Outcomes This compound This compound (Dual PI3K/mTOR Inhibitor) This compound->PI3K This compound->mTOR EZH2 Disruption of EZH2 Function This compound->EZH2 Immune1 Increased Tumor Cell Visibility to Immune System EZH2->Immune1 Immune2 Reinvigoration of Immune Cells Immune1->Immune2 Immune2->Outcomes Inhibition CTC_Reduction Reduction in CTC Clusters Immune2->CTC_Reduction

Research Status and Future Data

The early data for this compound in mTNBC is promising, particularly its rapid effect on reducing tumor burden and circulating tumor cells. However, a comprehensive comparison with other alternatives is not yet possible. The ongoing Phase 1b trial is critical, as its results—especially the PFS data—will be essential for objectively evaluating this compound's potential against other treatment strategies [1] [3].

References

Paxalisib synergistic activity pembrolizumab validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Experimental Data

Model/Study Type Combination Treatment Key Efficacy Findings Proposed Synergistic Mechanisms Source / Reference

| Preclinical (4T1 TNBC mouse model) [1] [2] | Paxalisib + Pembrolizumab | • Reduced primary tumor burden • Decreased lung metastases • Prolonged survival | • Reprogrammed Tumor Microenvironment (TME): Increased CD4+ and CD8+ T cell infiltration/activation [2]. • Dual PI3K/mTOR inhibition disrupted EZH2 functions, reducing metastasis and improving immune recognition [3] [2]. | Molecular Cancer Therapeutics; SABCS 2024 Presentation | | Phase 1b Clinical Trial (First Patient) [3] | this compound + Pembrolizumab + Chemotherapy | >50% reduction in total Circulating Tumor Cells (CTCs) and CTC clusters after first treatment cycle (21 days) | • Suppression of highly metastatic mesenchymal phenotype in remaining CTCs [3]. • Potential reversal of immune evasion capabilities of tumor cells [3]. | Kazia Therapeutics, July 2025 | | Expanded-Access Clinical Case [4] | this compound + Pembrolizumab + Chemotherapy | 86% reduction in tumor burden (lung and bone metastases) after 3 weeks | • Aligned with rationale that combination rapidly disrupts tumor dissemination and reverses immunotherapy resistance [4]. | Oncology Live, October 2025 |

Detailed Experimental Protocols & Mechanistic Insights

For the key experiments cited, here are the detailed methodologies and further insights into the proposed mechanisms of action.

Preclinical Study in Immunotherapy-Resistant TNBC Model [1] [2]
  • Objective: To evaluate the efficacy of this compound in combination with a PD-1 inhibitor in a preclinical model of immunotherapy-resistant TNBC.
  • Experimental Model: The 4T1 murine TNBC model, which is known to be resistant to checkpoint inhibitors.
  • Treatment Groups: The study included groups treated with the combination of this compound and an anti-PD-1 antibody (the murine equivalent of pembrolizumab), compared to monotherapies and control.
  • Key Readouts: Primary tumor volume, number of lung metastases, and overall survival. Immune profiling of the tumor microenvironment (TME) was also conducted.
  • Mechanistic Insight: The dual inhibition of PI3K and mTOR by this compound is critical. Research indicates it disrupts both the catalytic and non-catalytic functions of EZH2 [3] [2]. This disruption reduces metastatic potential and appears to "reprogram" the TME, making "cold" tumors "hot" by enhancing T-cell infiltration and activity, thereby creating a permissive environment for pembrolizumab to work [3] [2].
Phase 1b Clinical Trial & Expanded-Access Case in Metastatic TNBC [3] [4]
  • Trial Design: The ongoing phase 1b trial (ACTRN12624001340527) is a multi-arm study investigating this compound combinations in advanced breast cancer. Arm B specifically evaluates this compound (at 15 mg or 30 mg daily) in combination with pembrolizumab (200 mg on Day 1 of each 21-day cycle) and standard chemotherapy (nab-paclitaxel or gemcitabine/carboplatin) in patients with metastatic TNBC [4].
  • Primary Endpoint: Safety and tolerability.
  • Key Biomarker Analysis: Serial monitoring of Circulating Tumor Cells (CTCs) and CTC clusters. CTC clusters are known to be up to 100 times more efficient at seeding metastases than single CTCs, and their reduction is a significant pharmacodynamic marker [3].
  • Patient Case Findings: The reported expanded-access case showed a rapid and deep tumor regression, corroborating the preclinical rationale that the combination can effectively reverse resistance and suppress disease progression [4].

The following diagram synthesizes the proposed mechanism by which this compound and pembrolizumab work synergistically to combat TNBC, based on the cited research.

g This compound This compound PI3K_mTOR_Pathway PI3K/mTOR Pathway Hyperactivation This compound->PI3K_mTOR_Pathway Dual Inhibits EZH2_Functions EZH2 Function (Catalytic & Non-catalytic) This compound->EZH2_Functions Disrupts MET Mesenchymal-Epithelial Transition (MET) This compound->MET Promotes Pembrolizumab Pembrolizumab PD1_Interaction PD-1 / PD-L1 Interaction Pembrolizumab->PD1_Interaction Blocks Immune_Evasion T-cell Exhaustion & Immune Evasion Pembrolizumab->Immune_Evasion Reverses PI3K_mTOR_Pathway->EZH2_Functions Tumor_Microenvironment Immunosuppressive Tumor Microenvironment PI3K_mTOR_Pathway->Tumor_Microenvironment CTC_Clusters CTC Cluster Formation & Metastasis EZH2_Functions->CTC_Clusters Tumor_Microenvironment->PD1_Interaction Antitumor_Response Effective Anti-tumor T-cell Response Tumor_Microenvironment->Antitumor_Response Reprograms PD1_Interaction->Immune_Evasion MET->CTC_Clusters Suppresses Immune_Evasion->CTC_Clusters Immune_Evasion->Antitumor_Response

Diagram: Proposed Synergistic Mechanism of this compound and Pembrolizumab in TNBC. The diagram illustrates how this compound targets the PI3K/mTOR pathway and EZH2 function to reduce metastasis and remodel the tumor microenvironment, while pembrolizumab blocks the PD-1 pathway to reactivate T-cells. Their combined action promotes an effective anti-tumor immune response.

This compound and Pembrolizumab Profiles

  • This compound: An orally available, brain-penetrant small-molecule inhibitor that dually targets Class I PI3K and mTORC1/2. Its Ki values are in the low nanomolar range (e.g., 2 nM for PI3Kα, 70 nM for mTOR) [5]. This dual inhibition is thought to be necessary to overcome compensatory pathways and suppress aggressive cancer phenotypes effectively [3] [6].
  • Pembrolizumab (KEYTRUDA): A humanized monoclonal IgG4 antibody that binds to the PD-1 receptor on T-cells, blocking interaction with its ligands (PD-L1/PD-L2). This helps to restore endogenous anti-tumor T-cell activity [7] [8].

Future Directions and Considerations

The ongoing Phase 1b clinical trial (ACTRN12624001340527) will continue to evaluate the safety, tolerability, and pharmacodynamic markers of the this compound-pembrolizumab-chemotherapy combination in a broader patient population [4]. Longer-term endpoints, such as radiographic response and progression-free survival, are awaited to fully validate the durability of these early, promising signals [3].

References

Quantitative Pharmacokinetic Data from Mouse Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic parameters of paxalisib observed in mouse models across different studies.

Parameter Findings in Mouse Models Notes / Source
Oral Bioavailability 6% (monkey) to 76% (rat); considered moderate in mice [1]. Data from a multi-species study that included mice [1].
Plasma Clearance Low [1] [2]. Contrasts with moderate (rat) and high clearance (dog, monkey) [1].
Brain Penetration (Kp,uu) 0.31 [1] [2] Kp,uu represents the unbound drug concentration ratio between brain and plasma, indicating significant blood-brain barrier penetration.
Plasma Protein Binding Low (Fraction unbound: 0.25 - 0.43 across species) [1]. High protein binding can limit drug availability.
Calibration Range (HPLC-UV) 111 - 4,989 ng/mL [3]. Used for quantifying plasma concentrations.
Calibration Range (LC-MS/MS) 1.24 - 3,762 ng/mL [4]. Used for quantifying blood concentrations from Dried Blood Spots (DBS).

Detailed Experimental Protocols for PK Analysis

Here are the methodologies used in key studies to generate the pharmacokinetic data for this compound.

Validated HPLC-UV Method for Mouse Plasma

This protocol is designed for the precise quantification of this compound in mouse plasma [3].

  • Sample Collection & Processing: Plasma samples are obtained from mice. The analyte (this compound) and internal standard (filgotinib) are extracted from the plasma using ethyl acetate as the solvent in a liquid-liquid extraction process.
  • Chromatographic Setup:
    • Column: Symmetry C18 (250 × 4.6 mm, 5.0 µm), maintained at 40°C.
    • Mobile Phase: A gradient of 10 mM ammonium formate and acetonitrile.
    • Flow Rate: 0.8 mL/min.
    • Injection Volume: 20 µL.
  • Detection & Analysis: Elution is monitored using a UV detector at λmax 280 nm. This compound and the internal standard elute at approximately 6.5 and 5.9 minutes, respectively, within a total run time of 10 minutes. The method is fully validated per FDA guidelines, demonstrating precision, accuracy, and stability.
Validated LC-MS/MS Method for Mouse Dried Blood Spots (DBS)

This method offers an alternative approach using dried blood spots and more modern mass spectrometry detection [4].

  • Sample Collection & Processing: Blood samples are collected and spotted on DBS cards. Discs are punched out from these spots, and this compound is extracted using a liquid-liquid extraction technique.
  • Chromatographic Setup:
    • Column: Chromolith RP-18 end cap (100 × 4.6 mm).
    • Mobile Phase: An isocratic elution (constant composition).
    • Flow Rate: 0.80 mL/min.
  • Mass Spectrometry Detection:
    • Ion Transitions: The MS/MS detects this compound by monitoring the transition m/z 383.2 → 309.1. The internal standard (dasatinib) is monitored via m/z 488.1 → 410.1.
  • Analysis: The retention times for this compound and the internal standard are ~2.13 and 2.06 minutes, respectively, with a very short total run time of 2.50 minutes.

Experimental Workflow and Pharmacokinetic Context

The following diagrams illustrate the general workflow for conducting these pharmacokinetic studies and the drug's mechanism of action.

G cluster_0 Sample Analysis Paths start Start PK Study in Mouse Model sp1 Drug Administration (Oral or IV) start->sp1 sp2 Biological Sample Collection (Plasma or Whole Blood) sp1->sp2 sp3 Sample Preparation & Analytical Measurement sp2->sp3 p1 HPLC-UV Path: - Matrix: Plasma - Extraction: Liquid-Liquid - Detection: UV (280 nm) sp2->p1 p2 LC-MS/MS Path: - Matrix: Dried Blood Spot - Extraction: Liquid-Liquid - Detection: Tandem Mass Spec sp2->p2 sp4 Data Analysis & PK Parameter Calculation sp3->sp4 end Report PK Profile sp4->end p1->sp3 p2->sp3

Diagram 1: Experimental workflow for this compound pharmacokinetic studies in mice, showing two primary analytical paths.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Activated) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Activated) PIP3->AKT mTOR mTOR (Activated) AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTOR Inhibits

Diagram 2: The PI3K/mTOR signaling pathway and this compound's dual inhibitory mechanism. By targeting PI3K and mTOR, this compound disrupts signals for tumor cell growth and survival [5].

Key Insights for Researchers

  • Brain Penetration is a Key Feature: The significant brain penetration (Kp,uu = 0.31) is a major pharmacokinetic advantage, forming the rationale for its development in treating glioblastoma [1] [2].
  • Method Selection Depends on Goals: The HPLC-UV method is a robust, widely accessible technique, while the LC-MS/MS DBS method offers higher sensitivity, speed, and requires a smaller blood volume, which can be crucial in mouse studies [3] [4].
  • Translation to Human Dosing: Preclinical PK/PD modeling based on mouse xenograft data, combined with PBPK modeling, has successfully predicted a potentially efficacious human dose of 56 mg, which is aligned with doses being tested in late-stage clinical trials [1] [2].

References

Paxalisib blood concentration versus tumor concentration

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib Pharmacokinetics and Tumor Distribution Data

The table below summarizes the key quantitative data on this compound's absorption and distribution from preclinical studies.

Parameter Species Findings / Value Significance / Implication
Brain Penetration (Kp,uu) [1] Mouse 0.31 Indicates moderate, active uptake into the brain. A value above 0.1 confirms effective blood-brain barrier penetration.
Plasma Protein Binding (Fu) [1] Multiple 0.25 - 0.43 (across species) Low to moderate binding, meaning a higher proportion of the drug is free and biologically active.
Predicted Human Efficacy [1] Human 56 mg (predicted efficacious dose) PBPK modeling suggests this dose may be effective in humans; currently in Phase III trials.
Tumor Growth Inhibition [2] Mouse (AT/RT xenograft) Median survival extended from 40 to 54 days Demonstrates direct anti-tumor efficacy in vivo following systemic administration.
Circulating Tumor Cell Reduction [3] [4] Human (TNBC patient) >50% reduction after 21-day cycle Clinical evidence of systemic anti-tumor effect, correlating with drug exposure in blood.

Experimental Protocols for Key Findings

For researchers aiming to replicate or understand these studies, here are the methodologies behind the key data.

  • Protocol: Measuring Brain Penetration (Kp,uu) [1]

    • Objective: To determine the unbound drug partition coefficient (Kp,uu) between brain and plasma.
    • Method: Mice were administered this compound, and plasma and brain samples were collected at various time points. The concentration of this compound in both matrices was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Kp,uu was calculated as (AUC brain, unbound / AUC plasma, unbound), where AUC is the area under the concentration-time curve.
    • Outcome: The study confirmed this compound's brain-penetrant property with a Kp,uu of 0.31 in mice.
  • Protocol: Assessing In Vivo Anti-Tumor Efficacy [2]

    • Objective: To evaluate the efficacy of this compound in slowing tumor growth and extending survival.
    • Method: Researchers used orthotopic xenograft models of Atypical Teratoid/Rhabdoid Tumors (AT/RT). Mice with implanted tumors were treated with this compound at the human-equivalent maximum tolerated dose. Tumor growth was monitored, and animal survival was tracked as the primary endpoint.
    • Outcome: Treatment with this compound significantly extended median survival compared to the control group, demonstrating its distribution to the tumor site and functional activity.

This compound's Mechanism and Distribution Logic

The following diagram illustrates the pathway this compound inhibits and its key distribution characteristic that enables tumor concentration.

paxalisib_mechanism Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits Blood-Brain Barrier Blood-Brain Barrier This compound->Blood-Brain Barrier Crosses Brain Tumor Brain Tumor Blood-Brain Barrier->Brain Tumor Penetrates

Research Implications and Future Directions

The data confirms this compound as a brain-penetrant drug with demonstrated biological activity in both central nervous system and peripheral tumors.

  • Expert Commentary: The combination of low plasma protein binding and a Kp,uu > 0.1 is a key pharmacokinetic achievement. It suggests that this compound is not only able to enter the brain but is also retained there, which is crucial for targeting primary brain tumors and brain metastases [1]. The clinical observation of reduced circulating tumor cells in peripheral cancer further confirms that effective blood concentrations translate to an anti-tumor effect at metastatic sites [3] [4].

  • Practical Application Notes: The predicted human efficacious dose of 56 mg provides a critical benchmark for clinical trial design [1]. Future research should focus on:

    • Quantitative Imaging: Using advanced techniques like PET imaging with radiolabeled this compound to directly visualize and quantify tumor-specific drug concentration in humans.
    • Pharmacodynamic Biomarkers: Measuring the reduction in phosphorylated AKT or S6 in tumor tissue (via biopsy) to confirm target engagement at the tumor site.

References

Paxalisib (GDC-0084) Profile and Dual Inhibition Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib (GDC-0084) is a central nervous system (CNS)-penetrant small molecule inhibitor developed for treating glioblastoma multiforme (GBM). Its design is based on a pyrimidine scaffold, which is integral to achieving effective exposure in the brain [1].

This drug is characterized as a dual PI3K/mTOR inhibitor. This means a single molecule is designed to simultaneously inhibit multiple key nodes in the PI3K/AKT/mTOR signaling cascade [1] [2].

Feature Description
Lead Compound GDC-0084 [1]
Chemical Scaffold Pyrimidine-based core structure [1]
Primary Indication Glioblastoma Multiforme (GBM) [1]
Key Design Goal Blood-brain barrier (BBB) penetration and dual PI3K/mTOR pathway inhibition [1]
Inhibition Type Dual PI3K and mTOR inhibitor [1] [2]

The therapeutic rationale for using a dual inhibitor like this compound, instead of agents that target only PI3K or mTOR alone, is to achieve more comprehensive pathway suppression and prevent compensatory feedback mechanisms that can lead to drug resistance [3] [2].

The following diagram illustrates the PI3K/AKT/mTOR pathway and the strategic points targeted by different inhibitor types.

architecture GF Growth Factors & Receptor Tyrosine Kinases (RTKs) PI3K PI3K (Class I) GF->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 Processes Cell Growth, Proliferation, Survival mTORC1->Processes Feedback Feedback Activation mTORC1->Feedback mTORC2->AKT Activates DualInhib Dual PI3K/mTOR Inhibitor (e.g., this compound) DualInhib->PI3K DualInhib->mTORC1 DualInhib->mTORC2 PI3K_Inhib PI3K-Only Inhibitor PI3K_Inhib->PI3K mTOR_Inhib mTORC1-Only Inhibitor (e.g., Rapamycin) mTOR_Inhib->mTORC1 Feedback->AKT

Experimental Context for Pathway Analysis

The methodologies below are commonly used in studies cited within the search results to evaluate the effects of PI3K/mTOR pathway inhibition, providing context for how potency data is typically generated.

  • Cell Viability Assays (e.g., MTT/CKK-8): Used to determine the half-maximal inhibitory concentration (IC50) of a drug, measuring its effect on cancer cell proliferation [4] [5] [3].
  • Western Blot Analysis: Essential for confirming target engagement by quantifying reductions in phosphorylation levels of pathway components, such as p-AKT (a marker for PI3K/AKT activity) and p-S6K/p-4E-BP1 (markers for mTORC1 activity) [4] [5] [6].
  • Gene Expression Analysis (qRT-PCR): Assesses the downstream transcriptional effects of pathway inhibition, such as the downregulation of genes like BCL-2 (anti-apoptotic) or HIF-α (hypoxia response) [5].
  • Migration/Invasion Assays (e.g., Wound Healing): Evaluates the functional impact of inhibition on cancer cell metastatic potential [4] [5].

References

Paxalisib clinical response versus PI3K pathway mutation

Author: Smolecule Technical Support Team. Date: February 2026

Paxalisib's Mechanism and Key Characteristics

This compound is an oral, brain-penetrant small molecule inhibitor that targets the PI3K/AKT/mTOR signaling pathway. The table below outlines its core characteristics and known mechanisms of action [1] [2] [3].

Feature Description
Primary Target Class I PI3K (Pan-isoform inhibitor) [3].
Secondary Target mTOR (making it a dual PI3K/mTOR inhibitor) [2].
Key Distinctive Feature Designed for enhanced penetration of the blood-brain barrier (BBB) [2].
Upstream Inhibition Acts upstream of both mTOR complex 1 (mTORC1) and mTORC2, fully inhibiting their activation [2].

Clinical and Preclinical Efficacy Data

The following tables consolidate the available data on this compound's performance across different tumor types and study models.

Table 1: Clinical Trial Data (Glioblastoma) Source: GBM AGILE, a global phase 2/3 adaptive platform trial (NCT03970447) [1].

Patient Population Comparator Median Overall Survival (Months) Key Finding
Newly Diagnosed Unmethylated MGMT GBM Standard of Care 15.54 vs. 11.89 3.8-month OS improvement; FDA indicated this could support standard approval [1].

Table 2: Preclinical and Early Clinical Data (Other Cancers) Data from early-stage studies and research presentations [2].

Cancer Type / Model Study Type Key Finding / Combination Partner
Atypical Teratoid/Rhabdoid Tumor (AT/RT) Preclinical (Orthotopic Xenograft) Single-agent this compound slowed tumor growth and significantly extended survival (e.g., from 40 to 54 days in one model) [2].
AT/RT Preclinical (In Vitro & In Vivo) Synergistic effect when combined with the HDAC inhibitor RG2833, leading to decreased cell growth and increased apoptosis [2].
Breast Cancer (Brain Metastases) Preclinical Data Presented Showed potential for evaluation in breast cancer, with noted synergistic activity in combination with immunotherapy [1].

PI3K Pathway Mutations and Inhibitor Response

While the specific data for this compound is limited, the broader context of how PI3K pathway mutations influence inhibitor response is critical for your analysis. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in cancer [4]. The diagram below illustrates the core pathway and key biomarkers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Growth, Survival, Metabolism mTOR->CellProcesses PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates) PIK3CA PIK3CA (p110α) Gain-of-function Mutation PIK3CA->PI3K Constitutively Activates

The most critical biomarkers for predicting response to PI3Kα inhibitors like alpelisib are activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit) and the loss of the PTEN tumor suppressor [5] [3] [6]. In contrast, this compound is a pan-PI3K inhibitor, meaning it is not selective for the p110α isoform mutated in these cancers. Its activity is linked to broad suppression of the pathway, and its primary clinical differentiator is its ability to cross the blood-brain barrier [2].

Interpretation and Research Implications

For researchers and drug development professionals, the data suggests:

  • Primary Indication: this compound's most advanced clinical application is in newly diagnosed unmethylated MGMT glioblastoma. The reported 3.8-month overall survival benefit is a significant signal in this aggressive cancer [1].
  • Mechanistic Rationale for Combinations: Preclinical data in AT/RT models provides a strong rationale for combining this compound with other agents, such as HDAC inhibitors, to overcome the limited durability of single-agent therapy and enhance apoptosis [2].
  • Evidence Gap: A direct, clinical-level comparison of this compound's efficacy stratified by specific PI3K pathway mutations (such as PIK3CA, PTEN, AKT) is not available in the searched literature. This represents a key area for further investigation.

References

The Mechanism: How PI3K Inhibition Can Promote CD8+ T Cell Infiltration

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on Paxalisib is unavailable, research on other PI3K inhibitors, particularly those targeting the δ and γ isoforms, clarifies the potential mechanism. PI3K signaling plays a key role in maintaining an immunosuppressive tumor microenvironment (TME). Inhibiting this pathway can help the body's own immune system, particularly CD8+ T cells, to better fight the tumor [1] [2].

The table below summarizes how PI3K inhibition counteracts tumor-induced immune suppression:

Immunosuppressive Mechanism Effect of PI3K Inhibition Outcome for CD8+ T Cells
Enhancement of Treg and MDSC activity [1] Reduces the abundance and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [1] [2]. Relieves suppression, allowing for more robust CD8+ T cell activation and antitumor response [1].
Metabolic competition (e.g., high glucose consumption by tumor cells) [3] Alters the metabolic landscape of the TME [1]. May improve nutrient availability for infiltrating CD8+ T cells, supporting their function and persistence [3].
Promotion of T cell exhaustion & senescence [2] Inhibition, particularly of the δ and γ isoforms, can promote a less differentiated T cell phenotype and prevent terminal exhaustion [2]. May increase the population of stem-cell-like or memory T cells, leading to more sustained CD8+ T cell responses [2].

This mechanism is visually summarized in the following pathway diagram:

G cluster_suppression Tumor-Induced Immunosuppression cluster_inhibitor PI3K Inhibitor Action cluster_outcomes Outcome on Tumor Microenvironment Tregs Treg/MDSC Activity Relief Relief of Suppression Tregs->Relief Reduces Metabolism Altered Tumor Metabolism Metabolism->Relief Modulates Exhaustion T Cell Exhaustion Exhaustion->Relief Reverses PI3Ki PI3K Inhibition PI3Ki->Tregs Suppresses PI3Ki->Metabolism Rewires PI3Ki->Exhaustion Prevents CD8 Enhanced CD8+ T Cell Infiltration & Function Relief->CD8

References

Paxalisib preclinical to clinical translation correlation

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical to Clinical Data Correlation

The table below summarizes key findings from Paxalisib's preclinical studies and the corresponding clinical observations that have emerged, particularly in triple-negative breast cancer (TNBC).

Aspect Preclinical Findings Clinical Observations & Correlation
Primary Mechanism Dual PI3K/mTOR inhibitor; designed for brain penetration (mouse Kp,uu 0.31) [1] [2]. Consistent with PI3K/mTOR targeting; clinical utility being explored in brain cancers and solid tumors [3] [4].
Single Agent Efficacy Inhibited cancer cell proliferation/migration in vitro; slowed tumor growth & extended survival in orthotopic xenograft models of Atypical Teratoid/Rhabdoid Tumors (AT/RT) [3] [5]. Clinical efficacy has been primarily evaluated in combination regimens, particularly for TNBC [6] [7].
Synergy with Immunotherapy Remodeled tumor microenvironment (increased CD4+/CD8+ T cell infiltration); demonstrated synergistic antitumor activity with anti-PD-1 (pembrolizumab) in TNBC models, causing tumor regression [3]. High correlation: A Phase 1b combo (this compound + pembrolizumab + chemo) led to >50% reduction in circulating tumor cells (CTCs) and clusters in a metastatic TNBC patient after one cycle [6] [4].
Impact on Metastasis Preclinical data suggested suppression of metastatic dissemination [3]. High correlation: The clinical reduction in CTCs and clusters, which are key mediators of metastasis, aligns with the preclinical rationale [6] [4]. A separate expanded-access case showed an 86% reduction in tumor burden (lung/bone mets) after 3 weeks of a similar combo regimen [7] [8].
Pharmacokinetics (PK) Preclinical PK/PD and PBPK modeling predicted an efficacious human dose of 56 mg [1] [2]. Ongoing Phase 1b trials are clinically testing doses of 15 mg and 30 mg daily in combination with other agents [8].

Detailed Experimental Protocols

To contextualize the data in the table, here are the methodologies for key experiments cited.

  • In Vitro Cell Viability and Synergy Assays (Preclinical)

    • Purpose: To evaluate the direct effect of this compound on cancer cell growth and its synergistic potential with other agents.
    • Methodology: Cell viability is typically measured using assays like CellTiter-Blue. Cells are treated with a range of concentrations of this compound alone or in combination with a second drug. Synergy is quantified using software models which calculate a synergy score; a score >10 indicates significant synergy [5].
  • In Vivo Efficacy Studies (Preclinical)

    • Purpose: To assess the anti-tumor activity and survival benefit of this compound in live animal models.
    • Methodology: Immunocompromised mice are implanted with human cancer cells. Once tumors are established, mice are randomized into treatment groups. This compound is administered orally. Tumor volume is tracked via caliper measurements or bioluminescent imaging, and animal survival is monitored [3] [5].
  • Pharmacokinetic and Brain Penetration Studies (Preclinical-to-Clinical Translation)

    • Purpose: To characterize the absorption, distribution, and brain penetration of this compound, and predict human efficacy.
    • Methodology: Preclinical PK parameters are measured in multiple species. A physiologically based pharmacokinetic model is then developed and validated with this data. This model is used to simulate human PK profiles and predict an efficacious dose, which was 56 mg [1] [2].
  • Phase 1b Clinical Trial & Circulating Tumor Cell Analysis (Clinical)

    • Purpose: To evaluate the safety and preliminary efficacy of this compound combinations in patients and study pharmacodynamic effects.
    • Methodology: Patients receive this compound in combination with other drugs. Blood samples are collected at baseline and periodically during treatment. CTCs and CTC clusters are isolated and enumerated. Changes in their counts and phenotypes are correlated with treatment [6] [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism of this compound and its proposed impact on the tumor microenvironment, which underpins the preclinical and clinical findings.

G PIK3CA PI3K Activation (e.g., PIK3CA mutation) mTOR mTORC1/mTORC2 Activation PIK3CA->mTOR Signals This compound This compound This compound->mTOR Dual Inhibits ImmuneEnv Immune Environment: T-cell Exhaustion Protumor Innate Cells This compound->ImmuneEnv Remodels TumorGrowth Tumor Cell: Proliferation Survival Metabolism mTOR->TumorGrowth EMT Pro-Metastatic Phenotype: EMT Stemness mTOR->EMT mTOR->ImmuneEnv EZH2 Chromatin Modifier (EZH2) mTOR->EZH2 Influences CTCs CTC & Cluster Formation EMT->CTCs Tcell Active T-cell Kills Tumor Cell ImmuneEnv->Tcell Enables Metastasis Metastatic Dissemination CTCs->Metastasis PD1 Anti-PD-1 (e.g., Pembrolizumab) PD1->Tcell Activates Tcell->TumorGrowth Targets

The diagram above shows how this compound's dual inhibition of the PI3K/mTOR pathway is central to its activity. By targeting this pathway, it directly impacts tumor cell processes and, importantly, remodels the tumor immune microenvironment. This creates a rationale for its synergy with checkpoint inhibitors like pembrolizumab, as the drug may help make the tumor more visible and vulnerable to the immune system [3].

Interpretation of the Correlation

The available data shows a strong and encouraging correlation between this compound's preclinical profile and its early clinical performance, especially in TNBC:

  • Mechanistic Rationale Confirmed: The compelling preclinical synergy with immunotherapy has been directly supported by early clinical data showing rapid reduction of CTCs and significant tumor burden regression in metastatic TNBC patients on combination therapy [3] [6] [7].
  • Potential for Clinical Impact: The reduction of CTC clusters is particularly significant, as these are potent metastatic seeds. The observed effect suggests the combination could meaningfully suppress the dissemination of cancer, a critical need in treating aggressive cancers like TNBC [6] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

382.18657197 Da

Monoisotopic Mass

382.18657197 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5DKZ70636

Dates

Last modified: 08-15-2023
1: Salphati L, Alicke B, Heffron TP, Shahidi-Latham S, Nishimura M, Cao T, Carano RA, Cheong J, Greve J, Koeppen H, Lau S, Lee LB, Nannini-Pepe M, Pang J, Plise EG, Quiason C, Rangell L, Zhang X, Gould SE, Phillips HS, Olivero AG. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. Drug Metab Dispos. 2016 Dec;44(12):1881-1889. Epub 2016 Sep 16. PubMed PMID: 27638506.
2: Heffron TP, Ndubaku CO, Salphati L, Alicke B, Cheong J, Drobnick J, Edgar K, Gould SE, Lee LB, Lesnick JD, Lewis C, Nonomiya J, Pang J, Plise EG, Sideris S, Wallin J, Wang L, Zhang X, Olivero AG. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. ACS Med Chem Lett. 2016 Feb 16;7(4):351-6. doi: 10.1021/acsmedchemlett.6b00005. eCollection 2016 Apr 14. PubMed PMID: 27096040; PubMed Central PMCID: PMC4834666.

Explore Compound Types